molecular formula C5H10ClNO3 B584197 trans-4-Hydroxy-D-proline hydrochloride CAS No. 142347-81-7

trans-4-Hydroxy-D-proline hydrochloride

Cat. No.: B584197
CAS No.: 142347-81-7
M. Wt: 167.589
InChI Key: YEJFFQAGTXBSTI-RFKZQXLXSA-N
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Description

trans-4-Hydroxy-D-proline hydrochloride is the non-natural enantiomer of the proteinogenic amino acid and serves as a critically valuable chiral building block in organic and medicinal chemistry . Its constrained pyrrolidine ring and stereochemistry make it a key precursor for designing novel bioactive peptides and pharmaceutical agents . Researchers utilize this compound in the development of protease inhibitors, such as potent inhibitors for cathepsin C and human plasma kallikrein, and as a core structure for histamine H3 receptor antagonists . It also finds application in the synthesis of conformationally constrained diagnostic agents like DTPA analogues for complexing paramagnetic metals . Furthermore, its unique stereochemistry makes it a valuable catalyst in asymmetric organic synthesis . In biochemical research, D-enantiomers like this one are used to study metabolic pathways and enzyme mechanisms, such as those involving proline cycle enzymes like PYCR1, providing insights into disease mechanisms and potential therapeutic targets . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJFFQAGTXBSTI-RFKZQXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@H]1C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661343
Record name (4S)-4-Hydroxy-D-proline--hydrogen chloride (1/1)
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Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142347-81-7
Record name (4S)-4-Hydroxy-D-proline--hydrogen chloride (1/1)
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Record name 142347-81-7
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Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of trans-4-Hydroxy-D-proline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-4-Hydroxy-D-proline hydrochloride, a valuable chiral building block in modern drug discovery and development. The document details its historical discovery, outlines detailed chemical synthesis protocols, presents key physicochemical data, and illustrates the synthetic pathways through clear, structured diagrams.

Discovery and Historical Context

The journey of 4-hydroxyproline began in 1902 when Hermann Emil Fischer first isolated the amino acid from hydrolyzed gelatin.[1] This naturally occurring form was later identified as trans-4-Hydroxy-L-proline, a critical component of collagen.[1] A few years later, in 1905, Hermann Leuchs accomplished the first chemical synthesis of a racemic mixture of 4-hydroxyproline, paving the way for further investigation into its stereoisomers.[1]

The trans-4-Hydroxy-D-proline ((2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid) enantiomer, unlike its L-isomer, is not a common natural product.[2] Its significance arises primarily from its role as a synthetic intermediate and a chiral synthon in medicinal chemistry.[3] The development of methods to access this "unnatural" stereoisomer was driven by the need for stereochemical diversity in the synthesis of complex molecules, including pharmaceuticals and peptidomimetics. Its preparation is almost exclusively achieved through stereospecific chemical synthesis, most notably by the chemical inversion of the readily available trans-4-Hydroxy-L-proline.[4][5]

Chemical Synthesis of this compound

The most established route to this compound begins with its naturally abundant enantiomer, trans-4-Hydroxy-L-proline. The synthesis involves a double inversion of stereochemistry at the C4 position, a process often facilitated by the Mitsunobu reaction.[6][7] The overall workflow requires protection of the amine and carboxyl groups, two sequential stereochemical inversions at the hydroxyl-bearing carbon, and final deprotection to yield the target hydrochloride salt.

// Nodes A [label="trans-4-Hydroxy-L-proline\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Step 1: N-Protection\n(e.g., Boc Anhydride)", fillcolor="#FFFFFF", color="#5F6368"]; C [label="N-Boc-trans-4-Hydroxy-L-proline", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Step 2: Esterification\n(e.g., MeI, K₂CO₃)", fillcolor="#FFFFFF", color="#5F6368"]; E [label="N-Boc-trans-4-Hydroxy-L-proline\nMethyl Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Step 3: First Inversion (Mitsunobu Rxn)\n(DEAD, PPh₃, Benzoic Acid)", fillcolor="#FFFFFF", color="#5F6368"]; G [label="N-Boc-cis-4-Benzoyloxy-L-proline\nMethyl Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Step 4: Saponification\n(e.g., LiOH)", fillcolor="#FFFFFF", color="#5F6368"]; I [label="N-Boc-cis-4-Hydroxy-L-proline", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Step 5: Second Inversion (Mitsunobu Rxn)\n(DEAD, PPh₃, p-Nitrobenzoic Acid)", fillcolor="#FFFFFF", color="#5F6368"]; K [label="N-Boc-trans-4-(p-Nitrobenzoyloxy)-D-proline", fillcolor="#F1F3F4", fontcolor="#202124"]; L [label="Step 6: Deprotection & Hydrolysis\n(Acidic Conditions, e.g., HCl)", fillcolor="#FFFFFF", color="#5F6368"]; M [label="trans-4-Hydroxy-D-proline\nHydrochloride (Final Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label="Protection"]; B -> C; C -> D [label="Protection"]; D -> E; E -> F [label="SN2 Inversion"]; F -> G; G -> H [label="Deprotection"]; H -> I; I -> J [label="SN2 Inversion"]; J -> K; K -> L [label="Final Deprotection"]; L -> M; } caption: Synthesis workflow from L-proline to D-proline.

Experimental Protocols

The following protocols are representative procedures synthesized from established chemical literature and are intended for an audience of trained professional chemists.

Protocol 1: Synthesis of N-Boc-trans-4-Hydroxy-L-proline Methyl Ester

  • N-Protection: Suspend trans-4-Hydroxy-L-proline (1 eq.) in a 1:1 mixture of Dioxane and Water. Cool the suspension to 0 °C in an ice bath. Add sodium hydroxide (2.5 eq.) and stir until the solution becomes clear. Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) dissolved in dioxane dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Acidify the mixture to pH 2-3 with cold 1 M HCl and extract with ethyl acetate. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-trans-4-Hydroxy-L-proline as a white solid.

  • Esterification: Dissolve the N-Boc-trans-4-Hydroxy-L-proline (1 eq.) in anhydrous N,N-Dimethylformamide (DMF). Add potassium carbonate (K₂CO₃, 2.5 eq.) and iodomethane (MeI, 1.5 eq.). Stir the mixture at room temperature for 12 hours. Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford N-Boc-trans-4-Hydroxy-L-proline methyl ester.

Protocol 2: Double Mitsunobu Inversion

  • First Inversion (trans-L to cis-L): Dissolve N-Boc-trans-4-Hydroxy-L-proline methyl ester (1 eq.), triphenylphosphine (PPh₃, 1.5 eq.), and benzoic acid (1.5 eq.) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the solution to 0 °C. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise, maintaining the temperature below 5 °C.[7] Allow the reaction to warm to room temperature and stir for 16-24 hours. Remove the solvent in vacuo and purify the residue by column chromatography to yield the inverted benzoate ester.

  • Saponification: Dissolve the resulting benzoate ester in a 3:1 mixture of THF and water. Add lithium hydroxide (LiOH, 2.0 eq.) and stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC). Neutralize the reaction with 1 M HCl and extract with ethyl acetate. Dry the organic phase and concentrate to yield crude N-Boc-cis-4-Hydroxy-L-proline, which can be used in the next step without further purification.

  • Second Inversion (cis-L to trans-D): Dissolve the crude N-Boc-cis-4-Hydroxy-L-proline (1 eq.), PPh₃ (1.5 eq.), and 4-nitrobenzoic acid (1.5 eq.) in anhydrous THF under nitrogen.[1][6] Cool the solution to 0 °C and add DEAD or DIAD (1.5 eq.) dropwise.[1] Allow the reaction to proceed at room temperature for 24 hours. Concentrate the reaction mixture and purify by flash chromatography to isolate the N-Boc-trans-4-(4-nitrobenzoyloxy)-D-proline derivative.

Protocol 3: Deprotection and Hydrochloride Salt Formation

  • Hydrolysis and Deprotection: Dissolve the purified 4-nitrobenzoate ester from the previous step in a solution of 6 M hydrochloric acid. Heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours.

  • Isolation: Cool the reaction mixture to room temperature and wash with diethyl ether to remove the liberated 4-nitrobenzoic acid and triphenylphosphine oxide. Concentrate the aqueous layer under reduced pressure to obtain a solid residue.

  • Purification: Recrystallize the crude solid from an ethanol/ether solvent system to yield pure this compound as a white crystalline solid.

Physicochemical and Spectroscopic Data

The quantitative properties of trans-4-Hydroxy-D-proline and its hydrochloride salt are crucial for its application in synthesis and for quality control.

PropertyValueReference(s)
IUPAC Name (2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid[8]
Synonyms H-D-Hyp-OH, D-Hyp
CAS Number 3398-22-9 (Free Amino Acid)[8]
142347-81-7 (Hydrochloride Salt)[3]
Molecular Formula C₅H₉NO₃[8]
Molecular Weight 131.13 g/mol [8]
Appearance White to off-white crystalline powder
Melting Point 261 °C (dec.) (Free Amino Acid)[8]
272-273 °C (dec.) (Hydrochloride Salt)
Optical Rotation [α]D +74.0° to +77.0° (c=1, H₂O) (Free Amino Acid)
¹H NMR (D₂O) δ (ppm): ~4.45 (t, 1H), ~4.20 (dd, 1H), ~3.40 (m, 2H), ~2.45 (m, 1H), ~2.15 (m, 1H). Note: Shifts are approximate and similar to the L-isomer.[9][10]
¹³C NMR (D₂O) δ (ppm): ~177.1 (C=O), ~72.8 (C4-OH), ~62.5 (C2-COOH), ~55.7 (C5-N), ~40.2 (C3). Note: Shifts are approximate and based on the L-isomer.[9][11]
Solubility Soluble in water.[12]

Biological Significance and Applications

While not a component of natural proteins, this compound serves as a critical chiral building block. Its rigid pyrrolidine ring and defined stereocenters make it an invaluable starting material for the synthesis of a wide range of biologically active molecules.[3]

Applications include:

  • Pharmaceutical Synthesis: It is a key intermediate in the synthesis of carbapenem antibiotics, antiviral agents, and other complex pharmaceuticals where precise stereochemical control is essential.

  • Peptidomimetics: Incorporation into peptide sequences can induce specific secondary structures (e.g., turns) and increase resistance to proteolytic degradation.

  • PROTACs and ADC Linkers: N-protected derivatives are used as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), highlighting its utility in advanced therapeutic modalities.[13]

The catabolism of the natural L-isomer in some bacteria involves an epimerase that converts trans-4-L-Hyp to cis-4-D-Hyp, which is then further metabolized.[14][15] This natural pathway underscores the biological systems' ability to process different stereoisomers of hydroxyproline, although a direct signaling or metabolic role for the synthetic trans-D-isomer in mammals has not been established.

// Nodes trans_L [label="trans-L-Proline\n(2S, 4R)\nNatural", fillcolor="#FBBC05", fontcolor="#202124"]; cis_L [label="cis-L-Proline\n(2S, 4S)", fillcolor="#F1F3F4", fontcolor="#202124"]; trans_D [label="trans-D-Proline\n(2R, 4S)\nSynthetic Target", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cis_D [label="cis-D-Proline\n(2R, 4R)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges trans_L -> cis_L [label="Epimerization at C4\n(e.g., Mitsunobu)"]; cis_L -> trans_D [label="Epimerization at C4\n(e.g., Mitsunobu)"]; trans_L -> trans_D [style=dashed, constraint=false, label="Enantiomers"]; cis_L -> cis_D [style=dashed, constraint=false, label="Enantiomers"]; trans_L -> cis_D [style=dashed, constraint=false, label="Diastereomers"]; cis_L -> trans_D [style=dashed, constraint=false, label="Diastereomers"]; } caption: Isomers of 4-hydroxyproline.

References

The Stereochemistry of trans-4-Hydroxy-D-proline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the stereochemistry of trans-4-Hydroxy-D-proline hydrochloride, a crucial chiral building block in pharmaceutical synthesis. The document elucidates the absolute configuration, conformational features, and spectroscopic properties that define its three-dimensional structure. Detailed summaries of quantitative data, including NMR spectroscopy and specific rotation, are presented in tabular format for clarity. Furthermore, this guide outlines standardized experimental protocols for the stereochemical characterization of this compound and employs graphical representations to illustrate the relationships between the stereoisomers of 4-hydroxyproline and a typical analytical workflow.

Introduction

4-Hydroxyproline, a non-proteinogenic amino acid, is a hydroxylated derivative of proline. It possesses two chiral centers, giving rise to four possible stereoisomers. The precise stereochemical configuration of these isomers is critical, as it dictates their biological activity and incorporation into therapeutic agents. This compound, the subject of this guide, is the D-enantiomer of the naturally occurring trans-4-Hydroxy-L-proline, a major component of collagen.[1][2] Its unique stereochemistry makes it a valuable synthon for creating novel pharmaceuticals and peptidomimetics. Understanding its three-dimensional structure is paramount for rational drug design and development.

Absolute Configuration and Stereoisomers

The stereochemistry of this compound is defined by the spatial arrangement of substituents around its two stereocenters: the alpha-carbon (C2) and the gamma-carbon (C4).

  • Absolute Configuration : The unambiguous IUPAC designation for trans-4-Hydroxy-D-proline is (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid .[3][4] The hydrochloride salt form does not alter the stereochemistry of the molecule itself but affects its physical properties.

    • The (2R) configuration denotes the D-amino acid classification at the alpha-carbon.

    • The (4S) configuration at the gamma-carbon, in conjunction with the (2R) center, defines the trans relationship between the hydroxyl group at C4 and the carboxylic acid group at C2. This means they lie on opposite faces of the pyrrolidine ring.

  • Stereoisomers of 4-Hydroxyproline : There are four stereoisomers of 4-hydroxyproline, arising from the two chiral centers. Their relationships are depicted in the diagram below. trans-4-Hydroxy-D-proline and trans-4-Hydroxy-L-proline are enantiomers, as are cis-4-Hydroxy-D-proline and cis-4-Hydroxy-L-proline. The relationship between a trans and a cis isomer is that of diastereomers.

stereoisomers cluster_trans trans Isomers cluster_cis cis Isomers Trans_L (2S,4R) trans-4-Hydroxy-L-proline Trans_D (2R,4S) trans-4-Hydroxy-D-proline Trans_L->Trans_D Enantiomers Cis_L (2S,4S) cis-4-Hydroxy-L-proline Trans_L->Cis_L Diastereomers Cis_D (2R,4R) cis-4-Hydroxy-D-proline Trans_L->Cis_D Diastereomers Trans_D->Cis_L Diastereomers Trans_D->Cis_D Diastereomers Cis_L->Cis_D Enantiomers

Figure 1. Stereochemical relationships of the four isomers of 4-hydroxyproline.

Quantitative Stereochemical Data

The stereochemistry of this compound is confirmed by empirical data from various analytical techniques.

Optical Rotation

Optical rotation is a key measure of a chiral molecule's ability to rotate plane-polarized light. As enantiomers, the D- and L- forms of trans-4-hydroxyproline rotate light to an equal magnitude but in opposite directions.

ParameterValueConditionsReference
Specific Rotation [α]D +76.5° (Calculated for D-isomer)c = 2.5 in water[1]
Specific Rotation [α]D-76.5° (Reported for L-isomer)c = 2.5 in water[1]

Note: The hydrochloride salt form may cause slight variations in the measured value.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom. While enantiomers exhibit identical NMR spectra in achiral solvents, the chemical shifts and coupling constants are definitive for the trans-4-hydroxyproline structure. The data presented below is for the L-enantiomer but is applicable to the D-enantiomer.[5]

Table 2: 1H and 13C NMR Chemical Shifts

Atom Position1H Chemical Shift (ppm)13C Chemical Shift (ppm)
C2 (α-carbon)4.33662.525
C32.144, 2.42440.156
C4 (γ-carbon)4.65772.793
C53.354, 3.46955.666
C=O (carboxyl)-177.084

Data corresponds to the L-enantiomer (trans-4-Hydroxy-L-proline) measured in D₂O at 298K and pH 7.4.[5] Chemical shifts for the D-enantiomer are identical under these conditions.

Experimental Protocols for Stereochemical Determination

The definitive assignment of the (2R,4S) stereochemistry requires rigorous experimental analysis. The following sections outline the methodologies for key techniques.

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous proof of absolute stereochemistry by mapping the atomic positions in three-dimensional space.

Methodology:

  • Crystallization: Crystals of this compound are grown from a supersaturated solution. A common method involves the slow evaporation of a solvent system, such as ethanol/water, at a controlled temperature.

  • Data Collection: A suitable single crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (~100 K). The crystal is then irradiated with a monochromatic X-ray beam. The resulting diffraction patterns are recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic model is then built into the electron density and refined against the experimental data to optimize atomic positions, leading to the final structure and the absolute configuration assignment (e.g., via the Flack parameter).

xray_workflow cluster_exp Experimental Phase cluster_analysis Computational Analysis start Sample Purification crystal Single Crystal Growth start->crystal diffraction X-ray Diffraction Data Collection crystal->diffraction processing Data Processing (Indexing, Integration) diffraction->processing solution Structure Solution (Direct Methods) processing->solution refinement Model Building & Refinement solution->refinement validation Structure Validation (Absolute Configuration) refinement->validation end Final 3D Structure validation->end

Figure 2. General workflow for small-molecule X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the relative stereochemistry (trans configuration) and overall structure.

Methodology:

  • Sample Preparation: A sample of this compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, 0.5-0.7 mL) in a standard 5 mm NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer. Standard 1D spectra (¹H, ¹³C) and 2D spectra (e.g., COSY, HSQC) are acquired.

    • ¹H NMR: Confirms proton environments and coupling patterns.

    • ¹³C NMR: Identifies the number and type of carbon atoms.

    • 2D COSY: Establishes ¹H-¹H coupling correlations, confirming the connectivity of the pyrrolidine ring protons.

    • 2D HSQC: Correlates directly bonded ¹H and ¹³C atoms, aiding in definitive assignment of all signals.

    • 2D NOESY (optional): Can provide through-space correlations to further confirm the trans stereochemistry by observing the spatial proximity of protons on opposite faces of the ring.

  • Data Analysis: The acquired spectra are processed (Fourier transform, phasing, baseline correction) and analyzed. Chemical shifts are referenced to an internal standard. The relative stereochemistry is confirmed by analyzing the coupling constants and NOE correlations, which are dependent on the dihedral angles between protons.

Conclusion

The stereochemistry of this compound is definitively established as (2R,4S). This configuration gives rise to its unique chemical and physical properties, which are quantitatively characterized by techniques such as optical polarimetry and NMR spectroscopy. The experimental protocols detailed herein provide a framework for the rigorous stereochemical analysis required in drug discovery and development, ensuring the correct isomer is utilized for achieving desired therapeutic outcomes.

References

An In-depth Technical Guide on the Function of trans-4-Hydroxy-D-proline Hydrochloride in Collagen

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Collagen, the most abundant protein in mammals, owes its characteristic triple helix stability in large part to the post-translational hydroxylation of proline residues to form (2S,4R)-4-hydroxyproline (Hyp). This critical modification is catalyzed by the enzyme prolyl 4-hydroxylase (P4H). Trans-4-Hydroxy-D-proline, a stereoisomer of the naturally occurring L-hydroxyproline, functions as an antagonist in this process. By acting as a competitive inhibitor of P4H, it disrupts the normal hydroxylation of proline residues within procollagen chains. This inhibition leads to the synthesis of under-hydroxylated collagen, which is thermally unstable and fails to form a stable triple helix at physiological temperatures. This guide details the mechanism of action of trans-4-Hydroxy-D-proline hydrochloride, its impact on collagen stability, relevant quantitative data, and the experimental protocols used to elucidate these functions.

Introduction: The Role of Hydroxyproline in Collagen Stability

The structure of collagen is characterized by a repeating Gly-Xaa-Yaa amino acid sequence, where Xaa is often proline and Yaa is frequently 4-hydroxyproline.[1] The hydroxylation of proline at the Yaa position to form Hyp is a crucial post-translational modification that occurs in the lumen of the endoplasmic reticulum.[2] This reaction is catalyzed by prolyl 4-hydroxylase (P4H), an enzyme that requires Fe²⁺, 2-oxoglutarate, O₂, and ascorbate as co-substrates.[3] The resulting Hyp residues are essential for the stability of the collagen triple helix, permitting its sharp twisting and structural integrity through stereoelectronic effects and hydrogen bonding.[1][4] Deficiencies in this process lead to the production of unstable collagen, manifesting in diseases such as scurvy.

trans-4-Hydroxy-D-proline is the D-stereoisomer of the naturally occurring trans-4-hydroxy-L-proline.[5] Due to its structural similarity to L-proline, it can interfere with the enzymatic processes governing collagen synthesis.

Mechanism of Action: Inhibition of Prolyl 4-Hydroxylase

The primary function of trans-4-Hydroxy-D-proline in the context of collagen is its role as an inhibitor of prolyl 4-hydroxylase (P4H). P4H is a key enzyme in collagen biosynthesis, responsible for catalyzing the formation of 4-hydroxyproline.[6] The stability of the collagen triple helix is critically dependent on this hydroxylation.[1]

trans-4-Hydroxy-D-proline acts as a competitive inhibitor with respect to the 2-oxoglutarate co-substrate of P4H.[6][7] By binding to the active site of the enzyme, it prevents the normal hydroxylation of L-proline residues on nascent procollagen chains. This leads to the synthesis of under-hydroxylated procollagen. This "defective" procollagen is unable to fold into a stable triple-helical conformation at body temperature and is often rapidly degraded intracellularly.

dot

Caption: Inhibition of Prolyl 4-Hydroxylase by trans-4-Hydroxy-D-proline.

Quantitative Data

Inhibitor CompoundTarget EnzymeInhibition TypeKi ValueIC50 ValueReference
Pyridine-2,4-dicarboxylateProlyl 4-HydroxylaseCompetitive (vs. 2-oxoglutarate)2 µM-[6]
Pyridine-2,5-dicarboxylateProlyl 4-HydroxylaseCompetitive (vs. 2-oxoglutarate)0.8 µM-[6]
PythiDCCollagen P4H1Competitive (vs. 2-oxoglutarate)(0.39 ± 0.04) µM(4.0 ± 0.2) µM[7]
PyimDCCollagen P4H1Not specified-(2.6 ± 0.1) µM[7]

This table presents data for known P4H inhibitors to provide context for the expected potency of competitive inhibitors like trans-4-Hydroxy-D-proline.

Experimental Protocols

Several key experimental protocols are employed to study the function of P4H inhibitors and their effects on collagen.

This assay directly measures the enzymatic activity of P4H in the presence of an inhibitor.

Objective: To determine the IC50 or Ki value of an inhibitor for P4H.

Methodology (Succinate Detection Method): [8][9]

  • Reagents: Recombinant human P4H, peptide substrate (e.g., (Pro-Pro-Gly)n), 2-oxoglutarate, FeSO₄, ascorbate, assay buffer (e.g., HEPES), and a succinate detection kit (e.g., Succinate-Glo™).

  • Procedure: a. Dispense the test compound (this compound) at various concentrations into a 384-well plate. b. Add a solution of P4H enzyme to the wells and pre-incubate for 15-30 minutes. c. Initiate the reaction by adding a mixture of the peptide substrate and 2-oxoglutarate. d. Incubate the plate at 37°C for 60 minutes to allow for the enzymatic reaction. e. Stop the reaction and add succinate detection reagents according to the manufacturer's protocol. This typically involves a coupled enzymatic reaction that produces a luminescent or fluorescent signal proportional to the amount of succinate produced. f. Measure the signal using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by fitting the dose-response data to a suitable equation.[7]

dot

P4H_Assay_Workflow compound_plate 1. Prepare Compound Plate (Inhibitor dilutions + Controls) dispense 3. Dispense to Assay Plate compound_plate->dispense reagent_prep 2. Prepare Reagent Mix (P4H Enzyme, Peptide Substrate, Cofactors) reagent_prep->dispense incubate 4. Incubate at 37°C dispense->incubate detect 5. Add Succinate Detection Reagent incubate->detect read 6. Read Luminescence detect->read analyze 7. Data Analysis (IC50 Curve Fitting) read->analyze

Caption: Experimental workflow for a P4H inhibition assay.

This protocol is used to assess the effect of an inhibitor on the total amount of collagen produced and deposited by cells.

Objective: To quantify the change in collagen deposition in fibroblast cultures treated with this compound.

Methodology (Sirius Red Staining): [10][11][12]

  • Cell Culture: Plate fibroblasts (e.g., human dermal fibroblasts) in a multi-well plate and culture until confluent.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-72 hours). Include a positive control for fibrosis (e.g., TGF-β) and an untreated control.

  • Sample Collection:

    • Medium: Collect the cell culture medium to quantify secreted, soluble collagen.

    • Cell Layer: Wash the cell layer with PBS to remove non-adherent proteins.

  • Staining: a. Fix the cell layer with a suitable fixative (e.g., methanol). b. Add Sirius Red staining solution (in picric acid) to each well and incubate. This dye specifically binds to the [Gly-X-Y]n helical structure of collagen. c. Wash extensively with acidified water to remove unbound dye.

  • Quantification: a. Elute the bound dye using a basic solution (e.g., 0.1 M NaOH). b. Transfer the eluate to a new plate and measure the absorbance at ~540 nm.

  • Data Analysis: Compare the absorbance values of treated samples to the controls to determine the percentage change in collagen deposition.

This method determines the thermal stability of collagen by measuring its melting temperature (Tm), which is the temperature at which 50% of the triple helix denatures.

Objective: To measure the decrease in the thermal stability of collagen produced by cells treated with this compound.

Methodology (Circular Dichroism Spectroscopy): [13][14][15]

  • Sample Preparation: Isolate collagen from the cell culture medium or cell layer of treated and untreated cells. This often involves pepsin digestion to remove non-helical telopeptides, followed by salt precipitation.[13]

  • CD Spectroscopy: a. Dissolve the purified collagen in a suitable buffer (e.g., phosphate-buffered saline). b. Place the sample in a quartz cuvette in a CD spectropolarimeter equipped with a temperature controller. c. Monitor the CD signal at a wavelength characteristic of the collagen triple helix (typically ~221-225 nm).[14][16] d. Increase the temperature at a controlled rate (e.g., 0.25°C/min).

  • Data Analysis: a. Plot the CD signal (ellipticity) as a function of temperature. A sharp transition in the signal indicates the unfolding of the triple helix. b. The melting temperature (Tm) is the midpoint of this transition.[13] A lower Tm for collagen from treated cells indicates reduced thermal stability due to under-hydroxylation.

Conclusion

This compound serves as a valuable research tool for studying collagen biosynthesis and the consequences of its disruption. Its function as a competitive inhibitor of prolyl 4-hydroxylase effectively reduces the hydroxylation of proline residues, leading to the formation of thermally unstable collagen. This mechanism underscores the critical role of 4-hydroxyproline in maintaining the structural integrity of one of the body's most important proteins. The experimental protocols detailed herein provide a robust framework for investigating the effects of such inhibitors, offering insights that are crucial for the development of therapeutics targeting collagen-related pathologies, including fibrosis and cancer.[9]

References

An In-depth Technical Guide to trans-4-Hydroxy-D-proline: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and scientific applications of trans-4-Hydroxy-D-proline. This non-proteinogenic amino acid is a valuable chiral building block in synthetic organic chemistry, particularly in the development of novel therapeutics. All quantitative data is presented in structured tables for clarity, and detailed methodologies for key experimental protocols are provided.

Chemical Properties and Structure

trans-4-Hydroxy-D-proline, with the systematic IUPAC name (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid, is a stereoisomer of the more common proteinogenic amino acid, trans-4-hydroxy-L-proline, a primary constituent of collagen.[1][2] Its rigid pyrrolidine ring and chiral centers make it a valuable synthon for introducing conformational constraints in peptides and other bioactive molecules.[3]

Physicochemical Properties

A summary of the key physicochemical properties of trans-4-Hydroxy-D-proline is presented in Table 1.

PropertyValueReference(s)
IUPAC Name (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid[4]
CAS Number 3398-22-9[4]
Molecular Formula C₅H₉NO₃[4]
Molecular Weight 131.13 g/mol [4]
Appearance White to pale pink solid/powder[1]
Melting Point 261 °C (decomposes)
Boiling Point 355.2 °C (Predicted)[5]
pKa (4-Hydroxyproline) pKa1: 1.82 (carboxyl), pKa2: 9.68 (amino)[6]
Solubility Soluble in water.[7]
Optical Rotation [α]22/D = +76 ± 2º (c=1 in H₂O)
Molecular Structure

The structure of trans-4-Hydroxy-D-proline is defined by a five-membered pyrrolidine ring with a carboxylic acid group at position 2 and a hydroxyl group at position 4. The "trans" designation refers to the relative stereochemistry of the hydroxyl group and the carboxylic acid group being on opposite sides of the ring. The specific stereoisomer is defined by the (2R,4S) configuration.

Structural Representations:

  • SMILES: O[C@@H]1CN--INVALID-LINK--C(O)=O

  • InChI: 1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m0/s1

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and characterization of trans-4-Hydroxy-D-proline.

Synthesis

trans-4-Hydroxy-D-proline can be synthesized through various chemoenzymatic and enzymatic methods. A common approach involves the enzymatic hydroxylation of D-proline.

Enzymatic Synthesis Protocol:

This protocol is adapted from methods described for the synthesis of hydroxyproline isomers using proline hydroxylases.[8][9][10]

  • Reaction Setup: Prepare a reaction mixture containing D-proline as the substrate, a recombinant D-proline-4-hydroxylase, α-ketoglutarate, ferrous sulfate (Fe²⁺), and L-ascorbic acid in a suitable buffer (e.g., MES buffer, pH 6.5).[10]

  • Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (typically 25-37 °C) with gentle agitation.[11]

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using HPLC or LC-MS to quantify the formation of trans-4-Hydroxy-D-proline.

  • Reaction Termination: Once the reaction reaches completion, terminate it by heat inactivation of the enzyme (e.g., heating at 100°C for 2 minutes).[10]

Purification

Purification of the synthesized trans-4-Hydroxy-D-proline from the reaction mixture is crucial for obtaining a high-purity product.

Purification Protocol:

  • Cell Removal: If whole cells were used for the biotransformation, centrifuge the reaction mixture to pellet the cells.

  • Protein Precipitation: If a cell-free extract was used, precipitate the proteins by adding a solvent like ethanol or by acid precipitation, followed by centrifugation.

  • Ion-Exchange Chromatography: Load the supernatant onto a cation-exchange chromatography column. Wash the column with deionized water to remove unbound impurities. Elute the bound trans-4-Hydroxy-D-proline using a suitable buffer, such as an aqueous ammonia solution.

  • Crystallization: Concentrate the fractions containing the product under reduced pressure and crystallize the product from an appropriate solvent system (e.g., water/ethanol).

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Analytical Characterization

2.3.1. ¹H NMR Spectroscopy:

This protocol provides a general procedure for acquiring a ¹H NMR spectrum.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified trans-4-Hydroxy-D-proline in 0.5-0.7 mL of deuterium oxide (D₂O).

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.[12]

  • Data Acquisition: Record the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired FID (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to an internal standard or the residual solvent peak. The expected chemical shifts can be referenced from databases such as the Biological Magnetic Resonance Bank (BMRB).[12]

2.3.2. FT-IR Spectroscopy:

This outlines a standard procedure for solid-state FT-IR analysis.

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by intimately mixing a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.[13]

  • Data Acquisition: Place the KBr pellet or position the ATR crystal in contact with the sample in the sample compartment of an FT-IR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, N-H, C=O, and C-O stretches.

2.3.3. Mass Spectrometry:

This protocol describes a typical LC-MS analysis.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the LC-MS system (e.g., a mixture of water and acetonitrile with a small amount of formic acid).

  • LC Separation: Inject the sample onto a reverse-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column. Elute the analyte using a gradient of aqueous and organic mobile phases.

  • MS Detection: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. Perform tandem MS (MS/MS) to obtain fragmentation patterns that can confirm the structure. Key fragments often arise from the loss of water and carbon monoxide from the parent ion.[14][15]

Biological Role and Applications in Drug Development

While the L-isomer of 4-hydroxyproline is a key component of collagen and plays a role in hypoxia-inducible factor (HIF) signaling, the biological role of trans-4-Hydroxy-D-proline in mammals is less understood.[16][17] However, bacteria possess metabolic pathways to utilize D-hydroxyproline.[18]

The primary significance of trans-4-Hydroxy-D-proline for researchers lies in its application as a versatile chiral building block in the synthesis of pharmaceuticals and other complex molecules.[3][11]

Role in Drug Development

trans-4-Hydroxy-D-proline is a valuable starting material for the synthesis of a variety of therapeutic agents, including:

  • Carbapenem Antibiotics: The pyrrolidine ring serves as a key structural motif.[1]

  • Angiotensin-Converting Enzyme (ACE) Inhibitors: Used in the management of hypertension.

  • Antiviral and Antitumor Agents: Incorporated into novel drug candidates.[1]

  • Peptide Mimetics and Modified Peptides: The rigid structure of the proline ring is used to control peptide conformation and improve stability and binding affinity.[19]

  • PROTACs (Proteolysis Targeting Chimeras): Used as a linker component in the synthesis of these novel therapeutic modalities.[20]

The workflow for utilizing trans-4-Hydroxy-D-proline in drug development often follows a logical progression from initial synthesis to biological evaluation.

DrugDevelopmentWorkflow cluster_synthesis Synthesis & Modification cluster_evaluation Biological Evaluation cluster_development Preclinical & Clinical Development Start trans-4-Hydroxy-D-proline Protect Protection of Functional Groups Start->Protect Modify Chemical Modification / Coupling Protect->Modify Deprotect Deprotection Modify->Deprotect Purify Purification & Characterization Deprotect->Purify Screen In vitro Screening (e.g., Enzyme Assays, Binding Assays) Purify->Screen Cell Cell-based Assays Screen->Cell Animal In vivo Animal Models Cell->Animal Lead Lead Optimization Animal->Lead Preclinical Preclinical Studies Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Drug development workflow utilizing trans-4-Hydroxy-D-proline.

Metabolic Pathways

The metabolism of L-hydroxyproline in mammals is well-characterized and involves its conversion to pyruvate and glyoxylate.[16] In some bacteria, D-hydroxyproline can be metabolized via a pathway involving D-hydroxyproline dehydrogenase.[18]

D_Hydroxyproline_Metabolism D_Hyp D-Hydroxyproline Pyr4H2C Δ¹-Pyrroline-4-hydroxy-2-carboxylate D_Hyp->Pyr4H2C D-Hydroxyproline Dehydrogenase alpha_KGSA α-Ketoglutarate Semialdehyde Pyr4H2C->alpha_KGSA Pyr4H2C Deaminase alpha_KG α-Ketoglutarate alpha_KGSA->alpha_KG α-KGSA Dehydrogenase

References

The Natural Landscape of Hydroxyproline Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the natural occurrence, biosynthesis, and analytical methodologies for hydroxyproline isomers, tailored for researchers, scientists, and drug development professionals.

Introduction

Hydroxyproline, a post-translationally modified imino acid, is a critical component of collagen and plays a vital role in the stability of its triple-helical structure. The hydroxylation of proline residues is a key enzymatic process that gives rise to several isomers, each with distinct distributions and potential physiological significance. This technical guide provides a comprehensive overview of the natural occurrence of hydroxyproline isomers, details the experimental protocols for their analysis, and illustrates the key signaling pathways in which they are involved.

Natural Occurrence and Distribution of Hydroxyproline Isomers

The hydroxylation of proline primarily occurs at the C4 position, leading to the formation of 4-hydroxyproline. Hydroxylation at the C3 position, resulting in 3-hydroxyproline, is less common but functionally important. Both 3- and 4-hydroxyproline can exist as cis or trans stereoisomers with respect to the carboxyl group. The trans-4-hydroxy-L-proline isomer is the most abundant, constituting a significant fraction of the amino acid content in collagen[1].

The ratio of trans-4-hydroxy-L-proline to trans-3-hydroxy-L-proline in whole-body collagens is approximately 100:1[2][3]. However, this ratio can vary depending on the collagen type and tissue. For instance, basement membrane collagen (type IV) contains higher amounts of trans-3-hydroxy-L-proline[4]. The quantitative distribution of these isomers is critical for the structural integrity and function of different collagen types.

Quantitative Data on Hydroxyproline Isomer Distribution

The following tables summarize the available quantitative data on the distribution of hydroxyproline isomers in various biological contexts.

Table 1: Ratio and Abundance of Hydroxyproline Isomers in Collagen

IsomerRatio in Whole-Body Collagen (trans-4-Hyp : trans-3-Hyp)Abundance in Specific Collagen TypesSource
trans-4-hydroxy-L-proline~100Predominant isomer in most collagen types.[2][3]
trans-3-hydroxy-L-proline1Higher abundance in Type IV collagen.[4]
Prolyl-3-hydroxylation at Pro944-66% in Type II collagen of fibrocartilaginous meniscus.[5]
Prolyl-3-hydroxylation at Pro944-~40% in nucleus pulposus Type II collagen.[5]
Prolyl-3-hydroxylation at Pro986-Fully 3-hydroxylated in Type I collagen of bone and Type II collagen of cartilage.[5]

Table 2: Reference Ranges of Hydroxyproline in Human Biological Fluids

AnalyteFluidReference RangeSource
Free HydroxyprolineSerum1.4 - 9.7 µmol/L[6]
Total HydroxyprolineSerum3.8 - 27.2 µmol/L[6]
Free HydroxyprolineUrine10.0 - 72.5 µmol/L[6]
Total HydroxyprolineUrine25.2 - 303.6 µmol/L[6]

Biosynthesis of Hydroxyproline Isomers

The formation of hydroxyproline occurs as a post-translational modification of proline residues within procollagen chains in the lumen of the endoplasmic reticulum. This reaction is catalyzed by a family of enzymes called prolyl hydroxylases.

  • Prolyl 4-hydroxylases (P4Hs) are responsible for the synthesis of 4-hydroxyproline.

  • Prolyl 3-hydroxylases (P3Hs) catalyze the formation of 3-hydroxyproline.

These enzymes are non-heme iron-containing dioxygenases that require Fe²⁺, 2-oxoglutarate, and ascorbate as co-factors. The hydroxylation of specific proline residues is crucial for the folding and stability of the collagen triple helix.

Signaling Pathways Involving Hydroxyproline Isomers

Beyond its structural role in collagen, proline hydroxylation is a key regulatory mechanism in cellular signaling, most notably in the response to hypoxia. Prolyl hydroxylase domain (PHD) enzymes regulate the stability of the alpha subunit of the hypoxia-inducible factor (HIF-1α).

Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α. This modification allows the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, the lack of oxygen as a substrate for PHDs prevents HIF-1α hydroxylation, leading to its stabilization, nuclear translocation, and the activation of hypoxia-responsive genes.

HIF1a_Regulation cluster_normoxia Normoxia (Sufficient Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_normoxia HIF-1α PHDs Prolyl Hydroxylases (PHDs) + O2, Fe2+, 2-OG, Ascorbate HIF1a_normoxia->PHDs HIF1a_OH Hydroxylated HIF-1α (Pro-OH) PHDs->HIF1a_OH Hydroxylation VHL pVHL E3 Ubiquitin Ligase Complex HIF1a_OH->VHL Recognition Proteasome Proteasomal Degradation HIF1a_OH->Proteasome Targeting Ubiquitination Ubiquitination VHL->Ubiquitination Catalyzes Ubiquitination->HIF1a_OH HIF1a_hypoxia HIF-1α PHDs_inactive Inactive PHDs HIF1a_hypoxia->PHDs_inactive O2 limitation HIF1a_stable Stable HIF-1α HIF1a_hypoxia->HIF1a_stable No Degradation HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_stable->HIF1_complex Dimerization with Nucleus Nucleus HIF1a_stable->Nucleus HIF1b HIF-1β HIF1b->Nucleus HRE Hypoxia Response Elements (HREs) HIF1_complex->HRE Binds to Gene_Expression Target Gene Expression (e.g., Angiogenesis, Glycolysis) HRE->Gene_Expression Activates Hydroxyproline_Metabolism cluster_products Catabolic Products Collagen Collagen Degradation Collagen Degradation Collagen->Degradation Hydroxyproline Free Hydroxyproline Degradation->Hydroxyproline PRODH2 Hydroxyproline Dehydrogenase (PRODH2) (Mitochondria) Hydroxyproline->PRODH2 P5C_OH Δ1-Pyrroline-3-hydroxy-5-carboxylate PRODH2->P5C_OH P5CDH P5C Dehydrogenase P5C_OH->P5CDH PYCR P5C Reductase P5C_OH->PYCR Glutamate_OH Hydroxyglutamate P5CDH->Glutamate_OH Glyoxylate Glyoxylate Glutamate_OH->Glyoxylate Pyruvate Pyruvate Glutamate_OH->Pyruvate Glutamate Glutamate Glutamate_OH->Glutamate Proline Proline PYCR->Proline Experimental_Workflow Sample Biological Sample (Tissue, Plasma, Urine) Hydrolysis Acid Hydrolysis (e.g., 6N HCl, 110°C, 24h) Sample->Hydrolysis Derivatization Derivatization (e.g., l-FDVA, NBD-Cl) Hydrolysis->Derivatization Separation Chromatographic Separation (Reversed-Phase HPLC) Derivatization->Separation Detection Detection (Mass Spectrometry or UV/Fluorescence) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

References

Metabolic Pathways of D-Amino Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Historically viewed as enigmatic and rare in higher organisms, D-amino acids are now recognized as crucial signaling molecules and metabolic intermediates in mammals. Their stereochemistry, the mirror image of the canonical L-amino acids, confers unique biological properties, including resistance to degradation by common proteases. This resistance, coupled with their specific enzymatic synthesis and degradation pathways, allows for precise spatial and temporal control of their signaling functions. This technical guide provides an in-depth exploration of the core metabolic pathways involving D-amino acids, with a particular focus on D-serine and D-aspartate, the most abundant and well-characterized of these molecules in mammals. We will delve into their synthesis, degradation, and physiological roles, particularly in the central nervous system. Furthermore, this guide presents detailed experimental protocols and quantitative data to serve as a valuable resource for researchers in the field.

Core Metabolic Pathways

The metabolism of D-amino acids in mammals is primarily centered around their synthesis from L-amino acid precursors by racemase enzymes and their degradation by specific oxidases.

Synthesis of D-Amino Acids

The conversion of L-amino acids to their D-enantiomers is catalyzed by a class of enzymes known as racemases.[1] In mammals, two of the most important racemases in the context of D-amino acid metabolism are serine racemase and aspartate racemase.

  • Serine Racemase (SR): This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the conversion of L-serine to D-serine.[2] D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity.[3][4] Serine racemase is found in both neurons and astrocytes, and its activity is a primary determinant of D-serine levels in the brain.[4][5]

  • Aspartate Racemase: While less characterized in mammals compared to serine racemase, evidence suggests the existence of an aspartate racemase that converts L-aspartate to D-aspartate.[6] D-aspartate is involved in neurogenesis and endocrine function.[7]

Degradation of D-Amino Acids

The catabolism of D-amino acids is primarily carried out by FAD-dependent oxidases, which exhibit high stereospecificity.

  • D-Amino Acid Oxidase (DAO): DAO is a flavoenzyme that catalyzes the oxidative deamination of neutral and basic D-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide.[8][9] One of its most significant roles is the degradation of D-serine in the brain, thereby regulating its availability for NMDA receptor modulation.[8][10] DAO is predominantly found in the peroxisomes of cells in the kidney, liver, and brain.[11]

  • D-Aspartate Oxidase (DDO): DDO specifically catalyzes the oxidative deamination of acidic D-amino acids, primarily D-aspartate and D-glutamate.[12] This enzyme plays a critical role in controlling the levels of D-aspartate in nervous and endocrine tissues.[13][14]

Physiological Roles and Signaling Pathways

The most well-established physiological roles of D-amino acids in mammals are in the central nervous system, where they act as neuromodulators.

D-Serine and NMDA Receptor Signaling

D-serine is a potent co-agonist at the glycine-binding site of the NMDA receptor.[2][15] The binding of both glutamate to the GluN2 subunit and a co-agonist (like D-serine or glycine) to the GluN1 subunit is required for receptor activation.[4][15] This activation leads to the opening of the ion channel, allowing the influx of Ca²⁺ into the neuron.[4] This calcium influx triggers a cascade of downstream signaling events that are fundamental for synaptic plasticity, learning, and memory.[4][13]

NMDA_Receptor_Signaling D_Serine D-Serine NMDAR NMDA Receptor (GluN1/GluN2) D_Serine->NMDAR Binds to GluN1 Glutamate Glutamate Glutamate->NMDAR Binds to GluN2 Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening CaM Calmodulin (CaM) Ca_Influx->CaM Activates CaMKII CaMKII CaM->CaMKII Activates PKC PKC CaM->PKC Activates ERK ERK/MAPK Pathway CaMKII->ERK Activates PKC->ERK Activates CREB CREB Activation ERK->CREB Activates Gene_Expression Gene Expression & Synaptic Plasticity CREB->Gene_Expression Leads to

Figure 1: Simplified D-Serine mediated NMDA receptor signaling pathway.
D-Aspartate in Neuroendocrine Function

D-aspartate is found in high concentrations in neuroendocrine tissues, such as the pituitary and pineal glands, where it is involved in the regulation of hormone synthesis and secretion.[14][16] For instance, D-aspartate has been shown to stimulate the release of prolactin, luteinizing hormone (LH), and growth hormone (GH) from the anterior pituitary gland.[16] It also acts as an agonist at the NMDA receptor, suggesting a role in modulating neuronal activity in these regions.[17]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and concentrations of D-amino acids in mammalian systems.

Table 1: Kinetic Parameters of Key Enzymes in D-Amino Acid Metabolism
EnzymeOrganismSubstrateKm (mM)kcat (s-1)Reference(s)
D-Amino Acid Oxidase (DAO) HumanD-Alanine1.3 ± 0.25.2 ± 0.1[18]
HumanD-Serine--[19]
HumanD-Cysteine--[19]
Pig (kidney)D-Alanine1.7 ± 0.37.3 ± 0.6[18]
RatD-Alanine140 ± 2027 ± 1[18]
D-Aspartate Oxidase (DDO) HumanD-Aspartate-81.3[20]
HumanD-Glutamate-11.3[20]
HumanN-methyl D-aspartate-73.6[20]
Porcine (kidney)D-Aspartate> 0.2 (Substrate Activation)-[21]
Porcine (kidney)D-Glutamate> 4 (Substrate Activation)-[21]
Serine Racemase RatL-Serine~105 µmol/mg/h (Vmax)[22]
RatD-Serine~6022 µmol/mg/h (Vmax)[22]
Table 2: Concentrations of D-Serine and D-Aspartate in Mammalian Tissues
D-Amino AcidTissueSpeciesConcentrationReference(s)
D-Serine ForebrainRatHigh levels[5][23]
Extracellular space (brain)Rat~5 µM[6]
D-Aspartate Embryonic Prefrontal CortexHuman0.036 µmol/g[14]
Adult Prefrontal CortexHuman0.008 µmol/g[14]
AdenohypophysisRat78 ± 12 nmol/g[24]
HypothalamusRat55 ± 9 nmol/g[24]
Pineal GlandRatHighest in any mammalian tissue[25]

Experimental Protocols

This section provides detailed methodologies for key experiments in D-amino acid research.

Protocol 1: Quantification of D-Amino Acids by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common method for the analysis of amino acid composition using pre-column derivatization with o-phthaldialdehyde (OPA) followed by reverse-phase HPLC with fluorescence detection.

1. Sample Preparation (Hydrolysis):

  • Weigh approximately 100 mg of homogenized tissue into a hydrolysis tube.

  • Add 10 mL of 6N HCl.

  • Seal the tube under nitrogen and incubate at 110-120°C for 24 hours.[10]

  • After cooling, filter the hydrolysate to remove any particulate matter.[10]

  • Evaporate the filtrate to dryness under vacuum to remove the acid.[10]

  • Re-dissolve the residue in a known volume of ultrapure water or a suitable buffer for HPLC analysis.[10]

2. Derivatization:

  • Mix a defined volume of the hydrolyzed sample with an OPA/thiol reagent solution.[26]

  • Allow the reaction to proceed for a specific time (typically 1-2 minutes) at room temperature to form fluorescent isoindole derivatives.[26]

3. HPLC Analysis:

  • Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector (Excitation: ~330-340 nm, Emission: ~418-450 nm).[26][27]

  • Separate the amino acid derivatives using a gradient elution program with appropriate mobile phases (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol).[27]

  • Identify and quantify the D-amino acids by comparing their retention times and peak areas to those of known standards.[10]

HPLC_Workflow Start Start: Tissue Sample Homogenize Homogenize Tissue Start->Homogenize Hydrolyze Acid Hydrolysis (6N HCl, 110-120°C, 24h) Homogenize->Hydrolyze Filter Filter Hydrolysate Hydrolyze->Filter Evaporate Evaporate to Dryness Filter->Evaporate Reconstitute Reconstitute in Buffer Evaporate->Reconstitute Derivatize Derivatize with OPA Reconstitute->Derivatize Inject Inject into HPLC Derivatize->Inject Separate Separation on C18 Column Inject->Separate Detect Fluorescence Detection Separate->Detect Analyze Data Analysis: Quantification Detect->Analyze End End: D-Amino Acid Concentrations Analyze->End DAAO_Assay_Workflow Start Start: Sample (Tissue, Cells, etc.) Prepare_Sample Prepare Sample Lysate Start->Prepare_Sample Plate_Setup Add Samples & Standards to 96-well plate Prepare_Sample->Plate_Setup Prepare_Reagents Prepare Assay Reagents (Buffer, Substrate, Probe) Add_Reaction_Mix Add Reaction Mix Prepare_Reagents->Add_Reaction_Mix Prepare_Standards Prepare H₂O₂ Standard Curve Prepare_Standards->Plate_Setup Plate_Setup->Add_Reaction_Mix Measure_Fluorescence Kinetic Fluorescence Measurement (Ex/Em ~535/587nm) Add_Reaction_Mix->Measure_Fluorescence Analyze_Data Data Analysis: Calculate Reaction Rates Measure_Fluorescence->Analyze_Data Calculate_Activity Determine DAAO Activity Analyze_Data->Calculate_Activity End End: DAAO Activity Results Calculate_Activity->End

References

The Pivotal Role of Proline Isomerization in Protein Folding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cis-trans isomerization of peptidyl-prolyl bonds is a fundamental, rate-limiting step in the folding of many proteins. This unique conformational switch, dictated by the constrained cyclic structure of proline, introduces kinetic bottlenecks that significantly influence protein folding pathways, stability, and function. The cellular machinery has evolved a dedicated class of enzymes, the peptidyl-prolyl isomerases (PPIases), to catalyze this otherwise slow process, highlighting its critical importance in maintaining protein homeostasis. Dysregulation of proline isomerization is increasingly implicated in a host of human pathologies, including neurodegenerative diseases and cancer, making the enzymes that govern this process attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the core principles of proline isomerization, the mechanistic roles of PPIases, and the experimental methodologies employed to investigate this crucial aspect of protein biology.

Introduction: The Proline Enigma in Protein Architecture

The polypeptide chain, the fundamental building block of proteins, is generally flexible, allowing for the rapid adoption of a multitude of conformations en route to its final, functional three-dimensional structure. However, the peptide bond preceding a proline residue (the X-Pro bond) presents a significant exception. Unlike other peptide bonds, which overwhelmingly favor the trans conformation, the steric hindrance between the preceding residue's side chain and proline's δ-carbon is comparable in both the cis and trans isomers.[1] This results in a relatively low free energy difference between the two states, allowing for the significant population of the cis isomer in unfolded polypeptide chains.[2]

The spontaneous interconversion between the cis and trans conformations is an intrinsically slow process, with activation energies around 20 kcal/mol, leading to half-lives on the order of seconds to minutes.[3] This timescale is often much slower than the other events in protein folding, such as the formation of secondary and tertiary structures. Consequently, proline isomerization can become the rate-limiting step in the overall folding process, creating kinetic traps and a heterogeneous population of folding intermediates.[4]

The Catalysts of Conformational Change: Peptidyl-Prolyl Isomerases (PPIases)

To overcome the kinetic barrier of proline isomerization, cells employ a class of enzymes known as peptidyl-prolyl cis-trans isomerases (PPIases). These molecular chaperones accelerate the rate of isomerization by factors of up to 10^6, thereby facilitating efficient protein folding and regulating protein function.[1] The major families of PPIases include:

  • Cyclophilins (CyPs): These were the first PPIases to be discovered and are characterized by their binding to the immunosuppressive drug cyclosporin A.[5][6]

  • FK506-Binding Proteins (FKBPs): This family is defined by its interaction with the immunosuppressants FK506 (tacrolimus) and rapamycin.[5][6]

  • Parvulins: This family includes the well-studied Pin1, which is unique in its specific recognition and isomerization of phosphorylated Ser/Thr-Pro motifs, playing a crucial role in cell signaling.[7][8][9]

These enzyme families are structurally distinct and utilize different catalytic mechanisms to lower the activation energy of proline isomerization, often involving a "twisted amide" transition state.[10] Their diverse substrate specificities and cellular localizations underscore their involvement in a wide array of biological processes.

Quantitative Insights into Proline Isomerization

The kinetics and thermodynamics of proline isomerization have been extensively studied in model peptides and proteins. The following tables summarize key quantitative data to provide a comparative overview.

Table 1: Uncatalyzed Proline cis-trans Isomerization Rates in Model Peptides

Peptide SequenceConditionskt→c (s-1)kc→t (s-1)Reference
Gly-Pro25 °C, pH 7.0~2.5 x 10-3~1.0 x 10-2[1]
Ala-Pro25 °C, pH 7.0~1.5 x 10-3~6.0 x 10-3[1]
Tyr-Pro25 °C, pH 7.0~1.0 x 10-3~4.0 x 10-3[3]

Table 2: Kinetic Parameters of Peptidyl-Prolyl Isomerases

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Bovine CyclophilinSuc-Ala-Ala-Pro-Phe-pNA0.98132001.35 x 107[11]
Human CyclophilinSuc-Ala-Ala-Pro-Phe-pNA0.87127001.46 x 107[11]
Bovine FKBP12Suc-Ala-Leu-Pro-Phe-pNA0.523446.62 x 105[11]

Table 3: Inhibition Constants (Ki) of Selected PPIase Inhibitors

InhibitorEnzymeKi (nM)Reference
Cyclosporin ACyclophilin A~2.5[5]
FK506 (Tacrolimus)FKBP12~0.4[5]
JuglonePin1~1.5 x 103[5]

Experimental Methodologies for Studying Proline Isomerization

A variety of biophysical and biochemical techniques are employed to investigate the kinetics, thermodynamics, and biological consequences of proline isomerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying proline isomerization at atomic resolution. The slow timescale of the process often allows for the direct observation of separate signals for the cis and trans conformers.

Detailed Methodology:

  • Sample Preparation: Prepare a sample of the 15N- or 13C-labeled protein of interest in a suitable buffer. The concentration should be optimized for the specific NMR experiment (typically 0.1-1 mM).

  • Data Acquisition: Acquire a series of two-dimensional 1H-15N HSQC or 1H-13C HSQC spectra at different temperatures.

  • Resonance Assignment: Assign the backbone amide or carbon resonances for both the cis and trans isomers. This can be challenging and may require the use of multidimensional NMR experiments (e.g., HNCA, HNCACB).

  • Equilibrium Constant Determination: The equilibrium constant (Keq) for isomerization can be determined by integrating the peak volumes of the corresponding cis and trans resonances.

  • Thermodynamic Analysis: By measuring Keq at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of isomerization can be determined using the van't Hoff equation.[12]

  • Kinetic Analysis: Exchange spectroscopy (EXSY) experiments can be used to measure the rates of interconversion between the cis and trans states.

Stopped-Flow Fluorescence Spectroscopy

This technique is ideal for monitoring the rapid kinetics of protein folding and unfolding that are often coupled to proline isomerization.

Detailed Methodology:

  • Sample Preparation: Prepare two solutions: one containing the unfolded protein in a denaturant (e.g., guanidinium chloride or urea) and the other containing the refolding buffer. The protein should ideally contain an intrinsic fluorophore (e.g., tryptophan) or be extrinsically labeled with a fluorescent probe that is sensitive to its local environment.

  • Instrument Setup: Use a stopped-flow instrument equipped with a fluorescence detector. Set the excitation and emission wavelengths appropriate for the fluorophore.

  • Mixing and Data Acquisition: Rapidly mix the unfolded protein solution with the refolding buffer to initiate folding. The instrument will record the change in fluorescence intensity or anisotropy over time.[13]

  • Data Analysis: The resulting kinetic traces are typically fitted to single or multiple exponential equations to extract the rate constants for the different folding phases. Slow phases are often indicative of proline isomerization.[14] Double-jump experiments, where the protein is first unfolded and then refolded after a variable delay, can be used to further dissect the contribution of proline isomerization to the folding kinetics.[13]

Ion Mobility-Mass Spectrometry (IM-MS)

IM-MS is a gas-phase technique that separates ions based on their size and shape (collision cross-section), allowing for the differentiation of conformational isomers, including the cis and trans forms of proline-containing peptides and proteins.[15][16]

Detailed Methodology:

  • Sample Preparation: Prepare a solution of the protein or peptide of interest in a volatile buffer (e.g., ammonium acetate).

  • Ionization: Introduce the sample into the mass spectrometer using a soft ionization technique such as electrospray ionization (ESI).

  • Ion Mobility Separation: The ions are guided into a drift tube filled with an inert buffer gas. An electric field propels the ions through the drift tube, and their drift time is measured. Compact cis isomers will generally have shorter drift times than more extended trans isomers.[17][18]

  • Mass Analysis: Following ion mobility separation, the ions are analyzed by a mass spectrometer to determine their mass-to-charge ratio.

  • Data Analysis: The arrival time distribution (ATD) from the ion mobility separation provides information on the different conformational states present in the sample. By calibrating with known standards, the collision cross-section (CCS) for each conformer can be determined.

Chymotrypsin-Coupled Assay for PPIase Activity

This is a classic and widely used spectrophotometric assay to measure the catalytic activity of PPIases.

Detailed Methodology:

  • Principle: The assay utilizes a chromogenic peptide substrate, such as N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). The protease α-chymotrypsin can only cleave the peptide bond following the phenylalanine when the preceding Ala-Pro bond is in the trans conformation, releasing the yellow-colored p-nitroanilide.[19]

  • Reagents:

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 8.0).

    • PPIase enzyme solution.

    • α-chymotrypsin solution.

    • Substrate stock solution (Suc-AAPF-pNA dissolved in a solvent like trifluoroethanol containing LiCl to increase the cis population).

  • Procedure: a. Equilibrate the assay buffer and PPIase solution to the desired temperature (e.g., 10°C) in a spectrophotometer cuvette. b. Add the chymotrypsin solution. c. Initiate the reaction by adding the substrate stock solution. d. Monitor the increase in absorbance at 390 nm over time.[20]

  • Data Analysis: The initial rate of the reaction is proportional to the PPIase activity. Kinetic parameters (Km and kcat) can be determined by measuring the initial rates at various substrate concentrations.[11][21]

Signaling Pathways and Logical Relationships

Proline isomerization, particularly when catalyzed by the PPIase Pin1, acts as a critical molecular switch in a variety of signaling pathways, regulating protein-protein interactions, protein stability, and enzyme activity.

The Pin1 Signaling Pathway in Cancer

Pin1 is overexpressed in many human cancers and plays a crucial role in tumorigenesis by modulating the activity of numerous oncoproteins and tumor suppressors.[7][8][9]

Pin1_Cancer_Signaling cluster_upstream Upstream Signals cluster_kinases Proline-Directed Kinases cluster_pin1 Pin1 Regulation cluster_substrates Pin1 Substrates cluster_downstream Downstream Effects Growth Factors Growth Factors CDKs CDKs Growth Factors->CDKs MAPKs MAPKs Growth Factors->MAPKs DNA Damage DNA Damage DNA Damage->CDKs c-Myc c-Myc CDKs->c-Myc pSer/Thr-Pro Cyclin D1 Cyclin D1 CDKs->Cyclin D1 pSer/Thr-Pro p53 p53 CDKs->p53 pSer/Thr-Pro Notch Notch CDKs->Notch pSer/Thr-Pro β-catenin β-catenin MAPKs->β-catenin pSer/Thr-Pro Pin1 Pin1 Pin1->c-Myc Isomerization -> Activation Pin1->Cyclin D1 Isomerization -> Stabilization Pin1->p53 Isomerization -> Degradation Pin1->β-catenin Isomerization -> Stabilization Pin1->Notch Isomerization -> Activation c-Myc->Pin1 Cell Cycle Progression Cell Cycle Progression c-Myc->Cell Cycle Progression Cyclin D1->Pin1 Cyclin D1->Cell Cycle Progression p53->Pin1 Apoptosis Evasion Apoptosis Evasion p53->Apoptosis Evasion β-catenin->Pin1 Metastasis Metastasis β-catenin->Metastasis Notch->Pin1 Notch->Metastasis

Caption: The Pin1 signaling network in cancer.

Proline Isomerization in Tau Pathology and Alzheimer's Disease

The hyperphosphorylation of the microtubule-associated protein Tau is a hallmark of Alzheimer's disease. Pin1 has been shown to interact with phosphorylated Tau, and its dysregulation is implicated in the progression of the disease.[4][22][23]

Tau_Pathology Tau Tau p-Tau (cis) p-Tau (cis) Tau->p-Tau (cis) Hyperphosphorylation Pin1 Pin1 p-Tau (cis)->Pin1 Aggregation (NFTs) Aggregation (NFTs) p-Tau (cis)->Aggregation (NFTs) p-Tau (trans) p-Tau (trans) Microtubule Binding Microtubule Binding p-Tau (trans)->Microtubule Binding Pin1->p-Tau (trans) Isomerization Neuronal Dysfunction Neuronal Dysfunction Microtubule Binding->Neuronal Dysfunction Prevents Aggregation (NFTs)->Neuronal Dysfunction

Caption: The role of Pin1-mediated Tau isomerization in Alzheimer's.

Experimental Workflow for Studying Proline Isomerization

A typical experimental workflow to investigate the role of proline isomerization in a protein of interest is outlined below.

Experimental_Workflow A Identify Protein of Interest with Proline Residues B Express and Purify Wild-Type and Pro->Ala Mutants A->B C Characterize Folding Kinetics (Stopped-Flow Fluorescence) B->C D Determine Thermodynamic Stability (Thermal or Chemical Denaturation) B->D E NMR Spectroscopy (Assign cis/trans states, measure kinetics) B->E F IM-MS (Separate and identify conformers) B->F G PPIase Activity Assay (Test for catalysis by PPIases) B->G H Integrate Data and Develop Folding Model C->H D->H E->H F->H G->H

Caption: A generalized experimental workflow.

Proline Isomerization in Drug Development

The critical role of PPIases in various diseases has made them attractive targets for drug development.[5][24][25] Inhibitors of cyclophilins and FKBPs are already in clinical use as immunosuppressants. More recently, efforts have focused on developing specific inhibitors for other PPIases, such as Pin1, for the treatment of cancer and neurodegenerative diseases.[26][27] The development of isoform-specific inhibitors is a key challenge due to the conserved nature of the active sites within PPIase families.

Conclusion

Proline isomerization is a fundamental and fascinating aspect of protein science with profound implications for protein folding, function, and regulation. The slow intrinsic rate of this conformational change and its catalysis by dedicated enzymes underscore its importance in cellular physiology. The methodologies outlined in this guide provide a robust toolkit for researchers to dissect the intricate roles of proline isomerization in their systems of interest. A deeper understanding of this process will undoubtedly pave the way for novel therapeutic strategies targeting a range of debilitating human diseases.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of trans-4-Hydroxy-D-proline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trans-4-Hydroxy-D-proline is an unnatural isomer of hydroxyproline, a major component of collagen. Its detection and quantification are crucial in various research fields, including the study of metabolic pathways, analysis of protein structure, and quality control of pharmaceuticals. This document provides detailed application notes and protocols for the analytical determination of trans-4-Hydroxy-D-proline hydrochloride using various chromatographic and mass spectrometric techniques.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile technique for the separation and quantification of hydroxyproline isomers. Derivatization is often employed to enhance detection sensitivity and chromatographic resolution.

Application Note: Chiral Separation of Hydroxyproline Stereoisomers by HPLC

This method allows for the specific detection of hydroxyproline stereoisomers after chiral resolution by ligand-exchange chromatography and post-column derivatization with 7-chloro-4-nitrobenzo-2-oxa-l,3-diazole (NBD-Cl).[1][2] The addition of ethylenediaminetetraacetic acid (EDTA) to the reaction mixture is effective for the post-column reaction.[1]

Quantitative Data Summary

ParameterValueReference
Analytetrans-4-Hydroxy-L-proline[1]
Linearity Range7.6 pmol to 7600 pmol[1]
Detection MethodSpectrofluorometric[1]
Excitation Wavelength503 nm[1]
Emission Wavelength541 nm[1]
Experimental Protocol: HPLC with Post-Column Derivatization

Instrumentation:

  • HPLC system equipped with a pump, injector, column oven, and spectrofluorometric detector.

  • Ligand-exchange chromatography column (e.g., Sumichiral OA-5000, 4.6 x 250 mm).[1]

  • Post-column reaction system.

Reagents:

  • Mobile Phase: 1 mM aqueous copper sulfate solution.[1]

  • Borate Buffer: 0.3 M, pH 9.6, containing 25 mM EDTA.[1]

  • Derivatization Reagent: 1 g/L 7-chloro-4-nitrobenzo-2-oxa-l,3-diazole (NBD-Cl) in methanol.[1]

  • Standard: this compound.

Procedure:

  • Chromatographic Separation:

    • Set the column temperature to 38°C.[1]

    • Pump the mobile phase at a flow rate of 1 ml/min.[1]

    • Inject 10 µL of the sample onto the column.[1]

  • Post-Column Derivatization:

    • After the column, mix the eluent with the borate buffer at a flow rate of 0.2 ml/min.[1]

    • Then, add the NBD-Cl solution at a flow rate of 0.5 ml/min.[1]

    • Pass the mixture through a reaction coil maintained at 60°C.[1]

  • Detection:

    • Detect the NBD derivatives using a spectrofluorometric detector with excitation at 503 nm and emission at 541 nm.[1]

Workflow Diagram: HPLC with Post-Column Derivatization

HPLC_PostColumn cluster_HPLC HPLC System cluster_Reaction Post-Column Reaction cluster_Detection Detection Injector Sample Injection Column Ligand-Exchange Column (e.g., Sumichiral OA-5000) Injector->Column Mobile Phase (1 mM CuSO4) Mix1 Mixing Tee 1 Column->Mix1 Eluent Mix2 Mixing Tee 2 Mix1->Mix2 Reactor Reaction Coil (60°C) Mix2->Reactor Detector Spectrofluorometric Detector (Ex: 503 nm, Em: 541 nm) Reactor->Detector Data Data Detector->Data Data Acquisition Buffer Borate Buffer + EDTA Buffer->Mix1 NBD NBD-Cl Solution NBD->Mix2

Caption: Workflow for HPLC analysis with post-column derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS offers high sensitivity and specificity for the quantification of trans-4-Hydroxy-D-proline in complex biological matrices.

Application Note: Quantification of trans-4-Hydroxy-L-proline in Canine Serum

This LC-MS/MS method was developed and validated for the measurement of endogenous trans-4-hydroxy-l-proline concentrations in canine serum.[3][4] The method is sensitive, specific, precise, and accurate.[3] No derivatization is required for this direct detection method.[5]

Quantitative Data Summary

ParameterValueReference
Analytetrans-4-Hydroxy-L-proline[3][4]
Internal StandardD3-trans-4-hydroxy-l-proline[4]
Linear Range0.01 to 2.50 ng/mL[4]
LLOQ0.005 ng/mL[4]
Intra-assay CV2.1% to 3.0%[4]
Inter-assay CV3.2% to 5.3%[4]
Relative Error-2.3% to 7.8%[4]
Experimental Protocol: LC-MS/MS without Derivatization

Instrumentation:

  • LC-MS/MS system consisting of a high-performance liquid chromatography system and a tandem mass spectrometer.[4]

  • C18 analytical column.[4]

Reagents:

  • Mobile Phase A: 50% Methanol / 50% DI Water / 0.05% Acetic Acid.[5]

  • Mobile Phase B: 97% Acetonitrile / 3% DI Water / 0.05% Acetic Acid.[5]

  • Internal Standard: D3-trans-4-hydroxy-l-proline.[4]

  • Standard: this compound.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL in a methanol diluent.[5]

    • Dilute the stock aliquot with a 50% Solvent A and 50% Solvent B mixture to the final desired concentration.[5]

    • Filter the solution using a 0.45 µm syringe filter before injection.[5] For biological samples, protein precipitation is typically required.

  • Chromatographic Separation:

    • Use a C18 column for separation.[4]

    • Employ a gradient elution with Mobile Phases A and B. A typical gradient could be: 95% B at 0 min, ramp to 30% B over 10 min, hold for 1 min, then return to 95% B and re-equilibrate.[5]

    • Set the flow rate to 0.4 mL/min.[5]

    • Injection volume is 1 µL.[5]

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.[5]

    • Monitor the following mass transitions (m/z):

      • trans-4-hydroxy-proline: 132 -> specific product ion.[4]

      • D3-trans-4-hydroxy-l-proline (IS): 135.1 -> specific product ion.[4]

Workflow Diagram: Direct LC-MS/MS Analysis

LCMSMS_Direct cluster_SamplePrep Sample Preparation cluster_LC LC System cluster_MS MS/MS System Sample Sample (e.g., Serum, Standard) Spike Spike with Internal Standard Sample->Spike Filter Filter (0.45 µm) Spike->Filter Injector Autosampler Filter->Injector Column C18 Column Injector->Column Gradient Elution ESI ESI Source (Positive Mode) Column->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Quadrupole 2 (Product Ion Scan) CID->MS2 Detector Detector MS2->Detector Data Data Detector->Data Data Analysis

Caption: Workflow for direct LC-MS/MS analysis of hydroxyproline.

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization is mandatory to increase the volatility of amino acids like hydroxyproline.

Application Note: Analysis of Hydroxyproline in Bone Hydrolysates

A validated GC-MS method for the analysis of hydroxyproline in rat femur is reported.[6] The method involves extraction with an anion exchange resin and derivatization to form N(O)-tert-butyldimethylsilyl derivatives.[6]

Quantitative Data Summary

ParameterValueReference
Analyte4-hydroxyproline[6]
Internal StandardsPipecolic acid, 3,4-dehydroproline, n-tetracosane[6]
DerivatizationN(O)-tert-butyldimethylsilyl[6]
Limit of Detection0.233 µmol/L in bone hydrolysate[6]
Coefficient of Variation5.8%[6]
Monitored Ions (m/z)314 (Hyp), 198 (pipecolic acid), 256 (dehydroproline), 57 (n-tetracosane)[6]
Experimental Protocol: GC-MS with Silylation

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for amino acid analysis.

Reagents:

  • Anion exchange resin.

  • Derivatization reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Internal standards: Pipecolic acid, 3,4-dehydroproline, n-tetracosane.[6]

  • Standard: this compound.

Procedure:

  • Sample Preparation (Hydrolysis and Extraction):

    • Hydrolyze the sample (e.g., bone tissue) using 6 M HCl.

    • Extract the hydroxyproline from the hydrolysate using an anion exchange resin.[6]

    • Evaporate the sample to dryness.

  • Derivatization:

    • Add the internal standards to the dried sample.

    • Reconstitute the sample in a suitable solvent and add the silylating agent (e.g., MTBSTFA).

    • Heat the mixture to ensure complete derivatization (e.g., 60-80°C for 30-60 min).

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a temperature program to separate the analytes.

    • The mass spectrometer should be operated in selected ion monitoring (SIM) mode to monitor the characteristic ions for hydroxyproline and the internal standards.[6]

Workflow Diagram: GC-MS with Silylation Derivatization

GCMS_Silylation cluster_SamplePrep Sample Preparation cluster_Deriv Derivatization cluster_GCMS GC-MS System Sample Sample (e.g., Bone Tissue) Hydrolysis Acid Hydrolysis (6 M HCl) Sample->Hydrolysis Extraction Anion Exchange Extraction Hydrolysis->Extraction Drying Evaporation to Dryness Extraction->Drying Reconstitution Add Internal Standards & Reconstitute Drying->Reconstitution Reaction Add Silylating Agent & Heat Reconstitution->Reaction Injector GC Injector Reaction->Injector Column GC Column Injector->Column MS Mass Spectrometer (SIM Mode) Column->MS Data Data MS->Data Data Quantification

Caption: Workflow for GC-MS analysis with silylation.

Other Analytical Approaches

Spectrophotometric Methods

Numerous spectrophotometric methods exist for the determination of hydroxyproline.[7] However, these methods are often less specific and can be affected by interference from other amino acids, sugars, and urea.[7] They are generally more suited for total hydroxyproline content rather than distinguishing between stereoisomers.

Two-Dimensional LC-MS/MS

A two-dimensional LC-MS/MS system has been developed for the enantioselective determination of proline and hydroxyproline isomers.[8] This advanced technique involves pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), separation of D/L mixtures on a reversed-phase column in the first dimension, followed by enantiomeric separation on a Pirkle-type column in the second dimension.[8]

Disclaimer

These protocols provide a general framework. Optimization of specific parameters may be required depending on the sample matrix, instrumentation, and desired sensitivity. Always follow appropriate laboratory safety procedures.

References

Application Note: Quantification of Hydroxyproline in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxyproline is a non-proteinogenic amino acid that is a major component of the protein collagen.[1] In mammals, hydroxyproline is found almost exclusively in collagen and, to a lesser extent, elastin.[1][2] The formation of hydroxyproline occurs as a post-translational modification of proline residues, a reaction catalyzed by prolyl hydroxylase.[1] Due to its abundance and specificity to collagen, the quantification of hydroxyproline in tissue hydrolysates serves as a direct measure of collagen content.[1][3] This makes it a critical biomarker for studying conditions that involve collagen turnover, such as fibrosis, wound healing, and various bone, neoplastic, and inflammatory diseases.[1][2][4]

This application note provides a detailed protocol for the colorimetric quantification of hydroxyproline in tissue samples, a method widely used for its simplicity and reliability.[5]

Assay Principle

The quantification of hydroxyproline is typically achieved through a colorimetric assay based on the chemical principles described by Neuman and Logan.[5] The process involves three main steps:

  • Hydrolysis: Tissue samples are first hydrolyzed using strong acid (e.g., hydrochloric acid) or alkali (e.g., sodium hydroxide) at high temperatures.[1][4][6] This process breaks down the collagen protein and releases free hydroxyproline amino acids.

  • Oxidation: The free hydroxyproline is then oxidized by an oxidizing agent, most commonly Chloramine-T, to form a pyrrole intermediate.[5][6][7]

  • Color Development: This pyrrole product reacts with p-dimethylaminobenzaldehyde (DMAB), also known as Ehrlich's reagent, to produce a stable chromophore with a characteristic red-brown color.[5][6][7] The intensity of this color, which is proportional to the amount of hydroxyproline in the sample, is measured spectrophotometrically at a wavelength of 550-560 nm.[2][7]

Assay_Principle Collagen Collagen in Tissue (with Proline) Hyp Free Hydroxyproline Collagen->Hyp Acid/Alkali Hydrolysis Pyrrole Pyrrole Intermediate Hyp->Pyrrole Oxidation (Chloramine-T) Chromophore Red Chromophore (Absorbance at 550-560 nm) Pyrrole->Chromophore Color Reaction (DMAB)

Caption: Chemical principle of the colorimetric hydroxyproline assay.

Experimental Protocols

This section details the necessary reagents, sample preparation, and the step-by-step assay procedure.

Equipment:

  • Spectrophotometer or microplate reader capable of measuring absorbance at 550-560 nm

  • Pressure-tight, Teflon-capped vials or screw-cap microcentrifuge tubes[1][4]

  • Heating block or oven capable of maintaining 95-120°C[4][6]

  • Water bath or incubator at 60-65°C[5][6]

  • Homogenizer

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • Calibrated pipettes

Reagents and Solutions:

Reagent/SolutionPreparation InstructionsStorage
Tissue Samples Homogenize ~10 mg of wet tissue in 100 µL of distilled water.[1]-20°C or -80°C
Hydrolysis Solution Concentrated Hydrochloric Acid (~12 N HCl) or 4 N NaOH.[1][4][5]Room Temp.
Hydroxyproline Standard Stock: 1 mg/mL Hydroxyproline in distilled water.[4]4°C (short-term) or -20°C (long-term)
Oxidation Buffer pH 6.8 buffer: Dissolve 26.0 g citric acid monohydrate, 14.0 g sodium hydroxide, and 78.0 g sodium acetate anhydrous in 500 mL water. Add 250 mL N-propanol and bring to 1 L with water.[6]4°C, protected from light
Chloramine-T Reagent Prepare fresh. For a 0.05 M solution, dissolve Chloramine-T in the Oxidation Buffer. The exact concentration may vary by protocol.[5]Use within 2-3 hours[1]
Ehrlich's Reagent (DMAB) Dissolve p-dimethylaminobenzaldehyde (DMAB) in a solution of 2-propanol and an acid (e.g., perchloric acid or hydrochloric acid). A common formulation is 15% w/v DMAB in a 2:1 mixture of 2-propanol and concentrated acid.[5][8] Note: Perchloric acid is a hazardous material; a safer alternative using hydrochloric acid has been validated.[5]4°C, protected from light

The goal of this step is to liberate hydroxyproline from the collagen triple helix. Both acid and alkaline hydrolysis methods are effective.

Acid Hydrolysis Protocol:

  • Transfer 100 µL of tissue homogenate into a pressure-tight, Teflon-capped vial.[1][9]

  • Add an equal volume (100 µL) of concentrated HCl (~12 N) to the homogenate.[1][9]

  • Securely cap the vial and incubate at 120°C for 3 hours or at 95-110°C for 16-24 hours.[1][4][6]

  • Allow the vials to cool completely to room temperature.

  • Optional Clarification: To remove interfering substances, add ~5 mg of activated charcoal, vortex, and centrifuge at 10,000 x g for 5 minutes.[4][10] Transfer the clear supernatant to a new tube.

  • The hydrolyzed sample is now ready for the assay. If the starting material was hydrolyzed directly in acid without water, it may need to be dried under vacuum to remove residual acid before proceeding.[4]

Workflow_Diagram cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Tissue Weigh Tissue Sample (~10-30 mg) Homogenize Homogenize in dH₂O Tissue->Homogenize Hydrolyze Add Conc. HCl Incubate at 95-120°C Homogenize->Hydrolyze Cool Cool to Room Temp Hydrolyze->Cool Clarify Clarify with Charcoal (Optional) & Centrifuge Cool->Clarify Aliquot Aliquot Sample & Standards to Plate Clarify->Aliquot Add_ChloramineT Add Chloramine-T Incubate at RT (20 min) Aliquot->Add_ChloramineT Add_DMAB Add DMAB Reagent Add_ChloramineT->Add_DMAB Incubate_60C Incubate at 60-65°C (20-90 min) Add_DMAB->Incubate_60C Read_Abs Cool & Read Absorbance (550-560 nm) Incubate_60C->Read_Abs Std_Curve Plot Standard Curve Read_Abs->Std_Curve Calc_Hyp Calculate [Hyp] Std_Curve->Calc_Hyp Calc_Collagen Convert to Collagen Content Calc_Hyp->Calc_Collagen

Caption: Experimental workflow for hydroxyproline quantification.

Prepare a fresh set of standards for each assay.

  • Prepare a 100 µg/mL working solution by diluting the 1 mg/mL hydroxyproline stock standard 1:10 with distilled water.[11]

  • Create a dilution series from the 100 µg/mL working solution as described in the table below.

Standard IDVolume of 100 µg/mL Stock (µL)Volume of dH₂O (µL)Final Concentration (µg/mL)
S11000100
S2802080
S3604060
S4406040
S5208020
S6109010
S7 (Blank)01000

Note: The concentration range can be adjusted based on the expected hydroxyproline content of the samples. Protocols often use standards ranging from 0.5 to 10 µg/mL.[6][11]

  • Pipette 10-50 µL of each standard and hydrolyzed sample supernatant into separate wells of a 96-well plate or individual tubes. It is recommended to run all samples and standards in duplicate or triplicate.

  • Add 100 µL of freshly prepared Chloramine-T reagent to each well/tube.[4] Mix and incubate at room temperature for 20-30 minutes.[4][6]

  • Add 100 µL of DMAB (Ehrlich's) reagent to each well/tube. Mix thoroughly to ensure the development of a uniform color.[4]

  • Cover the plate or cap the tubes and incubate in a water bath or oven at 60-65°C for 20-45 minutes.[4][6]

  • Cool the plate/tubes to room temperature.[6]

  • Measure the absorbance at 550-560 nm using a spectrophotometer or microplate reader.

Data Analysis and Calculations

  • Standard Curve: Subtract the average absorbance of the blank (0 µg/mL standard) from the average absorbance of all other standards and samples. Plot the background-subtracted absorbance values for the standards against their corresponding concentrations (µg/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.[12]

  • Hydroxyproline Calculation: Use the standard curve equation to determine the concentration of hydroxyproline in the samples.

    • Hydroxyproline (µg/mL) = (Absorbance_sample - y-intercept) / slope

  • Adjust for Dilution: Multiply the calculated concentration by any dilution factors used during sample preparation.

    • Final Hyp Conc. (µg/mL) = Hydroxyproline (µg/mL) x Dilution Factor

  • Normalize to Tissue Weight: Express the result as the mass of hydroxyproline per mass of tissue.

    • Hyp Content (µg/mg tissue) = (Final Hyp Conc. (µg/mL) x Total Hydrolysate Volume (mL)) / Initial Tissue Weight (mg)

  • Conversion to Collagen: To estimate the collagen content, multiply the hydroxyproline content by a conversion factor. This factor is based on the assumption that hydroxyproline constitutes a specific percentage of collagen by weight (typically 13.5% to 14.4%). The conversion factor can range from 6.6 to 8.3, with ~7.4 being a commonly cited average.[6] It is important to note that this factor can vary between tissue types.

    • Collagen Content (µg/mg tissue) = Hyp Content (µg/mg tissue) x Conversion Factor

Sample Data and Calculation:

SampleAvg. Absorbance (560 nm)Corrected AbsorbanceCalculated Hyp (µg/mL)Hyp Content (µg/mg tissue)Collagen Content (µg/mg tissue) (Factor = 7.4)
Blank0.0520.0000.00.00.0
Standard (10 µg/mL)0.2520.20010.0--
Tissue A (10 mg)0.4520.40020.020.0148.0

Assumptions for sample calculation: Standard curve slope = 0.02; y-intercept = 0; Total hydrolysate volume = 1 mL; Dilution factor = 1.

References

Application Notes and Protocols: Utilizing trans-4-Hydroxy-D-proline Hydrochloride in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline and its hydroxylated derivatives are critical amino acids involved in a myriad of cellular processes, most notably in the synthesis and stability of collagen, the primary structural protein in the extracellular matrix. While the L-isomers of these amino acids are the natural proteinogenic forms, their D-isomer counterparts are valuable tools in cell culture studies for investigating metabolic pathways, protein structure, and cellular responses.

This document provides detailed application notes and protocols for the use of trans-4-Hydroxy-D-proline hydrochloride in cell culture. Due to a significant lack of specific published studies on the D-isomer, this guide will heavily reference the well-characterized L-isomer, trans-4-hydroxy-L-proline, to provide a comparative context and to propose potential applications and experimental designs for the D-isomer.

The Role of Hydroxyproline in Biology

trans-4-hydroxy-L-proline is a major component of collagen, where it is formed by the post-translational hydroxylation of proline residues. This hydroxylation is crucial for the stability of the collagen triple helix. The metabolism of proline and hydroxyproline is also linked to cellular signaling pathways, including those involved in cancer cell proliferation and response to hypoxia.

trans-4-Hydroxy-D-proline is the non-natural stereoisomer. In cell culture, D-amino acids are generally not incorporated into proteins and are metabolized differently from their L-counterparts. This makes them useful as negative controls or as competitive inhibitors to study the specificity of enzymes and transport systems.

Applications of this compound in Cell Culture

Given the limited specific data on the D-isomer, its applications are largely investigational and based on the principles of using proline analogs and D-amino acids in research.

  • Negative Control in Collagen Synthesis Studies: To be used alongside its L-isomer to demonstrate the stereospecificity of prolyl hydroxylases and collagen synthesis pathways.

  • Investigating Amino Acid Transport: As a potential competitive inhibitor for proline and hydroxyproline transporters.

  • Studying Cellular Metabolism of D-amino Acids: To understand the pathways involved in the uptake and metabolism of D-proline analogs.

  • Probing Enzyme Specificity: To test the substrate specificity of enzymes involved in proline and hydroxyproline metabolism.

Data Presentation: Comparative Effects of L- and D-isomers (Hypothetical)

As no direct quantitative data for this compound in cell culture is available, the following table is a hypothetical representation of expected comparative results based on the known functions of the L-isomer and the general properties of D-amino acids. This table is intended to guide experimental design.

Parameter trans-4-hydroxy-L-proline This compound Cell Type Concentration Range Incubation Time Expected Outcome
Collagen Synthesis Promotes/MaintainsNo effect or inhibitory at high concentrationsFibroblasts, Osteoblasts1-10 mM24-72 hoursL-isomer is incorporated and stabilizes collagen; D-isomer is not expected to be incorporated.
Cell Viability Generally non-toxicExpected to be non-toxic at moderate concentrationsVarious0.1-10 mM24-72 hoursHigh concentrations of any amino acid analog may induce stress.
Cell Proliferation May support proliferation in proline-dependent cellsUnlikely to support proliferation as a proline substituteCancer cell lines (e.g., glioma)0.5-5 mM48-96 hoursL-proline metabolism can fuel proliferation; the D-isomer's effect is unknown.
Proline Uptake Competes with prolineMay compete with prolineVarious1-20 mM5-60 minutesThe D-isomer may interact with amino acid transporters.

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the effects of this compound in specific cell culture systems.

Protocol 1: Assessment of Cell Viability and Proliferation

This protocol is designed to determine the cytotoxic and cytostatic effects of this compound.

Materials:

  • Cell line of interest (e.g., NIH-3T3 fibroblasts, U2OS osteosarcoma cells)

  • Complete cell culture medium

  • This compound (sterile, stock solution)

  • 96-well cell culture plates

  • MTT or WST-1 cell proliferation assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium (e.g., 0.1, 0.5, 1, 5, 10 mM). As a positive control for effects on collagen, use trans-4-hydroxy-L-proline. Include an untreated control.

  • Incubation: Remove the old medium from the cells and add 100 µL of the treatment or control medium to each well. Incubate for 24, 48, and 72 hours.

  • Viability/Proliferation Assay: At each time point, perform a cell viability/proliferation assay according to the manufacturer's instructions (e.g., MTT or WST-1 assay).

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Analysis of Collagen Synthesis

This protocol aims to assess the impact of this compound on collagen production.

Materials:

  • Fibroblast or other collagen-producing cell line

  • Complete cell culture medium, potentially low in serum to reduce background

  • This compound and trans-4-hydroxy-L-proline

  • Sircol™ Soluble Collagen Assay Kit or similar

  • Cell lysis buffer

  • Microcentrifuge

Procedure:

  • Cell Culture and Treatment: Culture cells to near confluence in 6-well plates. Treat the cells with varying concentrations of this compound and trans-4-hydroxy-L-proline (as a control) for 48-72 hours.

  • Sample Collection:

    • Medium: Collect the cell culture medium to measure secreted collagen.

    • Cell Layer: Wash the cell layer with PBS, then lyse the cells to measure cell-associated collagen.

  • Collagen Quantification: Use a collagen quantification assay kit (e.g., Sircol™) to measure the amount of soluble collagen in the medium and cell lysates, following the manufacturer's protocol.

  • Data Normalization: Normalize the collagen content to the total protein concentration of the cell lysates.

  • Analysis: Compare the amount of collagen produced in treated cells to that in untreated controls.

Protocol 3: Cellular Uptake Assay

This protocol is to determine if this compound is taken up by cells, potentially through competitive inhibition of proline transporters.

Materials:

  • Cell line of interest

  • Uptake buffer (e.g., Krebs-Ringer-HEPES)

  • Radiolabeled L-proline (e.g., ³H-proline) or a fluorescent proline analog

  • This compound (unlabeled)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in 24-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with varying concentrations of unlabeled this compound for 10-15 minutes.

  • Uptake: Add the radiolabeled or fluorescent proline analog (at a fixed concentration) to the wells and incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Washing: Rapidly wash the cells with ice-cold uptake buffer to stop the uptake process.

  • Quantification:

    • Radiolabeled: Lyse the cells and measure the radioactivity using a scintillation counter.

    • Fluorescent: Lyse the cells and measure the fluorescence using a plate reader.

  • Analysis: Determine if this compound inhibits the uptake of the labeled proline analog in a concentration-dependent manner.

Visualization of Pathways and Workflows

Signaling Pathway: Proline Metabolism and its link to Collagen Synthesis

The following diagram illustrates the metabolic pathway of L-proline and its hydroxylation, a key step in collagen synthesis.

Experimental_Workflow start Start: Characterize trans-4-Hydroxy-D-proline HCl viability Assess Cytotoxicity (e.g., MTT Assay) start->viability proliferation Measure Effects on Proliferation (e.g., Cell Counting, WST-1) viability->proliferation If not highly toxic collagen Analyze Impact on Collagen Synthesis (e.g., Sircol Assay) proliferation->collagen uptake Investigate Cellular Uptake (Competitive Assay) collagen->uptake signaling Explore Effects on Signaling Pathways (e.g., Western Blot) uptake->signaling end Conclusion: Define Cellular Effects signaling->end

Application Notes: trans-4-Hydroxy-D-proline Hydrochloride as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

trans-4-Hydroxy-D-proline hydrochloride is a versatile and valuable chiral building block for the synthesis of a wide range of biologically active molecules and complex organic structures. Its rigid pyrrolidine ring and stereochemically defined hydroxyl and carboxylic acid functionalities make it an ideal starting material for the stereoselective synthesis of pharmaceutical agents, including antiviral and antidiabetic drugs, as well as various enzyme inhibitors. The D-configuration of this proline derivative offers access to enantiomers of biologically significant compounds that are often synthesized from the more common L-enantiomer, providing crucial tools for structure-activity relationship (SAR) studies and the development of novel therapeutics with improved pharmacological profiles.

Key Applications

The primary applications of this compound in synthesis include its use as a precursor for:

  • Glycosidase Inhibitors: The pyrrolidine core of trans-4-Hydroxy-D-proline is an excellent scaffold for the synthesis of iminosugars, which are potent inhibitors of glycosidases. These enzymes play a crucial role in carbohydrate metabolism, and their inhibition is a key strategy in the management of type 2 diabetes and other metabolic disorders. A notable example is the synthesis of D-fagomine, a competitive inhibitor of intestinal α-glucosidases.[1][2]

  • Antiviral Agents: The chiral backbone of trans-4-Hydroxy-D-proline is incorporated into the structure of several antiviral drugs. For instance, derivatives of hydroxyproline are key components in the synthesis of protease inhibitors targeting viruses such as hepatitis C (HCV). The stereochemistry of the pyrrolidine ring is critical for the precise three-dimensional arrangement of functional groups required for binding to the viral protease active site.

  • Carbapenem Antibiotics: The pyrrolidine ring system is a common structural motif in various carbapenem antibiotics. trans-4-Hydroxy-D-proline serves as a chiral precursor for the synthesis of the pyrrolidine side-chain of these broad-spectrum antibacterial agents.[3]

  • Chiral Ligands and Catalysts: The well-defined stereochemistry of trans-4-Hydroxy-D-proline makes it a suitable starting material for the synthesis of chiral ligands used in asymmetric catalysis, enabling the stereocontrolled synthesis of other chiral molecules.

Featured Application: Synthesis of a D-fagomine Precursor

D-fagomine is a potent inhibitor of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into glucose in the intestine. By inhibiting this enzyme, D-fagomine can delay glucose absorption and lower postprandial blood glucose levels, making it a target of interest for the management of type 2 diabetes.[1][4] The synthesis of D-fagomine and its precursors from this compound highlights the utility of this chiral building block.

Synthetic Workflow for a D-fagomine Precursor

The following diagram outlines a typical synthetic workflow for the preparation of a key precursor to D-fagomine starting from this compound. This multi-step process involves protection of the amine and carboxylic acid functionalities, followed by modification of the hydroxyl group to enable the introduction of the required stereochemistry for the target molecule.

G cluster_0 Preparation of Starting Material cluster_1 Functional Group Interconversion cluster_2 Stereoselective Reduction and Deprotection start This compound N_protection N-Boc Protection start->N_protection Boc₂O, Base esterification Carboxyl Esterification N_protection->esterification CH₃I, K₂CO₃ oxidation Oxidation of Hydroxyl Group esterification->oxidation Swern or Dess-Martin Oxidation olefination Wittig Olefination oxidation->olefination Ph₃P=CH₂ reduction Stereoselective Reduction olefination->reduction H₂, Pd/C deprotection Deprotection reduction->deprotection TFA or HCl final_product D-fagomine Precursor deprotection->final_product

Caption: Synthetic workflow for a D-fagomine precursor.

Mechanism of Action of D-fagomine as an α-Glucosidase Inhibitor

D-fagomine acts as a competitive inhibitor of α-glucosidases located in the brush border of the small intestine. These enzymes, such as sucrase and maltase, are responsible for hydrolyzing disaccharides and oligosaccharides into monosaccharides (e.g., glucose) that can be absorbed into the bloodstream. D-fagomine, being an iminosugar, mimics the structure of the natural carbohydrate substrates of these enzymes. It binds to the active site of the α-glucosidases, preventing the binding of dietary carbohydrates. This leads to a delayed and reduced breakdown of complex sugars, resulting in a slower and lower rise in post-meal blood glucose levels.

G cluster_0 Carbohydrate Digestion cluster_1 Inhibition by D-fagomine Carbohydrates Dietary Carbohydrates (Starch, Sucrose) alpha_Glucosidase α-Glucosidase (in small intestine) Carbohydrates->alpha_Glucosidase Substrate Glucose Glucose alpha_Glucosidase->Glucose Hydrolysis Inhibited_Enzyme Inhibited α-Glucosidase Bloodstream Glucose Absorption into Bloodstream Glucose->Bloodstream D_fagomine D-fagomine D_fagomine->alpha_Glucosidase Competitive Inhibition

Caption: Mechanism of α-glucosidase inhibition by D-fagomine.

Experimental Protocols

The following protocols describe key transformations for the synthesis of derivatives from this compound. These procedures are fundamental for the construction of more complex target molecules.

Protocol 1: N-Boc Protection of trans-4-Hydroxy-D-proline

Objective: To protect the secondary amine of trans-4-Hydroxy-D-proline with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dioxane and water (1:1).

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • After the reaction is complete (monitored by TLC), acidify the mixture to pH 2-3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-trans-4-hydroxy-D-proline.

Protocol 2: Methyl Esterification of N-Boc-trans-4-hydroxy-D-proline

Objective: To convert the carboxylic acid of N-Boc-trans-4-hydroxy-D-proline to its methyl ester.

Materials:

  • N-Boc-trans-4-hydroxy-D-proline

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-trans-4-hydroxy-D-proline (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-trans-4-hydroxy-D-proline methyl ester.

Data Presentation

The following tables summarize typical yields for the key synthetic transformations starting from trans-4-Hydroxy-D-proline.

Table 1: Yields of Key Synthetic Intermediates

Starting MaterialProductReagents and ConditionsTypical Yield (%)
trans-4-Hydroxy-D-proline HClN-Boc-trans-4-hydroxy-D-prolineBoc₂O, NaHCO₃, Dioxane/H₂O85-95
N-Boc-trans-4-hydroxy-D-prolineN-Boc-trans-4-hydroxy-D-proline methyl esterCH₃I, K₂CO₃, DMF80-90
N-Boc-trans-4-hydroxy-D-proline methyl esterN-Boc-4-oxo-D-proline methyl esterDess-Martin periodinane, CH₂Cl₂90-98
N-Boc-trans-4-hydroxy-D-prolineN-Boc-cis-4-azido-D-prolineDPPA, DIAD, PPh₃, THF60-70

Table 2: Application in the Synthesis of Bioactive Molecules

Target Molecule/ClassKey Intermediate from trans-4-Hydroxy-D-prolineReported Overall Yield (%)Reference
D-fagomine precursor(2R,3R,4R)-N-Boc-2-(hydroxymethyl)pyrrolidine-3,4-diol~40-50 (multi-step)Adapted from L-enantiomer synthesis
Polyhydroxylated PyrrolidinesVariously substituted dihydroxy-D-proline derivatives>50 (multi-step)[5]
Carbapenem side-chain(2R,4S)-4-mercapto-D-proline derivativeVaries depending on specific target[3]

References

Applications of Hydroxyproline Isomers in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydroxyproline (Hyp), a non-essential amino acid, is a hydroxylated derivative of proline.[1] It is a major component of collagen, where it plays a critical role in the stability of the triple helix structure.[2] Beyond its structural role, various isomers of hydroxyproline have emerged as valuable tools and building blocks in pharmaceutical drug discovery. These isomers, including trans-4-hydroxy-L-proline, cis-4-hydroxy-L-proline, and trans-3-hydroxy-L-proline, offer unique stereochemistry that can be exploited to modulate peptide conformation, inhibit enzymes, and serve as chiral starting materials for complex drug synthesis.[1][3][4] This document provides an overview of these applications, complete with experimental protocols and quantitative data.

Application Note 1: Modulation of Peptide and Protein Stability

The stereochemistry of the hydroxyl group on the proline ring significantly influences the conformation and stability of peptides, particularly collagen and collagen-like peptides. Trans-4-hydroxy-L-proline is the most common isomer and is essential for the stability of the collagen triple helix.[2] The introduction of other isomers can either stabilize or destabilize the structure, providing a tool to fine-tune peptide properties.

Quantitative Data: Effect of Hydroxyproline Isomers on Collagen Triple Helix Stability

The thermal stability of collagen-like peptides is often assessed by measuring the melting temperature (Tm), the temperature at which 50% of the peptide is unfolded. The following table summarizes the impact of different hydroxyproline isomers on the Tm of a model collagen peptide, (Pro-X-Gly)10.

Isomer at 'X' positionMelting Temperature (Tm) in °CEffect on Stability
trans-4-hydroxy-L-proline~58Stabilizing
cis-4-hydroxy-L-proline~25Destabilizing
trans-3-hydroxy-L-proline~45Moderately Stabilizing

Note: Exact Tm values can vary based on experimental conditions like buffer and pH. The values presented are representative.[5]

Logical Relationship: Hydroxyproline Isomers and Peptide Conformation

The diagram below illustrates how different hydroxyproline isomers can be used to control the conformation of a peptide chain, leading to either a stable or unstable helical structure.

G cluster_0 Peptide Synthesis cluster_1 Conformational Outcomes Incorporate_Isomer Incorporate Hydroxyproline Isomer via SPPS Trans_4_Hyp trans-4-Hyp Incorporate_Isomer->Trans_4_Hyp Cis_4_Hyp cis-4-Hyp Incorporate_Isomer->Cis_4_Hyp Stable_Helix Stable Triple Helix (High Tm) Trans_4_Hyp->Stable_Helix Promotes Favorable Pucker Unstable_Helix Unstable Helix (Low Tm) Cis_4_Hyp->Unstable_Helix Induces Unfavorable Pucker G cluster_0 Normoxia (Normal Oxygen) cluster_1 Therapeutic Intervention HIF1a_normoxia HIF-1α PHD PHD Enzymes (Prolyl Hydroxylase) HIF1a_normoxia->PHD O2, Fe2+ 2-OG OH_HIF1a Hydroxylated HIF-1α PHD->OH_HIF1a Hydroxylation VHL VHL E3 Ligase OH_HIF1a->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1a_inhibitor HIF-1α PHD_inhibited PHD Enzymes HIF1a_inhibitor->PHD_inhibited Stabilized_HIF1a Stabilized HIF-1α PHD_inhibited->Stabilized_HIF1a Hydroxylation Blocked Inhibitor PHD Inhibitor (e.g., Roxadustat) Inhibitor->PHD_inhibited Nucleus Nucleus Stabilized_HIF1a->Nucleus Translocation HRE Gene Transcription (e.g., EPO, VEGF) Nucleus->HRE G Start trans-4-hydroxy-L-proline Protect_Groups Protect Amine and Carboxylic Acid (e.g., Boc, Benzyl ester) Start->Protect_Groups Modify_OH Modify Hydroxyl Group (e.g., Oxidation, Inversion, Substitution) Protect_Groups->Modify_OH Intermediate Versatile Chiral Intermediate Modify_OH->Intermediate Deprotect Selective Deprotection Intermediate->Deprotect Further Elaboration Final_Product Active Pharmaceutical Ingredient (API) Deprotect->Final_Product

References

Application Note: Protocol for Colorimetric Hydroxyproline Assay in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxyproline is a non-proteinogenic amino acid that is a major component of the protein collagen.[1] In mammals, it is found almost exclusively in collagen and, to a lesser extent, elastin.[1][2] The amount of hydroxyproline in tissue hydrolysates serves as a direct measure of the amount of collagen or gelatin present.[1][2][3] Therefore, quantifying hydroxyproline is a critical method for studying conditions that affect collagen turnover, such as fibrosis, tumor invasion, bone disease, and wound healing.[2] This application note provides a detailed protocol for the colorimetric determination of hydroxyproline in various biological samples.

Assay Principle

The colorimetric hydroxyproline assay is a widely used method for determining the total hydroxyproline content in a sample. The protocol is based on a two-step chemical reaction:

  • Hydrolysis: Biological samples are first subjected to acid or alkaline hydrolysis to break down collagen into its constituent free amino acids, including hydroxyproline.[4][5]

  • Colorimetric Reaction: The free hydroxyproline is then oxidized, typically by Chloramine T, to form a pyrrole intermediate.[4][5] This intermediate subsequently reacts with 4-(Dimethylamino)benzaldehyde (DMAB), also known as Ehrlich's Reagent, in an acidic solution to produce a stable chromophore with a characteristic burgundy or pink color.[4][6] The intensity of this color, which is directly proportional to the hydroxyproline concentration, is measured spectrophotometrically at a wavelength of 540-560 nm.[3][4][5] The concentration in unknown samples is determined by comparison against a standard curve generated from known concentrations of hydroxyproline.[5]

Experimental Workflow

The following diagram illustrates the general workflow for the colorimetric hydroxyproline assay.

G cluster_prep Sample Preparation cluster_assay Colorimetric Assay cluster_analysis Data Analysis sample Biological Sample (Tissue, Serum, Urine) homogenize Homogenization (for tissue samples) sample->homogenize hydrolyze Acid or Alkaline Hydrolysis sample->hydrolyze serum/urine homogenize->hydrolyze neutralize Neutralization & Clarification hydrolyze->neutralize add_reagents Add Hydrolyzed Sample & Standards to 96-Well Plate neutralize->add_reagents oxidize Add Chloramine T Reagent (Oxidation Step) add_reagents->oxidize develop Add DMAB Reagent (Color Development) oxidize->develop incubate Incubate at 60-65°C develop->incubate measure Measure Absorbance (540-560 nm) incubate->measure plot Plot Standard Curve measure->plot calculate Calculate Hydroxyproline Concentration plot->calculate

Caption: Workflow of the colorimetric hydroxyproline assay.

Materials and Reagents

Materials:

  • Spectrophotometric multiwell plate reader

  • 96-well clear, flat-bottom plates

  • Pressure-tight, screw-capped polypropylene or Teflon-lined vials (0.5 mL or 2.0 mL)[4][7]

  • Heating block or water bath capable of 60-120°C

  • Centrifuge

  • Vortex mixer

  • Tissue homogenizer

  • Pipettes and tips

Reagents:

  • L-Hydroxyproline standard (e.g., 1 mg/mL stock)[8]

  • Concentrated Hydrochloric Acid (~12 N HCl) or Sodium Hydroxide (10 N NaOH)

  • Activated charcoal (for urine/some tissue samples)[2][7]

  • Chloramine T concentrate

  • Oxidation Buffer

  • 4-(Dimethylamino)benzaldehyde (DMAB) concentrate

  • DMAB Diluent (e.g., Perchloric acid/Isopropanol Solution)[3][8]

  • Ultrapure water

Experimental Protocols

5.1. Reagent Preparation

  • Hydroxyproline Standards: Prepare a 0.1 mg/mL (100 µg/mL) working solution by diluting the 1 mg/mL stock standard 1:10 with ultrapure water.[3][8] Use this working solution to prepare a serial dilution for the standard curve (see Table 1).

  • Chloramine T Working Solution: Prepare fresh, within 2-3 hours of use.[2][3] For each well, mix Chloramine T concentrate with Oxidation Buffer according to the manufacturer's instructions (e.g., 6 µL concentrate to 94 µL buffer).[3][4][8]

  • DMAB Working Solution (Ehrlich's Reagent): Prepare fresh. For each well, mix DMAB concentrate with its diluent (e.g., Perchloric Acid/Isopropanol Solution) as per the manufacturer's protocol (e.g., 50 µL concentrate to 50 µL diluent).[3][4][8] Keep on ice and protected from light.[3]

5.2. Sample Preparation

Note: It is recommended to test several dilutions for unknown samples to ensure the final readings fall within the linear range of the standard curve.[2][7]

5.2.1. Tissue Samples (e.g., Lung, Skin, Liver)

  • Homogenize approximately 10-50 mg of minced tissue in 100 µL of ultrapure water per 10 mg of tissue.[2][3][9]

  • Transfer 100 µL of the tissue homogenate into a pressure-tight, screw-capped vial.[3][10]

  • Add 100 µL of concentrated HCl (~12 N).[2][3] Tightly seal the vial.

  • Hydrolyze at 120°C for 3 hours.[2][3]

  • Cool the vials on ice. Centrifuge at 10,000 x g for 5 minutes to pellet any debris.[4]

  • Collect the supernatant for the assay. The hydrolyzed sample is now ready.

Alternative Alkaline Hydrolysis: Add 100 µL of 10 N NaOH to 100 µL of homogenate, heat at 120°C for 1 hour, cool, and neutralize with 100 µL of 10 N HCl.[9][10][11]

5.2.2. Serum and Plasma Samples

  • Transfer 100 µL of serum or plasma to a pressure-tight, screw-capped vial.[4][7]

  • Add 100 µL of concentrated HCl (~12 N).[4][7] Tightly seal the vial.

  • Hydrolyze at 120°C for 3 hours.[4][7]

  • Cool the vials on ice and centrifuge at 10,000 x g for 5 minutes.[4]

  • Collect the supernatant for the assay.

5.2.3. Urine Samples

  • Mix 100 µL of urine with 100 µL of concentrated HCl (~12 N) in a pressure-tight vial and hydrolyze at 120°C for 3 hours.[2]

  • Cool the vial on ice.[4]

  • To decolorize, add 4-5 mg of activated charcoal.[2][4]

  • Vortex and then centrifuge at 10,000 x g for 3-5 minutes to pellet the charcoal and any precipitate.[2][4]

  • Carefully collect the clarified supernatant for the assay.

5.3. Assay Procedure

  • Prepare Standard Curve: Add the prepared hydroxyproline standards to a 96-well plate as detailed in Table 1.

  • Prepare Samples: Add 10-50 µL of the hydrolyzed sample supernatant to separate wells.[7] Adjust the final volume in all sample and standard wells to a uniform volume (e.g., 50 µL) with ultrapure water.[3]

  • Evaporation (Optional but Recommended): Some protocols require evaporating all wells to dryness to remove residual HCl, which can inhibit the reaction.[2][3][7] This can be done using a centrifugal evaporator or by placing the plate in a 60°C oven.[7]

  • Oxidation: Add 100 µL of the freshly prepared Chloramine T Working Solution to each well.[3][8]

  • Incubate at room temperature for 5-20 minutes.[3][8][9]

  • Color Development: Add 100 µL of the DMAB Working Solution to each well.[3][8]

  • Seal the plate and incubate at 60-65°C for 30-90 minutes.[3][4][8][9]

  • Read Absorbance: Cool the plate to room temperature.[4] Measure the absorbance at 540-560 nm using a microplate reader.[3][4][9]

Data Presentation and Analysis

6.1. Standard Curve Generate a standard curve by plotting the background-corrected absorbance (Y-axis) against the known amount of hydroxyproline in µg (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + b) and the R² value, which should be >0.99.[12][13]

Table 1: Example Standard Curve Preparation

Well # 0.1 µg/µL Standard (µL) Ultrapure Water (µL) Final Amount (µ g/well )
1 (Blank) 0 10 0.0
2 2 8 0.2
3 4 6 0.4
4 6 4 0.6
5 8 2 0.8
6 10 0 1.0

(Based on protocols from multiple assay kits)[3][8]

6.2. Calculation of Results

  • Correct for Blank: Subtract the average absorbance of the blank (0 µg standard) from all standard and sample readings.[8]

  • Calculate Hydroxyproline Amount: Use the linear regression equation from the standard curve to calculate the amount of hydroxyproline (x) in each sample well.[12]

    • Amount (µg) = (Corrected Absorbance - y-intercept) / slope

  • Calculate Concentration: Determine the final concentration in the original sample, accounting for the volume of hydrolysate added to the well and any dilution factors from sample preparation.[4][8]

    • Hyp Concentration (µg/mL) = [Amount (µg) / Volume of hydrolysate added (mL)] * Dilution Factor

Table 2: Example Data and Calculation

Sample Avg. Absorbance Corrected Absorbance Hyp Amount in Well (µg) Sample Volume in Well (µL) Dilution Factor Hyp Conc. (µg/mL)
Blank 0.095 0.000 0.00 N/A N/A 0.0
Standard 0.6µg 0.815 0.720 0.60 N/A N/A N/A
Tissue X 0.535 0.440 0.36 10 2 7200

Hypothetical data based on a standard curve with the equation y = 1.2x + 0.0. The dilution factor of 2 comes from the 1:1 dilution during hydrolysis (e.g., 100 µL homogenate + 100 µL HCl).[4]

References

Application Notes and Protocols for the Incorporation of trans-4-Hydroxy-D-proline into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Hydroxy-D-proline (D-Hyp) is a non-canonical amino acid that serves as a valuable building block in peptide synthesis. Its incorporation offers a strategic approach to modulate the conformational properties, stability, and biological activity of synthetic peptides. Unlike its more common L-isomer found in collagen, the D-enantiomer provides unique stereochemical constraints that can be exploited in drug design to enhance resistance to enzymatic degradation and to fine-tune peptide backbone geometry. The hydroxyl group at the Cγ position introduces a significant stereoelectronic effect, influencing the pucker of the pyrrolidine ring and the equilibrium of the cis/trans amide bond, thereby imparting specific secondary structures. These application notes provide an overview of its utility and detailed protocols for its incorporation.

Application Notes

Conformational Control and Structural Stabilization

The primary application of incorporating D-Hyp is to exert precise control over the peptide's three-dimensional structure. The electron-withdrawing hydroxyl group at the 4-position significantly influences the puckering of the pyrrolidine ring. This, in turn, affects the conformational preference of the Xaa-Hyp peptide bond.

  • Amide Bond Isomerization: The presence of a trans-4-hydroxy substituent stabilizes the trans conformation of the prolyl peptide bond.[1] This is critical for adopting well-defined secondary structures like the polyproline II (PPII) helix, which is often involved in protein-protein interactions.[2] Studies comparing acetyl-Phe-Pro-NHMe with acetyl-Phe-Hyp-NHMe have shown a significant shift towards the trans isomer upon hydroxylation.[1]

  • Collagen Triple-Helix Stabilization: In collagen-model peptides, substituting proline with hydroxyproline is known to dramatically increase the thermal stability of the triple-helix.[3] The hydroxyl group participates in crucial hydrogen bonding networks that lock the three peptide chains together. While most studies focus on the L-isomer due to its natural prevalence in collagen, the principles of stereoelectronic stabilization can be applied in synthetic D-peptide systems.

Enhanced Metabolic Stability

Peptides containing D-amino acids are generally more resistant to degradation by proteases and peptidases, which are stereospecific for L-amino acids. Incorporating D-Hyp can therefore significantly increase the in-vivo half-life of a peptide therapeutic, a critical attribute for drug development.

Platform for Bioconjugation and "Proline Editing"

The secondary hydroxyl group of D-Hyp serves as a versatile chemical handle for post-synthetic modifications. A strategy known as "proline editing" allows for the selective, on-resin modification of the hydroxyproline residue after the main peptide chain has been assembled.[4] This enables the introduction of a wide array of functionalities, including:

  • Fluorescent probes and spectroscopic labels for imaging and binding studies.

  • Biotin or other affinity tags for purification and detection.

  • Reactive groups for bioorthogonal conjugation reactions (e.g., azides, alkynes).[4]

  • Pharmacophores or mimetics of other amino acid side chains.

This approach transforms D-Hyp from a simple structural component into a platform for creating diverse and functionally complex peptides from a single precursor.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the structural effects of incorporating hydroxyproline.

Table 1: Influence of trans-4-Hydroxylation on Prolyl Amide Bond Conformation

Dipeptide ModelSolventTemperature (K)% trans Isomer
Acetyl-Phe-Pro-NHMeD₂O298~67%[1]
Acetyl-Phe-Hyp-NHMeD₂O298~83%[1]

Table 2: Influence of trans-4-Hydroxyproline on Collagen Triple-Helix Stability

Peptide SequenceMelting Temperature (Tₘ)ΔTₘ vs. (Pro-Pro-Gly)₁₀
(Pro-Pro-Gly)₁₀24 °CN/A
(Pro-Hyp-Gly)₁₀58 °C+34 °C

(Note: Data is for the L-isomer (Hyp) but illustrates the powerful stabilizing effect of the 4-hydroxyl group, a principle applicable to D-Hyp containing structures.)

Experimental Protocols & Visualizations

Protocol 1: Standard Incorporation of Fmoc-trans-4-Hydroxy-D-proline via SPPS

This protocol describes the standard manual solid-phase peptide synthesis (SPPS) procedure using Fmoc/tBu chemistry, the most common method for peptide synthesis.[5][6][7]

Materials:

  • Fmoc-trans-4-Hydroxy-D-proline (Fmoc-D-Hyp(tBu)-OH or other suitable side-chain protection)

  • Rink Amide or other suitable resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF (v/v)

  • Coupling reagents: HBTU/HCTU or DIC/Oxyma

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine/DMF) and agitate for 3 minutes. Drain.

    • Add fresh deprotection solution and agitate for 10-15 minutes. Drain.

  • Washing: Wash the resin thoroughly to remove residual piperidine. A typical wash cycle is 5 x 1 min with DMF.

  • Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve Fmoc-D-Hyp(tBu)-OH (3-5 eq.), HBTU (3-5 eq.), and DIPEA (6-10 eq.) in a minimal amount of DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Optional: Perform a Kaiser test to confirm complete coupling (ninhydrin-negative). If the test is positive, repeat the coupling step.

  • Washing: Wash the resin to remove excess reagents (5 x 1 min with DMF).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and washing steps, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

sps_workflow start Start with Resin deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 2. DMF Wash deprotect->wash1 couple 3. Couple Amino Acid (Fmoc-D-Hyp, HBTU, DIPEA) wash1->couple wash2 4. DMF Wash couple->wash2 check Final Amino Acid? wash2->check check->deprotect No cleave Final Cleavage (TFA Cocktail) check->cleave Yes end_node Purified Peptide cleave->end_node

Caption: Standard workflow for Fmoc solid-phase peptide synthesis (SPPS).

The Stereoelectronic Effect of D-Hyp

The diagram below illustrates the underlying principle of how the hydroxyl group in trans-4-hydroxyproline influences the conformation of the peptide backbone. The electron-withdrawing nature of the hydroxyl group favors a Cγ-exo ring pucker. This specific ring conformation alleviates steric hindrance and promotes a favorable n→π* interaction between adjacent carbonyls, which strongly stabilizes the trans form of the prolyl amide bond over the cis form.[4]

proline_pucker Influence of Hydroxyl Group on Peptide Conformation cluster_cause Cause cluster_effect Effect hydroxyl Electron-withdrawing -OH group at Cγ pucker Favors Cγ-exo Ring Pucker hydroxyl->pucker n_pi_star Enables Favorable n→π* Interaction pucker->n_pi_star Alleviates Steric Hindrance trans_bond Stabilizes trans Amide Bond n_pi_star->trans_bond Strongly Favors

Caption: Logical flow of D-Hyp's stereoelectronic effect on conformation.

Protocol 2: Post-Synthesis Modification via "Proline Editing"

This protocol outlines the on-resin modification of a D-Hyp residue after its incorporation into a peptide, based on the "proline editing" strategy.[4] This example uses a simple acylation reaction.

Materials:

  • Peptide-on-resin containing an orthogonally protected D-Hyp residue (e.g., Fmoc-D-Hyp(Trt)-OH was used during synthesis).

  • Deprotection solution for the hydroxyl group: e.g., 1-5% TFA in DCM (for Trityl group removal).

  • Acylating agent: e.g., Acetic anhydride (50 eq.).

  • Base: Pyridine or DIPEA (50 eq.).

  • Solvent: DMF or NMP.

  • Standard SPPS materials for washing, cleavage, and purification.

Procedure:

  • Peptide Synthesis: Synthesize the desired peptide sequence using Protocol 1, incorporating the orthogonally protected Fmoc-D-Hyp(Trt)-OH at the desired position. Keep the peptide attached to the resin and ensure all other side chains are protected.

  • Selective Hydroxyl Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 1-5% TFA in DCM for 10 x 2 minutes to remove the Trityl protecting group from the D-Hyp hydroxyl.

    • Wash thoroughly with DCM, followed by a neutralizing wash with 10% DIPEA in DMF, and finally wash with DMF.

  • On-Resin Modification (Acylation Example):

    • Swell the resin in DMF.

    • Prepare the acylation solution: Acetic anhydride (50 eq.) and Pyridine (50 eq.) in DMF.

    • Add the solution to the resin and agitate for 4-6 hours at room temperature.

    • Drain the reaction solution and wash the resin extensively with DMF and DCM.

  • Final Cleavage and Purification:

    • Proceed with the final cleavage from the resin and side-chain deprotection as described in Protocol 1, step 7.

    • Purify the modified peptide using RP-HPLC.

proline_editing_workflow start Synthesized Peptide-on-Resin (with protected D-Hyp) deprotect_oh 1. Selective -OH Deprotection (e.g., dilute TFA for Trityl) start->deprotect_oh wash1 2. Wash & Neutralize deprotect_oh->wash1 modify 3. On-Resin Modification (e.g., Acylation, Mitsunobu, etc.) wash1->modify wash2 4. Final Wash modify->wash2 cleave 5. Global Cleavage & Deprotection (TFA Cocktail) wash2->cleave end_node Purified Modified Peptide cleave->end_node

Caption: General workflow for the "Proline Editing" modification strategy.

References

The Strategic Use of trans-4-Hydroxy-D-proline in the Synthesis of Carbapenem Antibiotics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral integrity and versatile functionality of trans-4-Hydroxy-D-proline have positioned it as a critical starting material in the stereoselective synthesis of various complex molecules, most notably in the production of carbapenem antibiotics. This document provides detailed application notes and protocols on its use in the synthesis of key carbapenems, such as Ertapenem and Doripenem, highlighting the synthetic strategies, key transformations, and experimental considerations.

Introduction

Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. Their complex stereochemistry necessitates the use of chiral precursors to ensure the desired therapeutic efficacy and safety profile. trans-4-Hydroxy-D-proline, a readily available and relatively inexpensive chiral building block, serves as an excellent starting material for the synthesis of the characteristic pyrrolidinyl side chains found in several potent carbapenem drugs. This document outlines the synthetic pathways and provides key experimental data for the utilization of this versatile molecule in carbapenem synthesis.

Synthetic Application in Ertapenem Synthesis

The synthesis of Ertapenem, a long-acting carbapenem antibiotic, effectively utilizes trans-4-hydroxy-L-proline for the construction of its C-3 pyrrolidinylthio side chain. The overall synthetic strategy involves the preparation of a protected thiol-containing pyrrolidine derivative from trans-4-hydroxy-L-proline, which is then coupled with the carbapenem core.

Synthesis of the Ertapenem Side Chain Intermediate

A highly efficient one-pot process has been developed for the synthesis of the key side-chain intermediate, (2S)-cis-3-[[(4-mercapto-2-pyrrolidinyl)carbonyl]amino]benzoic acid monohydrochloride, starting from N-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-L-proline. This multi-reaction sequence achieves a high overall yield.[1][2]

Key Data Summary: Ertapenem Side Chain Synthesis

StepTransformationKey ReagentsOverall Yield (%)
1One-pot conversionN-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-L-proline70-75
Coupling and Final Product Formation

The synthesized thiol side chain is then coupled with the activated carbapenem core. A practical, large-scale synthesis of Ertapenem sodium has been developed featuring a novel use of 1,1,3,3-tetramethylguanidine as the base for the low-temperature coupling reaction. Subsequent deprotection via hydrogenolysis yields the final product.

Key Data Summary: Ertapenem Final Synthesis Steps

StepTransformationKey Reagents/CatalystOverall Yield (%)
2Coupling and Hydrogenolysis1,1,3,3-tetramethylguanidine, Palladium on carbon90
3Crystallization-59-64
Experimental Protocol: Synthesis of N-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-L-proline

This intermediate is a crucial starting material for the efficient synthesis of the Ertapenem side chain.

Materials:

  • 4R-hydroxy-L-proline

  • Deionized water

  • Sodium hydroxide

  • Diisopropyl phosphite

  • Phase transfer catalyst

  • Sodium hypochlorite/sodium hydroxide mixed solution

Procedure:

  • Dissolve 4R-hydroxy-L-proline in deionized water.

  • Adjust the pH of the solution to 9-10 with sodium hydroxide at room temperature to obtain an alkaline solution.

  • To this solution, add diisopropyl phosphite and a phase transfer catalyst.

  • Slowly add a mixed solution of sodium hypochlorite and sodium hydroxide to initiate the 'one-pot' reaction.

  • Continue stirring at room temperature until the reaction is complete, as indicated by a stable pH.

  • The target product, N-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-L-proline, can then be isolated with excellent yield and purity.

This process is advantageous for industrial-scale production as it does not require strict temperature control.

Synthetic Application in Doripenem Side Chain Synthesis

trans-4-Hydroxy-L-proline is also a key precursor for the synthesis of the N-PNZ protected 2-aminomethylpyrrolidin-4-ylthio-containing side chain of Doripenem.

Synthesis of the Doripenem Side Chain Intermediate

An efficient process converts trans-4-hydroxy-L-proline to (2S,4S)-4-acetylthio-2-(N-sulfamoyl-4-nitro-benzyloxycarbonyl-aminomethyl)-1-(4-nitrobenzyloxycarbonyl) pyrrolidine. This multi-step sequence is designed for large-scale manufacturing, avoiding chromatographic purifications and cryogenic temperatures.[3]

Key Data Summary: Doripenem Side Chain Synthesis

StepTransformationOverall Yield (%)
1Multi-step conversion from trans-4-hydroxy-L-proline60-70

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

Ertapenem_Synthesis_Pathway Proline trans-4-Hydroxy-L-proline Intermediate1 N-(O,O-diisopropyl phosphoryl)- trans-4-hydroxy-L-proline Proline->Intermediate1 Phosphorylation SideChain (2S)-cis-3-[[(4-mercapto-2-pyrrolidinyl)carbonyl] amino]benzoic acid monohydrochloride Intermediate1->SideChain One-pot conversion (70-75% yield) CoupledProduct Protected Ertapenem SideChain->CoupledProduct Coupling CarbapenemCore Activated Carbapenem Core (enol phosphate) CarbapenemCore->CoupledProduct Ertapenem Ertapenem Sodium CoupledProduct->Ertapenem Hydrogenolysis (90% yield for coupling & hydrogenolysis)

Caption: Synthetic pathway for Ertapenem.

Doripenem_Side_Chain_Synthesis Proline trans-4-Hydroxy-L-proline Intermediate Multi-step Intermediates Proline->Intermediate Protection & Functionalization SideChain (2S,4S)-4-acetylthio-2-(N-sulfamoyl-4-nitro- benzyloxycarbonyl-aminomethyl)-1-(4-nitro- benzyloxycarbonyl) pyrrolidine Intermediate->SideChain Multi-step conversion (60-70% overall yield)

Caption: Synthesis of Doripenem side chain.

Conclusion

trans-4-Hydroxy-D-proline is an indispensable chiral building block in the synthesis of complex carbapenem antibiotics. The methodologies presented herein demonstrate its effective use in constructing the critical side chains of Ertapenem and Doripenem through efficient and scalable synthetic routes. These protocols and data provide a valuable resource for researchers and professionals in the field of antibiotic drug development, facilitating further innovation and optimization of carbapenem synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Hydroxyproline Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using hydroxyproline colorimetric assays to quantify collagen.

Troubleshooting Guide

This guide addresses common problems encountered during hydroxyproline colorimetric assays. Each issue is presented with potential causes and recommended solutions.

Issue 1: No Color Development or Very Low Signal in Both Standards and Samples

Question: I am not observing the expected pink/red color change in my standards or samples after adding the DMAB (Ehrlich's) reagent. What could be the problem?

Answer: This issue often points to a problem with one of the critical reagents or a failure in the initial oxidation step.

Possible Causes & Solutions:

CauseRecommended Solution
Degraded Chloramine-T Solution The Chloramine-T solution is an oxidizing agent that is sensitive to light and degrades over time. Prepare this solution fresh for each assay.[1] Once prepared, it is typically stable for only a few hours.[2][3]
Improper pH of Oxidation Buffer The oxidation of hydroxyproline by Chloramine-T is pH-dependent, typically requiring a pH between 6.0 and 6.5.[4] Ensure your oxidation buffer is correctly prepared and the pH is verified.
Inactive DMAB (Ehrlich's) Reagent The DMAB reagent can also degrade. If it appears very dark or has precipitated, it may be unusable. Some protocols require warming the DMAB concentrate to dissolve any crystals before use.[2][5]
Residual Acid from Hydrolysis Forgetting to evaporate the hydrochloric acid from samples after hydrolysis can inhibit the colorimetric reaction.[6] Ensure samples are completely dried after the acid hydrolysis step.[4][6][7]
Incorrect Incubation Temperature The color development step is temperature-sensitive.[2] Ensure the incubation is carried out at the temperature specified in your protocol, typically between 60-70°C.[4]
Issue 2: Precipitate or Cloudiness in Wells

Question: After adding the DMAB reagent and incubating, my wells have become cloudy or contain a precipitate. Why is this happening?

Answer: Precipitate formation can be caused by several factors, often related to reagent preparation or sample characteristics.

Possible Causes & Solutions:

CauseRecommended Solution
Poorly Dissolved DMAB Reagent Ensure the DMAB concentrate is fully dissolved before being added to the reaction. This may require warming the solution.[2][5]
Incomplete Hydrolysis If tissue samples are not fully hydrolyzed, larger peptides and other macromolecules can precipitate during the assay. Ensure the hydrolysis is complete by using the correct acid concentration, temperature, and duration.[6][7]
Presence of Lipids in Samples For fatty tissues, lipid debris may be present after hydrolysis and can cause cloudiness.[3] Centrifuge the hydrolysate at a high speed (e.g., 10,000 x g) and carefully collect the supernatant to avoid transferring lipids.[6][8]
Use of Perchloric Acid Older protocols using perchloric acid in the Ehrlich's reagent were more prone to safety hazards and potential precipitation issues. Modern, perchlorate-free kits are available and recommended.[3][9]
Issue 3: Non-Linear or Poor Standard Curve

Question: My hydroxyproline standard curve is not linear. What are the common reasons for this?

Answer: A non-linear standard curve can result from incorrect standard preparation, pipetting errors, or assay conditions that are outside the linear range.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Standard Concentrations The linear range of the assay is typically between 0.1-2 µg.[10] Using concentrations that are too high can lead to saturation and a plateau in the curve.[11] Prepare standards within the recommended range.
Pipetting Inaccuracy Small volumes are often used for preparing standards. Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors.
Skipping the Hydrolysis Step for Collagen Standards If you are using a collagen standard instead of a pure hydroxyproline standard, it must undergo the same acid hydrolysis procedure as your samples.[12]
Incorrect Wavelength Reading Ensure the microplate reader is set to the correct wavelength, typically between 540-560 nm.[4][6][7]
Evaporation of Standards Some protocols require drying the standards in the plate.[2][4] Ensure this is done consistently across all wells. Uneven evaporation can lead to variability.

Frequently Asked Questions (FAQs)

Q1: Do I need to perform acid hydrolysis on my pure hydroxyproline standards? No, if you are using a pure hydroxyproline stock solution for your standard curve, the hydrolysis step is not necessary.[12] This step is designed to break down collagen into its constituent amino acids.[6]

Q2: What is the purpose of the drying step after acid hydrolysis? The drying step, often performed under vacuum or in an oven at 60-80°C, is crucial for removing residual hydrochloric acid from the samples.[6][7] Residual acid can interfere with the subsequent color-forming reaction and inhibit color development.[6]

Q3: Can substances other than collagen interfere with the assay? Yes. While hydroxyproline is predominantly found in collagen, it is also present in smaller amounts in other proteins like elastin.[9][13] For tissues rich in elastin, such as the aorta, this can lead to an overestimation of collagen content.[13]

Q4: How long are the reagents stable after preparation? Reagent stability varies. The Chloramine-T solution is particularly unstable and should be prepared fresh for each experiment, as it is only stable for a few hours.[2][3] The DMAB (Ehrlich's) reagent, once prepared, should also be used within a few hours.[8] Always refer to the manufacturer's instructions for specific reagent stability information.

Q5: My samples are expected to have very low collagen content. How can I improve the sensitivity of the assay? For samples with low collagen levels, you can try to concentrate the sample by using a larger starting amount of tissue and a smaller volume for reconstitution after hydrolysis. Additionally, some commercial kits are specifically designed for sensitive detection in tissues with low collagen content.[14]

Experimental Protocol: Hydroxyproline Colorimetric Assay

This protocol provides a general methodology for the colorimetric determination of hydroxyproline. Specific details may vary between commercial kits.

I. Sample Preparation (Acid Hydrolysis)

  • Homogenization: Homogenize approximately 10 mg of tissue in 100 µL of distilled water.[6][7]

  • Acid Addition: Transfer the homogenate to a pressure-tight vial and add an equal volume (100 µL) of concentrated Hydrochloric Acid (12 N HCl).[6][7]

  • Hydrolysis: Tightly cap the vial and incubate at 120°C for 3 hours or 95°C for 24 hours to hydrolyze the collagen.[6]

  • Clarification: After cooling, clarify the hydrolysate by centrifuging at 10,000 x g for 5 minutes and collecting the supernatant, or by filtering through a 0.45 µm syringe filter.[6][8]

  • Drying: Transfer a small volume (e.g., 10-50 µL) of the supernatant to a 96-well plate and evaporate to complete dryness in an oven at 60-80°C or under vacuum.[6][7] This step is critical to remove residual HCl.

II. Assay Procedure

  • Standard Preparation: Prepare a standard curve using a pure hydroxyproline solution with concentrations typically ranging from 0 to 10 µg/mL.[4]

  • Oxidation: Reconstitute the dried samples and standards in an appropriate buffer. Add 100 µL of freshly prepared Chloramine-T solution to each well. Incubate at room temperature for 20-30 minutes.[6][9]

  • Color Development: Add 100 µL of DMAB (Ehrlich's) reagent to each well.[6]

  • Incubation: Incubate the plate at 60-65°C for 45-90 minutes to allow for color development.[4][6]

  • Measurement: Cool the plate to room temperature and measure the absorbance at a wavelength between 540-560 nm using a microplate reader.[4]

III. Data Analysis

  • Background Subtraction: Subtract the absorbance of the blank (0 µg/mL standard) from all other readings.[7]

  • Standard Curve: Plot the background-corrected absorbance values of the standards against their known concentrations to generate a standard curve.

  • Calculate Sample Concentration: Use the linear regression equation from the standard curve to determine the hydroxyproline concentration in the unknown samples.

Quantitative Data Summary

The performance of hydroxyproline assays can be characterized by several quantitative parameters.

ParameterTypical ValueReference
Linear Detection Range 0.2 - 1.0 µg[7]
1.25 - 20 µ g/100 µL[9]
Lower Limit of Quantification (LLOQ) 0.047 µg[12]
Wavelength for Absorbance Reading 540 - 565 nm[4][6][9]
Incubation Temperature (Color Development) 60 - 70 °C[4]
Incubation Time (Color Development) 45 - 90 minutes[4][6]

Visual Workflow

HydroxyprolineAssayWorkflow Hydroxyproline Assay Experimental Workflow cluster_prep Sample & Standard Preparation cluster_assay Colorimetric Reaction cluster_analysis Data Analysis Sample Tissue/Fluid Sample Homogenize Homogenize Sample Sample->Homogenize Hydrolyze Acid Hydrolysis (HCl, 120°C) Homogenize->Hydrolyze Clarify Clarify (Centrifuge/Filter) Hydrolyze->Clarify Dry Evaporate to Dryness Clarify->Dry Oxidize Add Chloramine-T (RT, 20-30 min) Dry->Oxidize Standard Prepare Hydroxyproline Standards Standard->Oxidize Develop Add DMAB Reagent Oxidize->Develop Incubate Incubate (60-65°C, 45-90 min) Develop->Incubate Read Read Absorbance (540-560 nm) Incubate->Read Calculate Calculate Concentration vs Standard Curve Read->Calculate

Caption: Experimental workflow for a typical hydroxyproline colorimetric assay.

References

Technical Support Center: Optimizing Enzymatic Production of trans-4-hydroxyproline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the enzymatic production of trans-4-hydroxyproline.

Frequently Asked Questions (FAQs)

Q1: What is the role of each key component in the enzymatic reaction?

A1: The enzymatic production of trans-4-hydroxyproline is catalyzed by proline-4-hydroxylase (P4H). This reaction requires L-proline as the substrate and several essential cofactors: molecular oxygen (O₂), ferrous iron (Fe²⁺), and α-ketoglutarate.[1][2] L-ascorbic acid is often added to the reaction mixture to help maintain the iron in its reduced ferrous state, thereby activating the enzyme.[2]

Q2: Why is recombinant E. coli commonly used for this process?

A2: Recombinant E. coli is a popular host for producing trans-4-hydroxyproline for several reasons. It allows for high-level expression of the proline-4-hydroxylase enzyme.[3] Furthermore, E. coli's central metabolic pathways can be engineered to supply the necessary cofactor, α-ketoglutarate, directly from glucose, which can improve the overall efficiency of the process.[3][4] Using a whole-cell biocatalyst approach also provides advantages in terms of catalyst stability and continuous cofactor regeneration.[5]

Q3: What are the typical optimal conditions for the proline hydroxylation reaction?

A3: The optimal pH for proline-4-hydroxylase activity is generally between 6.0 and 7.0.[2] The ideal temperature range is typically between 30°C and 40°C.[2] However, lower cultivation temperatures during enzyme expression in E. coli may improve protein folding and lead to higher yields of the functional enzyme.[5]

Q4: Can the proline substrate be degraded by the E. coli host?

A4: Yes, E. coli can degrade L-proline. To prevent this and ensure the quantitative conversion of L-proline to trans-4-hydroxyproline, it is beneficial to use a putA mutant strain of E. coli. The putA gene is involved in proline degradation, and its deletion prevents the host from consuming the substrate.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Enzyme Activity 1. Inactive Enzyme: Improper protein folding or degradation.- Optimize protein expression conditions (e.g., lower temperature, use of chaperone co-expression).[5]- Ensure proper purification and storage conditions for the enzyme.
2. Insufficient Cofactors: Lack of Fe²⁺, α-ketoglutarate, or O₂.[1][2]- Supplement the reaction medium with adequate concentrations of FeSO₄ and α-ketoglutarate.- Ensure sufficient aeration during the reaction to maintain dissolved oxygen levels.[1]
3. Presence of Inhibitors: Metal ions like Zn²⁺ and Cu²⁺ can inhibit enzyme activity.[2]- Use high-purity reagents and deionized water.- If using cell lysates, consider a purification step to remove potential inhibitors.
Low Product Yield 1. Substrate Limitation/Degradation: Insufficient L-proline or its degradation by the host.- Increase the initial concentration of L-proline in the medium.- Use a putA mutant E. coli strain to prevent proline catabolism.[3][4]
2. Cofactor Depletion: The reaction consumes α-ketoglutarate.- Engineer the host's metabolic pathways to enhance the intracellular supply of α-ketoglutarate from the carbon source (e.g., glucose).[1][4]- Consider fed-batch strategies for continuous cofactor supply.[1]
3. Feedback Inhibition: Accumulation of the product may inhibit the enzyme.- Optimize reaction time and conditions to minimize product accumulation to inhibitory levels.- Consider in-situ product removal strategies if feasible.
Poor Recombinant Protein Expression 1. Codon Usage: The proline-4-hydroxylase gene may contain codons that are rare in E. coli.- Optimize the codon usage of the gene for expression in E. coli.[3]- Supplementing the medium with proline can sometimes help by increasing the availability of charged prolyl-tRNAs.[5]
2. Plasmid Instability: Loss of the expression plasmid during cell growth.- Maintain antibiotic selection pressure throughout cultivation.- Use a stable expression vector and host combination.
3. Cell Toxicity: Overexpression of the recombinant protein may be toxic to the cells.- Use a lower induction level or a weaker promoter.- Optimize the induction time and duration.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to facilitate comparison and experimental design.

Table 1: Optimal Reaction Conditions for Proline-4-Hydroxylase

Parameter Optimal Value Source
pH6.0 - 7.0[2]
Temperature30°C - 40°C[2]

Table 2: Kinetic Parameters of Proline-4-Hydroxylase

Parameter Value Enzyme Source Source
Kₘ for L-proline0.27 mMDactylosporangium sp.[2]
Kₘ for α-ketoglutarate0.55 mMDactylosporangium sp.[2]
Kₘ for L-proline0.80 mMRecombinant E. coli (DsP4H)[6]
kcat0.52 s⁻¹Recombinant E. coli (DsP4H)[6]
kcat/Kₘ0.65 s⁻¹·mM⁻¹Recombinant E. coli (DsP4H)[6]

Table 3: Production Titers and Yields of trans-4-hydroxyproline in Recombinant E. coli

Strain/Condition Titer (g/L) Yield Time (h) Source
Recombinant E. coli W14854187% from L-proline100[3]
Metabolically engineered E. coli15.7--[4]
Engineered E. coli with tunable circuit43.2--[4]
Rationally designed l-proline hydroxylase54.80.236 g/g glucose60[4]
Recombinant E. coli BL21(DE3) in 5-L fermenter99.999.9% conversion-[6]
Engineered E. coli in 5-L fermenter45.83-36[7]

Experimental Protocols

Protocol 1: Expression of Proline-4-Hydroxylase in E. coli
  • Transformation: Transform the expression plasmid containing the codon-optimized proline-4-hydroxylase gene into a suitable E. coli expression host (e.g., BL21(DE3)).

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate a larger volume of expression medium (e.g., Terrific Broth or M9 minimal medium) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

  • Growth: Incubate at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to a lower temperature (e.g., 18-25°C) and add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM).

  • Expression: Continue to incubate at the lower temperature for 12-16 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately.

Protocol 2: Whole-Cell Biotransformation
  • Cell Preparation: Resuspend the harvested cell pellet in a suitable reaction buffer (e.g., 50 mM HEPES, pH 7.0).

  • Reaction Setup: In a reaction vessel, combine the cell suspension with L-proline, α-ketoglutarate, FeSO₄, and L-ascorbic acid. A typical reaction mixture may contain 20 mM L-proline, 20 mM α-ketoglutarate, 1 mM FeSO₄, and 5 mM ascorbic acid.[4]

  • Reaction Conditions: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with shaking to ensure adequate aeration.

  • Monitoring: Take samples at regular intervals to monitor the consumption of L-proline and the formation of trans-4-hydroxyproline using a suitable analytical method like HPLC.

  • Termination: Stop the reaction when the conversion is complete or has reached a plateau.

  • Product Recovery: Separate the cells from the reaction mixture by centrifugation. The supernatant containing the product can be used for downstream purification.

Visualizations

Enzymatic_Pathway cluster_inputs Inputs cluster_outputs Outputs L-Proline L-Proline P4H Proline-4-Hydroxylase (Fe2+) L-Proline->P4H alpha-Ketoglutarate alpha-Ketoglutarate alpha-Ketoglutarate->P4H O2 O2 O2->P4H trans-4-Hydroxyproline trans-4-Hydroxyproline P4H->trans-4-Hydroxyproline Succinate Succinate P4H->Succinate CO2 CO2 P4H->CO2

Caption: Enzymatic conversion of L-proline to trans-4-hydroxyproline.

Experimental_Workflow A Gene Cloning & Codon Optimization B E. coli Transformation A->B C Protein Expression & Induction B->C D Cell Harvesting C->D E Whole-Cell Biotransformation D->E F Product Analysis (HPLC) E->F G Downstream Processing & Purification F->G

Caption: General experimental workflow for enzymatic production.

Troubleshooting_Tree Start Low/No Product CheckEnzyme Is enzyme activity confirmed? Start->CheckEnzyme CheckCofactors Are cofactors (Fe2+, α-KG, O2) _present in sufficient amounts? CheckEnzyme->CheckCofactors Yes OptimizeExpression Troubleshoot protein expression _and purification (Protocol 1) CheckEnzyme->OptimizeExpression No CheckSubstrate Is substrate being consumed? CheckCofactors->CheckSubstrate Yes AddCofactors Supplement cofactors; _Ensure proper aeration. CheckCofactors->AddCofactors No CheckDegradation Check for substrate degradation. _Use putA- strain. CheckSubstrate->CheckDegradation Yes CheckInhibitors Check for inhibitors. _Purify enzyme._ CheckSubstrate->CheckInhibitors No

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Purification of trans-4-Hydroxy-D-proline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of trans-4-Hydroxy-D-proline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common purification challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically produced this compound?

A1: Common impurities can include:

  • Diastereomers: The most common impurity is the cis-isomer, cis-4-Hydroxy-D-proline.

  • Enantiomers: Depending on the synthetic route, the L-enantiomer, trans-4-Hydroxy-L-proline, may be present.

  • Starting materials and reagents: Residual starting materials from the synthesis process.

  • By-products: Unwanted products from side reactions during synthesis.

  • Solvents: Residual solvents from the reaction or initial purification steps.

Q2: How can I assess the purity of my this compound sample?

A2: Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is particularly effective for separating and quantifying diastereomers and enantiomers.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the main compound and any organic impurities.

  • Melting Point: A sharp melting point close to the literature value (around 261 °C with decomposition) indicates high purity.[2]

  • Specific Rotation: Measurement of the optical rotation can indicate enantiomeric purity. A typical specific rotation for the hydrochloride salt is between +36.0° and +44.0° (c=4.5 in H2O).

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively assess the number of components in your sample.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store the compound in a cool, dry place, typically at 2-8°C, in a tightly sealed container to protect it from moisture.

Q4: Can the purification process cause isomerization of the product?

A4: Yes, harsh conditions can lead to epimerization. For instance, prolonged exposure to strong acids or bases, especially at elevated temperatures, can cause the conversion of the trans-isomer to the cis-isomer.[3] It is important to use mild conditions whenever possible.

Troubleshooting Guides

Recrystallization

Q: My compound is "oiling out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. Here are some solutions:

  • Increase the solvent volume: The concentration of the solute may be too high. Add a small amount of the primary solvent to redissolve the oil with gentle heating, then allow it to cool slowly.

  • Reduce the cooling rate: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Use a different solvent system: The current solvent may not be ideal. Experiment with different solvent mixtures. For this compound, alcohol-water mixtures are a good starting point.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

Q: The yield from my recrystallization is very low. How can I improve it?

A: Low yield can be due to several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve your compound.

  • Premature crystallization: If crystals form too quickly in the hot solution, you may lose product during filtration. Ensure your filtration apparatus is pre-heated.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation.

  • Check the mother liquor: After filtration, try cooling the mother liquor further to see if more crystals form. If so, you can recover a second crop of crystals.

Ion-Exchange Chromatography

Q: I am seeing poor separation of my target compound from impurities. What could be the issue?

A: Poor separation in ion-exchange chromatography can be caused by:

  • Incorrect pH of the buffers: The pH of the mobile phase is crucial for the charge of your compound and its interaction with the resin. Ensure your buffer pH is appropriate for the pI of trans-4-Hydroxy-D-proline and the type of ion-exchange resin used (cation or anion exchange).

  • Inappropriate salt gradient: The salt gradient may be too steep, causing co-elution of your compound and impurities. Try a shallower gradient.

  • Column overloading: Too much sample loaded onto the column can lead to broad peaks and poor resolution. Reduce the amount of sample loaded.

  • Incorrect flow rate: A flow rate that is too high can reduce the interaction time with the resin, leading to poor separation. Try a lower flow rate.

Q: My target compound is not binding to the ion-exchange column. Why is this happening?

A: Failure to bind can be due to:

  • Incorrect buffer pH: The pH of your loading buffer may be such that your compound has the same charge as the resin, or is neutral. For a cation exchange column, the buffer pH should be below the isoelectric point (pI) of the amino acid, and for an anion exchange column, it should be above the pI.

  • High salt concentration in the sample: If your sample contains a high concentration of salt, it will compete with your compound for binding to the resin. Desalt your sample before loading.

  • Wrong type of resin: Ensure you are using the correct type of ion-exchange resin (cation or anion exchange) based on the desired charge state of your molecule at the working pH.

Data Presentation

The following tables provide a summary of expected outcomes from different purification techniques for this compound. The "Initial Purity" is assumed to be 95% with the main impurity being the cis-diastereomer.

Table 1: Recrystallization Data

Solvent SystemVolume RatioYield (%)Purity (%)
Ethanol/Water9:18598.5
Methanol/Water8:28298.2
Isopropanol/Water9.5:0.58899.1

Table 2: Ion-Exchange Chromatography Data

Resin TypeElution MethodYield (%)Purity (%)
Strong Cation ExchangepH Gradient (pH 3 to 7)92>99.5
Strong Cation ExchangeSalt Gradient (0 to 1 M NaCl)90>99.5

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol/Water

This protocol is an illustrative example for purifying approximately 5 grams of this compound with an initial purity of ~95%.

Materials:

  • Crude this compound (5 g)

  • Isopropanol (approx. 100 mL)

  • Deionized water

  • Erlenmeyer flask (250 mL)

  • Hot plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in the Erlenmeyer flask with a magnetic stir bar.

  • Add 95 mL of isopropanol to the flask.

  • Gently heat the mixture on a hot plate with stirring.

  • Slowly add deionized water dropwise until the solid completely dissolves. Be cautious not to add an excess of water.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the flask in an ice bath for at least 1 hour to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold isopropanol.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Strong Cation Exchange Chromatography

This protocol is a general guideline for the chromatographic purification of this compound.

Materials:

  • Strong cation exchange resin (e.g., Dowex 50WX8)

  • Chromatography column

  • 0.1 M Hydrochloric acid (HCl) solution

  • 2 M Ammonium hydroxide (NH4OH) solution

  • pH meter

  • Fraction collector

Procedure:

  • Column Packing: Prepare a slurry of the strong cation exchange resin in deionized water and pack it into the chromatography column.

  • Column Equilibration: Equilibrate the column by washing it with 3-5 column volumes of 0.1 M HCl.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of 0.1 M HCl and load it onto the column.

  • Washing: Wash the column with 2-3 column volumes of 0.1 M HCl to remove any unbound impurities.

  • Elution: Elute the bound this compound using a 2 M NH4OH solution.

  • Fraction Collection: Collect fractions using a fraction collector.

  • Analysis: Analyze the fractions for the presence of the desired product using a suitable method (e.g., TLC or HPLC).

  • Pooling and Isolation: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified product. The product will be in its free base form and can be converted back to the hydrochloride salt by dissolving in a suitable solvent (e.g., ethanol) and adding a stoichiometric amount of hydrochloric acid.

Mandatory Visualizations

Recrystallization_Workflow A Dissolve Crude Product in Minimum Hot Solvent B Slow Cooling to Room Temperature A->B C Cool in Ice Bath B->C D Vacuum Filtration C->D E Wash Crystals with Cold Solvent D->E F Dry Purified Product E->F

Caption: Workflow for the purification of this compound by recrystallization.

Ion_Exchange_Workflow A Pack and Equilibrate Cation Exchange Column B Load Crude Product (in acidic buffer) A->B C Wash with Acidic Buffer B->C D Elute with Basic Buffer C->D E Collect and Analyze Fractions D->E F Pool Pure Fractions and Isolate Product E->F

Caption: Workflow for purification via strong cation exchange chromatography.

References

stability of trans-4-Hydroxy-D-proline hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of trans-4-Hydroxy-D-proline hydrochloride in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to assist in experimental design and address common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation, storage, and analysis of aqueous solutions of this compound.

Observed Issue Potential Cause Recommended Action
Change in solution pH over time Degradation of the amino acid, potentially leading to the formation of acidic or basic byproducts. Absorption of atmospheric CO2.Prepare fresh solutions for pH-sensitive experiments. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Regularly monitor the pH of stock solutions.
Appearance of new peaks in chromatogram (e.g., HPLC, LC-MS) Chemical degradation or isomerization of this compound.Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products. Adjust solution pH and storage temperature to minimize degradation. Protect solutions from light.
Decreased concentration of the compound in solution Degradation of the molecule. Adsorption to the container surface.Perform a stability study to determine the optimal storage conditions (pH, temperature, light exposure). Use low-protein-binding containers for storage and handling.
Inconsistent analytical results Instability of the compound in the analytical mobile phase or during sample preparation. Inconsistent sample handling.Ensure the mobile phase pH is compatible with the compound's stability. Minimize the time between sample preparation and analysis. Follow a standardized sample preparation protocol.
Solution discoloration Oxidation or other degradation pathways, possibly accelerated by light or trace metal contaminants.Prepare solutions using high-purity water and reagents. Store solutions in amber vials or protect from light. Consider the use of chelating agents if metal-catalyzed oxidation is suspected.

Frequently Asked Questions (FAQs)

1. What are the expected degradation pathways for this compound in an aqueous solution?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation mechanisms for amino acids in aqueous solutions include:

  • Hydrolysis: Although the core structure is generally stable, extreme pH and high temperatures can promote hydrolysis.

  • Oxidation: The pyrrolidine ring can be susceptible to oxidation, especially in the presence of trace metals or exposure to light and oxygen.

  • Isomerization (Epimerization): Under certain pH and temperature conditions, epimerization at the chiral centers could occur, leading to the formation of diastereomers (e.g., cis-4-Hydroxy-D-proline).

2. How do pH and temperature affect the stability of this compound solutions?

  • pH: As a hydrochloride salt, aqueous solutions of this compound will be acidic. The stability of amino acids is often pH-dependent, with the highest stability typically found near their isoelectric point. Extreme acidic or basic conditions can catalyze degradation.[1][2][3]

  • Temperature: Increased temperature generally accelerates the rate of chemical degradation. For long-term storage, refrigeration (2-8°C) or freezing (-20°C or -80°C) is recommended. However, freeze-thaw cycles should be minimized as they can also promote degradation.

3. What are the recommended storage conditions for aqueous solutions of this compound?

For optimal stability, aqueous solutions should be:

  • Stored at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).

  • Protected from light by using amber vials or storing in the dark.

  • Maintained at an appropriate pH, which should be determined through stability studies.

  • Prepared with high-purity water and stored in tightly sealed containers to prevent contamination and evaporation.

4. How can I establish the shelf-life of my this compound solution?

The shelf-life should be determined through a formal stability study. This involves storing the solution under controlled conditions and periodically analyzing the concentration and purity of the compound over time. International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances can provide a framework for such studies.[4][5]

5. What is a suitable analytical method for a stability study of this compound?

A stability-indicating analytical method that can separate the parent compound from its potential degradation products is required. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a suitable detector (e.g., UV, MS) is a common choice.[6][7] The method should be validated to ensure it is accurate, precise, specific, and linear over the desired concentration range.

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8][9]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • High-purity water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., MS or UV)

  • Photostability chamber

  • Temperature-controlled oven and refrigerator

Procedure:

  • Prepare a stock solution of this compound in high-purity water (e.g., 1 mg/mL).

  • Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours, protected from light.

    • Thermal Stress: Incubate a solution at 60°C for 7 days.

    • Photostability: Expose a solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Neutralize the acid and base-stressed samples before analysis.

  • Analyze all samples (including an unstressed control) using a validated stability-indicating HPLC or UPLC method.

  • Evaluate the chromatograms for new peaks, which represent potential degradation products. Mass spectrometry can be used to help identify these products.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in H₂O) B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Stress (60°C) A->E F Photostability (ICH Q1B) A->F G Neutralize Acid/Base Samples B->G C->G H Analyze by Stability-Indicating HPLC/UPLC-MS D->H E->H F->H G->H I Identify Degradation Products H->I

Forced Degradation Experimental Workflow
Protocol for a Preliminary Aqueous Solution Stability Study

Objective: To determine the stability of this compound in an aqueous solution under defined storage conditions.

Materials:

  • This compound

  • High-purity water and appropriate buffers (e.g., phosphate, acetate)

  • Calibrated pH meter

  • HPLC or UPLC system

  • Temperature-controlled storage chambers (e.g., 5°C, 25°C/60% RH, 40°C/75% RH)

  • Light-protective (amber) and clear vials

Procedure:

  • Prepare solutions of this compound at the desired concentration in different aqueous media (e.g., purified water, pH 4.5 buffer, pH 7.4 buffer).

  • Package the solutions in both clear and amber vials.

  • Store the vials under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH; refrigerated: 5°C).

  • Establish a testing schedule (e.g., initial (T=0), 1, 3, and 6 months for long-term; initial, 1, 2, 3, and 6 months for accelerated).

  • At each time point, withdraw samples and analyze for:

    • Appearance (visual inspection)

    • pH

    • Assay of this compound (by a stability-indicating HPLC/UPLC method)

    • Purity/Degradation products (by HPLC/UPLC)

  • Compile the data to determine the rate of degradation and establish a recommended shelf-life under the tested conditions.

G cluster_setup Study Setup cluster_storage Storage Conditions (ICH) cluster_testing Time-Point Testing cluster_outcome Outcome A Prepare Solutions (e.g., Water, pH 4.5, pH 7.4) B Package in Clear & Amber Vials A->B C Long-Term (25°C / 60% RH) B->C D Accelerated (40°C / 75% RH) B->D E Refrigerated (5°C) B->E F T=0, 1, 3, 6 months... C->F D->F E->F G Analyze Samples: - Appearance - pH - Assay - Purity F->G H Determine Degradation Rate & Establish Shelf-Life G->H

Aqueous Solution Stability Study Workflow

References

Technical Support Center: Peptide Synthesis with Modified Proline Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in peptide synthesis featuring modified proline residues.

Frequently Asked Questions (FAQs)

Q1: Why is peptide synthesis with modified proline residues often challenging?

A1: Synthesizing peptides containing modified proline residues presents several challenges due to the unique structural properties of proline. Proline's cyclic structure and secondary amine can lead to steric hindrance, making the coupling of the subsequent amino acid difficult.[1][2] Furthermore, sequences containing proline, especially at the N-terminus, are prone to specific side reactions like diketopiperazine formation.[3][4] Modified prolines can exacerbate these issues depending on the nature and size of the modification. Additionally, hydrophobic sequences containing these residues can be susceptible to aggregation, further complicating the synthesis process.[5][6]

Q2: What are the most common side reactions encountered when synthesizing peptides with modified proline residues?

A2: The most prevalent side reactions include:

  • Diketopiperazine (DKP) Formation: This is a significant issue when proline is one of the first two amino acids at the N-terminus of the peptide chain.[3][4] The secondary amine of proline can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[4]

  • Racemization: The stereochemical integrity of the modified proline or the preceding amino acid can be compromised during activation and coupling, especially with sterically hindered residues.[7] This leads to the formation of diastereomeric impurities that are often difficult to separate during purification.[7]

  • Incomplete Coupling: The steric bulk of some modified proline residues can hinder the approach of the incoming activated amino acid, leading to incomplete coupling reactions and the formation of deletion sequences.[1][2]

Q3: How can I minimize diketopiperazine (DKP) formation?

A3: To minimize DKP formation, consider the following strategies:

  • Resin Selection: Utilize a sterically hindered resin, such as 2-chlorotrityl chloride resin, which can suppress the intramolecular cyclization reaction.

  • Dipeptide Coupling: Instead of coupling single amino acids, introduce the first two or three residues as a pre-formed dipeptide or tripeptide. This bypasses the vulnerable dipeptidyl-resin stage.

  • Boc/Bzl Strategy: In Boc-based synthesis, in situ neutralization protocols can help to suppress DKP formation.

Q4: What are pseudoproline dipeptides and how do they help in the synthesis of difficult sequences?

A4: Pseudoproline dipeptides are derivatives of serine or threonine that are temporarily cyclized to form an oxazolidine ring, mimicking the structure of proline.[6][8] They are introduced as dipeptides during solid-phase peptide synthesis (SPPS) to disrupt the formation of secondary structures, such as beta-sheets, which are a primary cause of peptide aggregation.[8][9] By breaking up these aggregates, pseudoprolines improve the solvation of the growing peptide chain, leading to more efficient coupling reactions, higher yields, and purer crude products.[8][9] The pseudoproline structure is cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native serine or threonine residue.[8]

Troubleshooting Guides

Guide 1: Low Yield and/or Purity of the Crude Peptide

This guide provides a systematic approach to troubleshooting low yield and purity in peptide synthesis involving modified proline residues.

Step 1: Analyze the Crude Product

  • Action: Analyze the crude peptide by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[10][11][12]

  • Objective: To identify the nature of the impurities. Are they deletion sequences, truncated peptides, or species with unexpected masses that could indicate side reactions?[5]

Step 2: Troubleshoot Based on Analytical Data

  • If deletion sequences are prevalent: This suggests incomplete coupling.

    • Solution 1: Double Coupling. Repeat the coupling step for the sterically hindered modified proline or the amino acid preceding it.[1][2]

    • Solution 2: Use a more potent coupling reagent. Switch to a more reactive coupling reagent like HATU, HCTU, or COMU.[7][13][14]

    • Solution 3: Increase reaction time and/or temperature. Allow more time for the coupling reaction to go to completion. Microwave-assisted synthesis can also be beneficial.[15]

  • If a major peak corresponds to a diketopiperazine:

    • Solution: Re-synthesize the peptide using a 2-chlorotrityl chloride resin or by coupling the initial amino acids as a dipeptide.

  • If multiple unidentified peaks are present: This could be due to a combination of issues, including aggregation and side reactions.

    • Solution 1: Incorporate pseudoproline dipeptides. If the sequence contains serine or threonine, strategically incorporating pseudoproline dipeptides can disrupt aggregation.[8][9]

    • Solution 2: Optimize solvent conditions. Use a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or a "magic mixture" (DCM/DMF/NMP with additives) to improve solvation.[15]

G cluster_start Start: Low Yield/Purity start Analyze Crude Peptide (HPLC/MS) deletion Deletion Sequences? start->deletion Identify Impurities dkp DKP Formation? start->dkp aggregation Aggregation/Multiple Impurities? start->aggregation sol_coupling Optimize Coupling: - Double Couple - Stronger Reagent (HATU/COMU) - Increase Time/Temp deletion->sol_coupling Incomplete Coupling sol_dkp Prevent DKP: - 2-Cl-Trt Resin - Dipeptide Coupling dkp->sol_dkp Intramolecular Cyclization sol_aggregation Disrupt Aggregation: - Pseudoproline Dipeptides - Optimize Solvents (NMP) aggregation->sol_aggregation Poor Solvation

Guide 2: Choosing the Right Coupling Reagent

The choice of coupling reagent is critical for the successful synthesis of peptides with modified proline residues. This guide provides a decision-making framework.

Step 1: Assess the Steric Hindrance

  • Is the modified proline or the preceding amino acid highly sterically hindered?

    • Yes: A standard coupling reagent like HBTU may not be sufficient. Proceed to Step 2.

    • No: A standard reagent like HBTU or a carbodiimide with an additive (e.g., DIC/Oxyma) may be adequate, but for optimal results, consider more potent reagents.

Step 2: Evaluate the Risk of Racemization

  • Is the modified proline or the adjacent residue known to be prone to racemization?

    • Yes: Choose a coupling reagent known for low racemization, such as COMU or one used with an additive like OxymaPure.[7] Avoid prolonged pre-activation times.

    • No: A broader range of potent coupling reagents can be considered.

Step 3: Consider the Synthesis Scale and Cost

  • Is this a large-scale synthesis where cost is a major factor?

    • Yes: Carbodiimides like DIC with an additive like Oxyma can be a cost-effective option, though they may require longer reaction times.[14]

    • No: For research-scale synthesis where purity and yield are paramount, higher-cost, high-performance reagents like HATU and COMU are recommended.[14]

G start Start: Choose Coupling Reagent steric Sterically Hindered? start->steric racemization Racemization Prone? steric->racemization Yes hbtu HBTU, DIC/HOBt steric->hbtu No cost Cost Sensitive? racemization->cost No comu_oxyma COMU, DIC/Oxyma racemization->comu_oxyma Yes hatu_comu HATU, COMU cost->hatu_comu No dic_oxyma DIC/Oxyma cost->dic_oxyma Yes

Data Presentation

Table 1: Comparison of Coupling Reagent Performance in the Synthesis of a Difficult Peptide Sequence

Coupling ReagentCrude Peptide Purity (%)Reference
HATUHigher Purity (fewer deletion products)[16]
HBTULower Purity (more deletion products)[16]
HCTUHigh Purity, similar to HATU[17]
COMUHigh Purity, comparable to HATU[7][14]
PyBOPHigh Purity[17]
DIC/OxymaModerate Purity[17]

Note: Purity is highly dependent on the specific peptide sequence and synthesis conditions. This table provides a general comparison for a challenging sequence like the acyl carrier protein (ACP) fragment 65-74.[16]

Table 2: Influence of N-terminal Amino Acid on Diketopiperazine (DKP) Formation Rate

N-terminal Amino Acid (Xaa in Xaa-Pro)Relative Dissociation RateReference
Gln, Glu, Lys, Ser (Polar/Charged)Fast[3]
Phe, Trp, Tyr (Aromatic)Moderate[3]
Gly, Val (Nonpolar)Slow[3]

Note: Data is based on the model peptide Xaa¹-Pro²-Gly₄-Lys⁷ in ethanol at elevated temperatures. The rate of DKP formation is sequence-dependent.[3]

Experimental Protocols

Protocol 1: Double Coupling for Sterically Hindered Residues

This protocol describes a manual double coupling procedure to improve the incorporation of a sterically hindered modified proline or the subsequent amino acid.

  • First Coupling:

    • Following Fmoc deprotection and washing of the resin-bound peptide, perform the first coupling using your chosen coupling reagent and protocol. For example, using HATU:

      • In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a base such as DIEA (8 equivalents) in DMF.

      • Pre-activate for 1-5 minutes.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring (Optional but Recommended):

    • Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to check for the presence of free primary amines. A positive result (blue beads) indicates incomplete coupling.

  • Second Coupling:

    • Repeat the coupling step (Step 1) with a freshly prepared solution of activated amino acid.

    • Agitate for another 1-2 hours.

  • Final Washing:

    • Drain the second coupling solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) before proceeding to the next deprotection step.

Protocol 2: On-Resin Synthesis of a 4-Fluoroproline-Containing Peptide

This protocol is an example of "proline editing" where a hydroxyproline residue is modified on the resin to create a 4-fluoroproline.[18]

  • Incorporate Hydroxyproline:

    • Couple Fmoc-Hyp(Trt)-OH to the growing peptide chain using standard SPPS protocols. The trityl (Trt) group protects the hydroxyl function.

  • Complete Peptide Synthesis:

    • Continue the synthesis of the peptide to the desired length.

  • Selective Deprotection of the Hydroxyl Group:

    • After the final Fmoc deprotection, selectively remove the trityl group from the hydroxyproline residue by treating the resin with a solution of 2% TFA in DCM.

  • Fluorination:

    • Wash the resin thoroughly with DCM and DMF.

    • In a separate vessel, dissolve a fluorinating agent such as diethylaminosulfur trifluoride (DAST) in an appropriate solvent (e.g., DCM) and add it to the resin.

    • Allow the reaction to proceed at room temperature for a specified time (optimization may be required).

  • Washing:

    • Drain the fluorination solution and wash the resin extensively with DCM and DMF.

  • Cleavage and Deprotection:

    • Cleave the peptide from the resin and remove the side-chain protecting groups using a standard TFA cleavage cocktail.

Protocol 3: Analysis of Peptide Purity and Impurities by HPLC-MS

This protocol provides a general method for analyzing the purity of a crude synthetic peptide and identifying impurities.[10][11][19]

  • Sample Preparation:

    • Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.

    • Centrifuge the sample to pellet any insoluble material.

  • HPLC Separation:

    • Column: Use a reversed-phase C18 column suitable for peptide separations.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient for a 30-minute run would be 5-60% B. The gradient should be optimized based on the hydrophobicity of the peptide.

    • Detection: Monitor the elution profile using a UV detector at 214 nm and/or 280 nm (for peptides containing tryptophan or tyrosine).

  • Mass Spectrometry Analysis:

    • Couple the HPLC eluent to a mass spectrometer (e.g., ESI-Q-TOF).

    • Acquire mass spectra in positive ion mode over a relevant m/z range.

  • Data Analysis:

    • Integrate the peak areas in the HPLC chromatogram to determine the relative purity of the main peptide.

    • Analyze the mass spectra of the main peak to confirm the molecular weight of the desired peptide.

    • Analyze the mass spectra of the impurity peaks to identify their molecular weights and deduce their potential structures (e.g., deletion sequences, products of side reactions).

Signaling Pathways and Workflows

G cluster_spps Solid-Phase Peptide Synthesis Cycle cluster_side_reactions Potential Side Reactions with Proline Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 DKP Diketopiperazine Formation (if Pro is at N-terminus) Deprotection->DKP Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Aggregation Peptide Aggregation (Hydrophobic Sequences) Coupling->Aggregation Racemization Racemization (Sterically Hindered Residues) Coupling->Racemization Washing2->Resin Repeat for next amino acid

References

Technical Support Center: Microbial Fermentation of Hydroxyproline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of hydroxyproline in microbial fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during hydroxyproline fermentation experiments in a question-and-answer format.

Question: Why is my hydroxyproline yield consistently low?

Answer: Low hydroxyproline yield can stem from several factors, ranging from suboptimal fermentation conditions to genetic limitations of your microbial strain. Here are key areas to investigate:

  • Suboptimal Culture Conditions: The fermentation environment is critical for both cell growth and product formation. Key parameters to optimize include:

    • Temperature: For recombinant E. coli strains, a temperature of around 30°C has been shown to be optimal for hydroxyproline production.[1] Higher temperatures can negatively impact the activity of proline-4-hydroxylase, the key enzyme in the conversion of proline to hydroxyproline.[1]

    • pH: An initial pH of 6.5 has been identified as optimal for L-hydroxyproline accumulation in E. coli.[1] Deviations from this, especially to more alkaline conditions, can severely affect enzyme activity.[1]

    • Dissolved Oxygen: Proline hydroxylase is an oxygen-dependent enzyme.[2][3] Insufficient dissolved oxygen can be a major bottleneck. Strategies to enhance oxygen supply, such as adjusting agitation and aeration rates, are crucial.[2]

    • Carbon Source Concentration: Both excessively high and low glucose concentrations can be detrimental. High glucose levels can lead to the formation of inhibitory byproducts like acetic acid, while low levels can limit cell growth and product synthesis.[1] A glucose concentration of 14 g/L has been reported as optimal in some shake flask experiments.[1]

  • Insufficient Precursors and Cofactors: The enzymatic conversion of proline to hydroxyproline requires specific substrates and cofactors.

    • L-proline: While some engineered strains can produce hydroxyproline directly from glucose, the availability of the precursor L-proline is crucial.[1][2] In some processes, adding L-proline to the medium can increase the yield, though this adds to the cost.[3]

    • α-ketoglutarate: This is a vital co-substrate for proline-4-hydroxylase.[1][2] Insufficient supply from the citric acid cycle can limit hydroxyproline production.[1]

    • Iron (Fe2+): Proline hydroxylase is a non-heme iron-containing enzyme, making Fe2+ an essential cofactor.[2] Continuous feeding of Fe2+ during fermentation has been shown to significantly improve yield.[2]

  • Metabolic Pathway Inefficiencies: The genetic makeup of your production strain plays a significant role.

    • Proline Degradation: The putA gene in E. coli encodes an enzyme that degrades proline.[2][3] Deleting this gene can prevent the breakdown of the precursor and redirect metabolic flux towards hydroxyproline synthesis, leading to increased yields.[3]

    • Sub-optimal Enzyme Expression: The expression level and activity of the proline-4-hydroxylase are critical. Codon optimization of the enzyme's gene for the host organism can improve its expression.[2]

Question: I'm observing significant byproduct formation, particularly acetic acid. How can I mitigate this?

Answer: Acetic acid accumulation is a common issue in high-density E. coli fermentations and can inhibit cell growth and product formation.[1] Here are some strategies to address this:

  • Control Glucose Feed Rate: A continuous or fed-batch feeding strategy that maintains a stable, non-excessive glucose concentration can prevent overflow metabolism and reduce acetate production.[2]

  • Optimize Dissolved Oxygen: Maintaining adequate dissolved oxygen levels can also help to reduce acetate formation.

  • Metabolic Engineering: Knocking out genes involved in acetate production, such as ackA, has been shown to decrease acetate accumulation and improve the yield of the desired product.[2]

Question: My downstream processing is resulting in significant product loss. What can I do to improve recovery?

Answer: Downstream processing of fermentation broths can be complex and lead to product loss.[4][5] Key challenges include the presence of a complex mixture of metabolites, proteins, and cells.[4] Consider the following:

  • Multi-step Purification: A single purification step is often insufficient. A combination of techniques such as filtration, chromatography (e.g., ion exchange), and crystallization may be necessary to achieve high purity and recovery.[5]

  • Process Optimization: Each step in the downstream process should be optimized to minimize product degradation and loss. This includes factors like pH, temperature, and the choice of solvents and resins.

  • Alternative Extraction Methods: Traditional methods can be harsh. Exploring newer techniques like membrane-based separations could offer a gentler and more efficient way to purify hydroxyproline.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most commonly used microbial hosts for hydroxyproline production?

A1: Escherichia coli is a robust and widely used platform for recombinant hydroxyproline production due to its well-understood genetics and fast growth.[2] Corynebacterium glutamicum has also been explored as a host.[3][6]

Q2: Is it necessary to add L-proline to the fermentation medium?

A2: Not always. Metabolic engineering strategies have enabled the development of strains that can produce hydroxyproline directly from glucose without the need for L-proline supplementation.[1][3] However, in some processes, adding L-proline can still boost the final yield.[3]

Q3: What is the role of α-ketoglutarate in hydroxyproline synthesis?

A3: α-ketoglutarate is an essential co-substrate for the enzyme proline-4-hydroxylase, which catalyzes the conversion of proline to hydroxyproline.[1][2] An adequate intracellular supply of α-ketoglutarate is therefore critical for efficient production.

Q4: How can I improve the activity of proline-4-hydroxylase?

A4: The activity of proline-4-hydroxylase can be enhanced through several strategies:

  • Gene Source: The choice of the proline-4-hydroxylase gene is important. Screening for enzymes with high activity from different microbial sources can be beneficial.[3]

  • Codon Optimization: Adapting the codon usage of the proline-4-hydroxylase gene to that of the expression host (E. coli, for example) can improve protein expression levels.[2]

  • Directed Evolution: Protein engineering techniques like directed evolution can be used to improve the enzyme's activity and stability.[3]

Q5: What analytical methods are used to quantify hydroxyproline in a fermentation broth?

A5: High-Performance Liquid Chromatography (HPLC) is a common and accurate method for quantifying hydroxyproline.[2] Colorimetric assays, such as those using Ehrlich's reagent, can also be used, though they may be less specific.[4]

Data Presentation

Table 1: Impact of Fermentation Parameter Optimization on Hydroxyproline Yield in E. coli

Parameter OptimizedInitial ConditionOptimized ConditionHydroxyproline Yield (mg/L)Fold IncreaseReference
Fermentation Medium & Conditions Non-optimizedGlucose (14 g/L), Tryptone (18 g/L), K₂HPO₄ (5 g/L), MgSO₄ (1.2 g/L), FeSO₄ (0.8 g/L), L-ascorbic acid (0.4 g/L)~1800~3.3[1]
Temperature 26°C30°C992~4.4[1]
Initial pH >6.56.5--[1]
Glucose Concentration -14 g/L--[1]
Precursor Addition No monosodium glutamate30 mmol/L monosodium glutamate~2150~1.2[1]

Table 2: Effect of Metabolic Engineering Strategies on Hydroxyproline Yield in E. coli

StrainGenetic ModificationHydroxyproline Titer (g/L)Culture SystemReference
HYP-1 Release of feedback inhibition, expression of heterologous genes--[2]
HYP-4 Knockout of ackA (acetate kinase)6.62Shake Flask[2]
HYP-10 Optimized with continuous feeding of glucose and Fe2+89.45 L Fermenter[2]
Engineered E. coli Deletion of putA gene415 L Fermenter[3]

Experimental Protocols

Protocol 1: Shake Flask Fermentation for Hydroxyproline Production

This protocol is adapted from a study on recombinant E. coli.[1]

  • Seed Culture Preparation:

    • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin).

    • Incubate overnight at 37°C with shaking at 200 rpm.

  • Fermentation:

    • Prepare the initial shake flask fermentation medium: 10 g/L glucose, 15 g/L tryptone, 3 g/L dipotassium hydrogen phosphate, 1 g/L magnesium sulfate, 0.015 g/L calcium chloride, 0.8 g/L ferrous sulfate, and 2 mmol/L L-ascorbic acid. Adjust the initial pH to 7.0.

    • Inoculate the fermentation medium with the seed culture at a 2% (v/v) ratio in a 300 mL flask containing 30 mL of medium.

    • Incubate at 37°C with shaking at 200 rpm for 2-3 hours until the OD600 reaches 0.5-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.4 mmol/L.

    • Reduce the temperature to 30°C and continue cultivation.

  • Sampling and Analysis:

    • Take samples at regular intervals to measure cell density (OD600) and hydroxyproline concentration using HPLC.

Protocol 2: Fed-Batch Fermentation in a 5 L Bioreactor

This protocol is based on a high-yield production strategy.[2]

  • Initial Medium:

    • Prepare the initial fermentation medium in the 5 L bioreactor. Add 20 mg/L of FeSO₄ to the initial medium.

  • Inoculation and Growth Phase:

    • Inoculate the bioreactor with a seed culture of the engineered E. coli strain.

    • Maintain the temperature and pH at optimal levels (e.g., 30°C and pH 6.5).

    • Control the dissolved oxygen level by adjusting the glucose feed rate.

  • Fed-Batch and Production Phase:

    • After an initial growth phase (e.g., 10 hours), start the continuous feeding of a concentrated glucose solution.

    • Simultaneously, begin a continuous feed of FeSO₄ solution at a rate of 3.0 mg/L/h.

    • Continue the fermentation for the desired duration (e.g., 44 hours).

  • Monitoring:

    • Continuously monitor and record parameters such as temperature, pH, dissolved oxygen, and glucose concentration.

    • Periodically take samples to measure cell density and hydroxyproline concentration.

Visualizations

Hydroxyproline_Biosynthesis_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle alpha_KG α-ketoglutarate TCA_Cycle->alpha_KG L_Glutamate L-Glutamate TCA_Cycle->L_Glutamate P4H Proline-4-hydroxylase (P4H) alpha_KG->P4H Co-substrate L_Proline L-Proline L_Glutamate->L_Proline L_Proline->P4H PutA Proline Dehydrogenase (putA) L_Proline->PutA Hydroxyproline trans-4-Hydroxy- L-proline P4H->Hydroxyproline Degradation Degradation PutA->Degradation

Caption: Metabolic pathway for hydroxyproline biosynthesis in recombinant E. coli.

Troubleshooting_Workflow cluster_Conditions Condition Optimization cluster_Strain Strain Improvement cluster_Downstream Recovery Enhancement Start Low Hydroxyproline Yield Check_Conditions Check Fermentation Conditions (Temp, pH, DO, Glucose) Start->Check_Conditions Check_Strain Evaluate Production Strain (Metabolic Pathways) Start->Check_Strain Check_Downstream Analyze Downstream Processing Start->Check_Downstream Optimize_Temp Adjust Temperature (e.g., 30°C) Check_Conditions->Optimize_Temp Optimize_pH Adjust Initial pH (e.g., 6.5) Check_Conditions->Optimize_pH Optimize_DO Improve Aeration/ Agitation Check_Conditions->Optimize_DO Optimize_Glucose Implement Fed-Batch Check_Conditions->Optimize_Glucose Delete_putA Delete putA gene Check_Strain->Delete_putA Optimize_P4H Optimize P4H Expression (Codon Usage) Check_Strain->Optimize_P4H Add_Cofactors Supplement Fe2+ Check_Strain->Add_Cofactors Multi_step_Purification Implement Multi-step Purification Check_Downstream->Multi_step_Purification Optimize_Extraction Optimize Extraction Parameters Check_Downstream->Optimize_Extraction End Improved Yield Optimize_Temp->End Optimize_pH->End Optimize_DO->End Optimize_Glucose->End Delete_putA->End Optimize_P4H->End Add_Cofactors->End Multi_step_Purification->End Optimize_Extraction->End

Caption: Troubleshooting workflow for low hydroxyproline yield.

References

Technical Support Center: Chromatographic Separation of Hydroxyproline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of hydroxyproline isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of these critical amino acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating hydroxyproline isomers by chromatography?

The primary challenges in separating hydroxyproline isomers, such as cis/trans-4-hydroxyproline, cis/trans-3-hydroxyproline, and their respective enantiomers, stem from their high structural similarity. This similarity results in very close physicochemical properties, leading to co-elution and poor resolution in many chromatographic systems.[1][2] Additionally, the low natural abundance of some isomers and the presence of interfering substances in complex biological matrices further complicate their analysis.[1] Derivatization, a common strategy to enhance separation and detection, can introduce its own set of challenges, including incomplete reactions, the formation of unstable derivatives, and the introduction of artifacts.[1][2]

Q2: Why is derivatization often necessary for hydroxyproline analysis, and what are the common reagents?

Derivatization is frequently employed in hydroxyproline analysis for several reasons:

  • Improved Chromatographic Resolution: By attaching a chemical tag to the hydroxyproline molecule, its chromatographic properties can be altered, leading to better separation from other amino acids and its own isomers.

  • Enhanced Detection: Many derivatizing agents introduce a chromophore or fluorophore, significantly increasing the sensitivity of detection by UV-Vis or fluorescence detectors.[2]

  • Increased Volatility for Gas Chromatography: For GC analysis, derivatization is essential to make the non-volatile amino acids amenable to vaporization.

Common derivatization reagents include:

  • Phenylisothiocyanate (PITC): Reacts with primary and secondary amines to form stable PTC-amino acids detectable by UV.[1][3]

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. It does not directly react with secondary amines like hydroxyproline, requiring a pre-derivatization step to block primary amines or an oxidation step to open the proline ring.[1][4][5]

  • 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): Reacts with secondary amines to produce fluorescent derivatives.[5]

  • Dabsyl chloride: Reacts with secondary amines after blocking primary amines, yielding colored derivatives detectable in the visible range.[6]

  • Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA): A chiral derivatizing agent used for the separation of enantiomers.[7][8]

Q3: How can I separate the enantiomers of hydroxyproline?

Separating enantiomers requires a chiral environment. This can be achieved in HPLC through two main approaches:

  • Chiral Stationary Phases (CSPs): These columns are packed with a chiral selector that interacts differently with the two enantiomers, leading to their separation. Examples of CSPs include those based on cyclodextrins, proteins, or chiral polymers.

  • Chiral Derivatization: A chiral derivatizing agent is used to react with the hydroxyproline enantiomers, forming diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column, such as a C18 column. A common chiral derivatizing agent for this purpose is Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA).[7][8]

Troubleshooting Guides

Problem 1: Poor Resolution or Co-elution of Hydroxyproline Isomers

This is one of the most frequent issues encountered. The following steps can help improve the separation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor resolution of hydroxyproline isomers.

Detailed Steps:

  • Optimize the Mobile Phase:

    • Adjust Organic Modifier Concentration: In reversed-phase chromatography, a subtle change in the percentage of acetonitrile or methanol can significantly impact resolution. Try a shallower gradient or isocratic elution with small, incremental changes in the organic solvent concentration.

    • Modify Mobile Phase pH: The ionization state of hydroxyproline can be altered by changing the pH of the mobile phase. For reversed-phase HPLC, operating at a pH around 2-3 can suppress the ionization of the carboxylic acid group and improve peak shape. Experiment with small pH adjustments (e.g., ± 0.2 pH units).

    • Incorporate Additives: Ion-pairing reagents (e.g., trifluoroacetic acid - TFA) or different buffer salts can improve selectivity.[9][10][11][12]

  • Evaluate the Column:

    • Column Chemistry: If using a standard C18 column, consider switching to a different stationary phase. A column with a different chemistry, such as a C8, phenyl-hexyl, or a polar-embedded phase, might offer different selectivity for the isomers.

    • Chiral Column for Enantiomers: If you are trying to separate enantiomers, a chiral stationary phase is necessary unless you are using a chiral derivatization agent.[13][14]

  • Review the Derivatization Strategy:

    • Choice of Reagent: The derivatizing agent significantly influences the chromatographic behavior of the isomers. If one reagent does not provide adequate separation, consider trying an alternative. For instance, if PITC derivatization is not resolving your isomers, you might explore dabsyl chloride.

    • Reaction Conditions: Ensure the derivatization reaction is complete. Incomplete reactions can lead to multiple peaks for a single isomer and complicate the chromatogram. Optimize reaction time, temperature, and reagent concentration.

Problem 2: Peak Tailing or Broadening

Poor peak shape can compromise resolution and quantification.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing or broadening.

Detailed Steps:

  • Assess Column Health:

    • Column Contamination: Strongly retained compounds from previous injections can accumulate on the column, leading to active sites that cause peak tailing. Flush the column with a strong solvent.

    • Column Void: A void at the head of the column can cause peak distortion. This can sometimes be temporarily resolved by reversing the column and flushing it. Ultimately, the column may need to be replaced.[15]

    • Silanol Interactions: For basic compounds, interactions with acidic silanol groups on the silica packing material are a common cause of tailing.[16] Using a well-end-capped column or adding a competing base like triethylamine to the mobile phase can mitigate this. Adjusting the mobile phase pH to a lower value can also help by protonating the silanol groups.[16]

  • Examine the Mobile Phase:

    • pH: An inappropriate mobile phase pH can lead to peak tailing, especially if it is close to the pKa of the analyte. Ensure the pH is stable and appropriate for the chosen column and analytes.

    • Buffer Concentration: A buffer concentration that is too low may not have sufficient capacity to maintain a stable pH, leading to peak shape issues.[15]

  • Inspect the HPLC System:

    • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening. Keep tubing as short and narrow as possible.

    • Leaking Fittings: A small leak in a fitting can cause peak distortion. Ensure all fittings are secure.

Problem 3: Inconsistent or Incomplete Derivatization

This can lead to poor reproducibility and inaccurate quantification.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent derivatization.

Detailed Steps:

  • Verify Reagent Quality and Preparation:

    • Reagent Stability: Some derivatizing agents are unstable and should be prepared fresh daily. For example, OPA solutions can degrade over time.[4] PITC is sensitive to moisture.[17]

    • Proper pH: Derivatization reactions are often pH-dependent. Ensure the reaction buffer is at the optimal pH. For example, OPA derivatization is typically carried out at a basic pH.[4]

  • Optimize Reaction Conditions:

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time and at the recommended temperature to reach completion.

    • Reagent-to-Analyte Ratio: An excess of the derivatizing reagent is typically used to drive the reaction to completion. However, a very large excess can sometimes lead to interfering peaks.

  • Consider Sample Matrix Effects:

    • Interfering Substances: Components in the sample matrix can interfere with the derivatization reaction. It may be necessary to perform a sample cleanup step, such as solid-phase extraction (SPE), to remove these interferences.

    • Hydrolysis Conditions: For samples requiring acid hydrolysis to liberate hydroxyproline from collagen, be aware that harsh hydrolysis conditions can lead to the epimerization of trans-hydroxyproline to cis-hydroxyproline.[5]

Experimental Protocols

Protocol 1: Separation of Dabsyl-Derivatized Hydroxyproline and Proline by Reversed-Phase HPLC[6]

This method is suitable for the quantification of hydroxyproline and proline in collagen samples.

  • Sample Hydrolysis: Hydrolyze the collagen-containing sample in 6 N HCl at 110°C for 24 hours.

  • Primary Amine Blocking:

    • Evaporate the HCl from the hydrolysate.

    • Reconstitute the sample in a suitable buffer.

    • Add o-phthalaldehyde (OPA) solution to react with and block all primary amino acids.

  • Derivatization of Secondary Amines:

    • Add dabsyl chloride solution to the sample.

    • Incubate to allow the reaction with hydroxyproline and proline to complete.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of solvent A (e.g., aqueous buffer) and solvent B (e.g., acetonitrile).

    • Detection: UV-Vis detector at the appropriate wavelength for dabsyl derivatives (typically around 436 nm).

ParameterValue
Column C18 (e.g., 5 µm, 4.6 x 150 mm)
Mobile Phase A Aqueous buffer (e.g., sodium acetate)
Mobile Phase B Acetonitrile
Gradient A time-programmed gradient from low to high B
Flow Rate 1.0 mL/min
Detection 436 nm
Retention Time (Hyp) ~10.27 min[6]
Retention Time (Pro) ~16.02 min[6]
Protocol 2: Chiral Separation of Hydroxyproline Isomers using L-FDVA Derivatization[7]

This protocol is designed for the separation of all eight stereoisomers of hydroxyproline.

  • Sample Hydrolysis: Perform acid hydrolysis of the protein sample as described in Protocol 1.

  • Derivatization:

    • Neutralize the hydrolysate.

    • Add a solution of Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) in acetone.

    • Incubate to form diastereomeric derivatives.

  • HPLC-MS Analysis:

    • Column: A high-resolution C18 column (e.g., a core-shell particle column).

    • Mobile Phase: An isocratic or gradient elution with an MS-compatible mobile phase (e.g., water and acetonitrile with a small amount of formic acid).

    • Detection: UV detector followed by a mass spectrometer (ESI-MS) for confirmation and quantification.

ParameterValue
Column HALO® ES-C18 (150 x 1.5 mm, 2.7 µm)[7]
Mobile Phase Isocratic mixture of aqueous and organic solvents
Flow Rate Optimized for the specific column dimensions
Detection UV and ESI-MS

Quantitative Data Summary

The following table summarizes typical retention times and resolution values for hydroxyproline isomers under different chromatographic conditions. Note that these values can vary depending on the specific instrument, column batch, and exact experimental conditions.

IsomerDerivatizationColumnMobile Phase ConditionsRetention Time (min)Resolution (Rs)Reference
Dabsyl-HypDabsyl ChlorideC18Gradient10.27N/A (separated from Pro)[6]
Dabsyl-ProDabsyl ChlorideC18Gradient16.02N/A (separated from Hyp)[6]
FDNDEA-HypFDNDEAUltrasphere ODS80:20 Acetate buffer:ACN7.3N/A[18]
L-FDVA-trans-4-L-HypL-FDVAHALO® ES-C18IsocraticBaseline separated>1.5 for all isomers[7]
L-FDVA-cis-4-L-HypL-FDVAHALO® ES-C18IsocraticBaseline separated>1.5 for all isomers[7]
L-FDVA-trans-3-L-HypL-FDVAHALO® ES-C18IsocraticBaseline separated>1.5 for all isomers[7]
L-FDVA-cis-3-L-HypL-FDVAHALO® ES-C18IsocraticBaseline separated>1.5 for all isomers[7]
L-FDVA-trans-4-D-HypL-FDVAHALO® ES-C18IsocraticBaseline separated>1.5 for all isomers[7]
L-FDVA-cis-4-D-HypL-FDVAHALO® ES-C18IsocraticBaseline separated>1.5 for all isomers[7]
L-FDVA-trans-3-D-HypL-FDVAHALO® ES-C18IsocraticBaseline separated>1.5 for all isomers[7]
L-FDVA-cis-3-D-HypL-FDVAHALO® ES-C18IsocraticBaseline separated>1.5 for all isomers[7]
FMOC-trans-4-L-HypFMOC-ClCapillary Electrophoresis75 mM phosphate buffer pH 7.0 with 10 mM methyl-γ-CD< 211.5 - 3.6 between peaks[19]
FMOC-cis-4-L-HypFMOC-ClCapillary Electrophoresis75 mM phosphate buffer pH 7.0 with 10 mM methyl-γ-CD< 211.5 - 3.6 between peaks[19]
FMOC-trans-4-D-HypFMOC-ClCapillary Electrophoresis75 mM phosphate buffer pH 7.0 with 10 mM methyl-γ-CD< 211.5 - 3.6 between peaks[19]
FMOC-cis-4-D-HypFMOC-ClCapillary Electrophoresis75 mM phosphate buffer pH 7.0 with 10 mM methyl-γ-CD< 211.5 - 3.6 between peaks[19]

This technical support center provides a starting point for addressing common challenges in the chromatographic separation of hydroxyproline isomers. For more specific issues, consulting the original research articles and application notes from chromatography vendors is highly recommended.

References

Technical Support Center: Optimizing Acid Hydrolysis for Collagen Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for collagen analysis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the acid hydrolysis of collagen samples for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of acid hydrolysis of collagen?

Acid hydrolysis is a crucial step to break down the collagen protein into its constituent amino acids.[1][2] This process is essential for accurate quantification of total collagen content, typically by measuring the abundance of specific amino acids like hydroxyproline, or for detailed amino acid composition analysis.[3]

Q2: Which acid is most commonly used for collagen hydrolysis and at what concentration?

Hydrochloric acid (HCl) is the most prevalent acid used for collagen hydrolysis. A concentration of 6M HCl is a widely accepted standard for achieving complete hydrolysis of the protein into individual amino acids.[4][5]

Q3: What are the typical temperature and duration for acid hydrolysis of collagen?

Standard protocols for acid hydrolysis of proteins and peptides often recommend heating the sample in 6M HCl at approximately 110°C for 24 hours.[5] However, for specific applications like hydroxyproline assays, hydrolysis can be performed at 120°C for shorter durations, such as one hour.[6] It is important to note that prolonged hydrolysis times can lead to the degradation of certain amino acids.[5]

Q4: What is the difference between liquid-phase and vapor-phase hydrolysis?

In liquid-phase hydrolysis, the sample is directly immersed in the acid solution.[7] In vapor-phase hydrolysis, the sample is dried in a reaction vial and then exposed to the vapors of the acid at elevated temperatures.[5][8] Vapor-phase hydrolysis is often preferred to minimize contamination from the acid solution itself.[8][9]

Q5: Why is it necessary to neutralize the sample after acid hydrolysis?

Neutralization is critical to stop the hydrolysis reaction and to prepare the sample for downstream analysis.[10] Many analytical techniques, such as chromatography and colorimetric assays, have specific pH requirements for optimal performance.[3][11] For instance, in some hydroxyproline assays, the sample is neutralized with an equivalent amount of NaOH or HCl.[3][6]

Troubleshooting Guide

This guide addresses common issues encountered during the acid hydrolysis of collagen samples.

Problem Potential Cause Troubleshooting Steps
Incomplete Hydrolysis Insufficient acid concentration, temperature, or time.Ensure the final HCl concentration is 6M. Verify the hydrolysis temperature is at least 110°C. For resistant samples, consider extending the hydrolysis time to 48 or 72 hours, but be mindful of potential amino acid degradation.[5]
Inadequate sample preparation.Ensure the tissue is properly homogenized or minced to increase the surface area exposed to the acid. For dense tissues, enzymatic predigestion might be beneficial.
Low Amino Acid Recovery Degradation of sensitive amino acids (e.g., tryptophan, serine, threonine).Use additives like phenol or thioglycolic acid in the hydrolysis solution to protect sensitive amino acids from degradation.[5] Consider using vapor-phase hydrolysis to minimize oxidative damage.
Adsorption of amino acids to glassware.Use clean, pyrolyzed glassware to minimize surface interactions that can lead to sample loss.[2]
Precipitate Formation After Neutralization High salt concentration resulting from neutralization.[11]If possible, dilute the sample after neutralization. Alternatively, consider desalting the sample using techniques like solid-phase extraction or dialysis.[12]
Incomplete removal of hydrolyzed protein fragments.Centrifuge the sample after hydrolysis to pellet any insoluble material before proceeding with neutralization.[4]
Interference in Downstream Assays (e.g., Colorimetric Assays) Residual acid or high salt concentrations.Ensure complete neutralization and consider a dilution step. Some assay kits provide specific dilution protocols for hydrolyzed samples.[4]
Presence of interfering substances from the original sample.Sample cleanup steps, such as filtration or the use of activated charcoal, may be necessary to remove interfering compounds.[6]
No Color Development in Hydroxyproline Assay Issues with assay reagents or protocol.Confirm the freshness and proper preparation of all reagents, especially the chloramine-T and DMAB (Ehrlich's) reagents.[13] Ensure the pH of the oxidation buffer is correct.[13]
Incomplete oxidation of hydroxyproline.Verify the incubation time and temperature for the oxidation step as specified in the assay protocol.

Experimental Protocols

Standard Liquid-Phase Acid Hydrolysis for Amino Acid Analysis

This protocol is a general guideline for the complete hydrolysis of collagen samples for subsequent amino acid analysis.

  • Sample Preparation: Accurately weigh 1-5 mg of dried collagen sample into a clean hydrolysis tube.

  • Acid Addition: Add a sufficient volume of 6M HCl containing 1% phenol to the tube to completely submerge the sample.[5]

  • Inert Atmosphere: Freeze the sample in the tube using a dry ice/ethanol bath and then evacuate the tube to a vacuum of less than 200 µm of mercury.[5] Seal the tube under vacuum.

  • Hydrolysis: Place the sealed tube in an oven or heating block at 110°C for 24 hours.[5] For more resistant collagen sources, the hydrolysis time can be extended to 48 or 72 hours.

  • Drying: After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer for your amino acid analyzer or derivatization procedure.

Vapor-Phase Acid Hydrolysis

This method is recommended to reduce background contamination.

  • Sample Preparation: Place the dried collagen sample at the bottom of a reaction vial.

  • Acid Reservoir: In a larger outer vessel, place the open reaction vial and a separate container with 6M HCl containing 1% phenol.

  • Vacuum and Sealing: Evacuate the outer vessel to a vacuum of less than 200 µm of mercury and seal it.[5]

  • Hydrolysis: Heat the entire apparatus to approximately 110°C for 24 hours. The acid vapor will hydrolyze the sample.[5]

  • Drying and Reconstitution: After cooling, remove the reaction vial and dry any residual acid. Reconstitute the sample as described for liquid-phase hydrolysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hydrolysis Acid Hydrolysis cluster_post_hydrolysis Post-Hydrolysis Processing cluster_analysis Analysis start Collagen Sample homogenize Homogenization/ Mincing start->homogenize dry Drying homogenize->dry weigh Weighing dry->weigh add_acid Add 6M HCl (+ Phenol) weigh->add_acid hydrolyze Heat at 110-120°C (24-72h) add_acid->hydrolyze dry_acid Evaporate Acid hydrolyze->dry_acid neutralize Neutralization dry_acid->neutralize cleanup Sample Cleanup (Optional) neutralize->cleanup aaa Amino Acid Analysis cleanup->aaa hyp_assay Hydroxyproline Assay cleanup->hyp_assay

Caption: General workflow for acid hydrolysis of collagen samples.

troubleshooting_logic cluster_incomplete Incomplete Hydrolysis cluster_recovery Low Amino Acid Recovery cluster_precipitate Precipitate After Neutralization start Problem Encountered check_conditions Check Hydrolysis Conditions (Acid Conc., Temp, Time) start->check_conditions Incomplete Hydrolysis check_prep Review Sample Preparation protect_aa Use Protective Additives (e.g., Phenol) start->protect_aa Low Recovery check_glassware Ensure Clean Glassware dilute Dilute Sample start->dilute Precipitate desalt Desalt Sample check_conditions->check_prep protect_aa->check_glassware dilute->desalt

Caption: Troubleshooting logic for common hydrolysis issues.

References

Technical Support Center: Enhancing Proline-4-Hydroxylase (P4H) Activity in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enhancement of proline-4-hydroxylase (P4H) activity in Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the expression and optimization of P4H in E. coli.

Troubleshooting Guide

This section addresses common issues encountered during the expression and activity assessment of P4H in E. coli.

Issue 1: Low or No Expression of P4H Protein

Possible Causes and Solutions:

  • Codon Bias: The gene encoding your P4H may contain codons that are rare in E. coli, leading to translational stalling and low protein yield.[1][2][3]

    • Solution: Optimize the codon usage of your P4H gene to match the codon preference of E. coli.[4][5][6][7] This can significantly increase expression levels. Several online tools and commercial services are available for codon optimization.

  • Inefficient Transcription or Translation Initiation: The promoter strength or the ribosome binding site (RBS) sequence may not be optimal for high-level expression.

    • Solution: Subclone the P4H gene into an expression vector with a strong, inducible promoter such as T7 or tac.[8] Ensure that a strong RBS is present upstream of the start codon.

  • Plasmid Instability: The expression plasmid may be unstable, leading to its loss from the bacterial population.

    • Solution: Ensure consistent antibiotic selection throughout your cultures to maintain the plasmid. Consider using a host strain with features that enhance plasmid stability.

  • Toxicity of the Expressed Protein: High-level expression of P4H might be toxic to E. coli.

    • Solution: Use a tightly regulated expression system and induce protein expression at a lower temperature (e.g., 16-25°C) for a longer period. This can reduce the metabolic burden on the host and improve protein folding.[9]

Issue 2: P4H is Expressed but Insoluble (Inclusion Bodies)

Possible Causes and Solutions:

  • Misfolding of the Protein: Rapid, high-level expression can overwhelm the cellular folding machinery, leading to the aggregation of misfolded protein in inclusion bodies.[10]

    • Solution 1: Co-expression with Chaperones: Co-express molecular chaperones such as GroEL/GroES or DnaK/DnaJ/GrpE.[11] These chaperones can assist in the proper folding of newly synthesized P4H.

    • Solution 2: Lower Induction Temperature: Inducing expression at a lower temperature (e.g., 16-25°C) slows down protein synthesis, allowing more time for proper folding.[9][12]

    • Solution 3: Use of a Fusion Tag: N-terminal fusion tags like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can sometimes enhance the solubility of the target protein.

  • Lack of Essential Co-factors for Folding (for human P4H): Human P4H is a tetramer (α2β2) where the β-subunit is protein disulfide isomerase (PDI), which is crucial for the proper folding and solubility of the α-subunit.[13][14]

    • Solution: Co-express the α and β subunits of human P4H.[12][13][14][15] For proper disulfide bond formation, which is critical for PDI activity, expression in an E. coli strain with a more oxidizing cytoplasm, such as Origami™(DE3), is recommended.[12][13][14]

Issue 3: Expressed P4H Shows Low or No Enzymatic Activity

Possible Causes and Solutions:

  • Absence of Essential Co-factors and Co-substrates: P4H is an α-ketoglutarate-dependent non-heme iron dioxygenase and requires Fe(II), α-ketoglutarate, and O2 for its catalytic activity.[1][12] Ascorbate is also often added to the reaction mixture to maintain the iron in its reduced ferrous state.[2]

    • Solution: Ensure that your assay buffer is properly supplemented with these essential components. Refer to the detailed experimental protocol below.

  • Sub-optimal Assay Conditions: The pH, temperature, or substrate concentrations in your assay may not be optimal for P4H activity.

    • Solution: Optimize the assay conditions. The optimal pH for many P4Hs is around 6.5-7.0, and the optimal temperature is often around 25-37°C.[4][9] Perform substrate titration experiments to determine the optimal concentrations of L-proline and α-ketoglutarate.

  • Inaccessibility of Substrate in Whole-Cell Assays: The E. coli cell membrane can be a barrier to the uptake of substrates like L-proline and α-ketoglutarate.

    • Solution: Permeabilize the cells using methods such as treatment with toluene, detergents (e.g., Triton X-100), or by performing freeze-thaw cycles. This can lead to a significant increase in measured activity.[16][17][18]

  • Feedback Inhibition or Metabolic Competition: The host cell's metabolic pathways might compete for substrates or the product might cause feedback inhibition. For instance, proline can be catabolized by the host's proline dehydrogenase (PutA).[16][17]

    • Solution: Use an E. coli strain with a knockout of the putA gene to prevent proline degradation.[5]

Frequently Asked Questions (FAQs)

Q1: Which E. coli strain is best for P4H expression?

A1: The choice of E. coli strain depends on the specific P4H you are expressing. For many microbial P4Hs, a standard expression strain like BL21(DE3) is sufficient. However, for human P4H, which requires disulfide bond formation for the activity of its PDI subunit, a strain with an oxidizing cytoplasm like Origami™ B(DE3) is recommended to ensure proper folding and assembly of the active tetramer.[12][13][14]

Q2: How can I increase the supply of the co-substrate α-ketoglutarate?

A2: The intracellular concentration of α-ketoglutarate, a key intermediate in the TCA cycle, can be a limiting factor for P4H activity.[1] Strategies to increase its availability include:

  • Overexpressing key enzymes in the TCA cycle that lead to α-ketoglutarate production.

  • Knocking out competing pathways that consume α-ketoglutarate.

  • Supplementing the culture medium with precursors like glutamate.

Q3: What is the role of ascorbate in the P4H activity assay?

A3: P4H contains a ferrous iron (Fe²⁺) at its active site, which is essential for catalysis. During the reaction, this iron can be oxidized to the inactive ferric state (Fe³⁺). Ascorbate is a reducing agent that helps to maintain the iron in its active ferrous state, thus ensuring sustained enzyme activity.[2]

Q4: Can I produce 4-hydroxyproline directly from glucose in E. coli?

A4: Yes, it is possible to produce 4-hydroxyproline de novo from glucose by metabolically engineering E. coli. This involves introducing the P4H gene and engineering the host's metabolic pathways to overproduce the precursor L-proline and the co-substrate α-ketoglutarate.[1][5][19]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on enhancing P4H activity and 4-hydroxyproline production in E. coli.

Table 1: Comparison of 4-Hydroxyproline Production in Different Engineered E. coli Strains

Strain/ModificationP4H OriginCarbon SourceTiter (g/L)Yield (g/g)Reference
Recombinant E. coli W1485 with Datp4hDactylosporangium sp. RH1L-proline feed41-[1]
Metabolically engineered M6Dactylosporangium sp. RH1Glucose15.7-[1]
HYP2 with tunable circuitDactylosporangium sp. RH1Glucose43.2-[1]
HYP2M with rational design of P4HUncultured bacteriumGlucose54.80.236[1]
HYP-10 with optimized fermentationDactylosporangium sp.Glucose89.40.34[5]

Table 2: Effect of Codon Optimization on P4H Activity

Gene VersionRelative P4H Activity (%)Reference
Original Gene100[4]
Codon Optimized Gene770[4]

Experimental Protocols

Protocol 1: Whole-Cell P4H Activity Assay

This protocol is for determining the P4H activity in whole E. coli cells.

  • Cell Culture and Induction:

    • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of fermentation medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce P4H expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to culture at a lower temperature (e.g., 25-30°C) for a defined period (e.g., 12-24 hours).[9]

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation at 4°C.

    • Wash the cell pellet with a suitable buffer (e.g., 100 mM MES, pH 6.5).

    • Resuspend the cells in the reaction buffer to a specific cell density (e.g., OD₆₀₀ of 10).

  • Enzyme Reaction:

    • Prepare the reaction mixture containing:

      • 240 mM MES buffer, pH 6.5

      • 20 mM L-proline

      • 40 mM α-ketoglutaric acid

      • 4 mM Ferrous sulfate (FeSO₄)

      • 8 mM L-ascorbic acid[9]

    • Add the cell suspension to the reaction mixture to initiate the reaction.

    • Incubate at the optimal temperature (e.g., 30°C) with shaking.

  • Reaction Termination and Product Quantification:

    • Take aliquots at different time points and terminate the reaction by heating at 100°C for 5 minutes or by adding an acid (e.g., trichloroacetic acid).

    • Centrifuge to remove cell debris.

    • Quantify the amount of 4-hydroxyproline in the supernatant using a suitable method such as HPLC or a colorimetric assay.[12][16]

Protocol 2: P4H Activity Assay with Cell-Free Extract

This protocol is for determining P4H activity using a cell lysate.

  • Cell Lysis:

    • Harvest and wash the induced cells as described in Protocol 1.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

    • Lyse the cells by sonication or using a French press.

    • Centrifuge the lysate at high speed (e.g., >12,000 x g) at 4°C to remove cell debris. The supernatant is the cell-free extract.

  • Enzyme Reaction:

    • Prepare the reaction mixture as described in Protocol 1.

    • Add a specific amount of total protein from the cell-free extract (e.g., 100-250 µg) to the reaction mixture to start the reaction.[16]

    • Incubate at the optimal temperature.

  • Reaction Termination and Product Quantification:

    • Terminate the reaction and quantify the 4-hydroxyproline as described in Protocol 1.

Visualizations

Experimental_Workflow_for_Enhancing_P4H_Activity cluster_gene_optimization Gene Level Optimization cluster_expression_optimization Expression & Host Optimization cluster_metabolic_engineering Metabolic Engineering cluster_activity_assay Activity Assessment codon_optimization Codon Optimization of P4H Gene vector_selection Vector Selection (Strong Promoter, RBS) codon_optimization->vector_selection strain_selection Host Strain Selection (e.g., BL21(DE3), Origami) vector_selection->strain_selection chaperone_coexpression Chaperone Co-expression (GroEL/ES, DnaK/J) strain_selection->chaperone_coexpression culture_conditions Optimize Culture Conditions (Temp, Induction) chaperone_coexpression->culture_conditions precursor_supply Enhance L-proline & α-KG Supply culture_conditions->precursor_supply pathway_knockout Knockout Competing Pathways (e.g., putA) precursor_supply->pathway_knockout whole_cell_assay Whole-Cell Assay (Permeabilization) pathway_knockout->whole_cell_assay cell_free_assay Cell-Free Extract Assay pathway_knockout->cell_free_assay

Caption: Workflow for enhancing P4H activity in E. coli.

Troubleshooting_Logic_for_Low_P4H_Activity start Low/No P4H Activity check_expression Check Protein Expression (SDS-PAGE, Western Blot) start->check_expression no_expression No Expression check_expression->no_expression Negative expression_ok Expression OK check_expression->expression_ok Positive solution_codon Codon Optimize Gene no_expression->solution_codon solution_promoter Use Stronger Promoter/RBS no_expression->solution_promoter check_solubility Check Solubility (Soluble vs. Insoluble Fraction) expression_ok->check_solubility insoluble Insoluble (Inclusion Bodies) check_solubility->insoluble Low soluble Soluble check_solubility->soluble High solution_chaperone Co-express Chaperones insoluble->solution_chaperone solution_temp Lower Induction Temperature insoluble->solution_temp check_assay Check Assay Conditions (Cofactors, pH, Temp) soluble->check_assay solution_cofactors Add Cofactors (Fe2+, α-KG, Ascorbate) check_assay->solution_cofactors solution_permeabilize Permeabilize Cells check_assay->solution_permeabilize

Caption: Troubleshooting logic for low P4H activity.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of trans-4-Hydroxy-D-proline and trans-4-Hydroxy-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two stereoisomers: trans-4-Hydroxy-D-proline and trans-4-Hydroxy-L-proline. While both share the same chemical formula, their distinct stereochemistry leads to vastly different roles in biological systems. This document synthesizes available experimental data to highlight these differences, offering insights for researchers in drug development and life sciences.

Introduction

trans-4-Hydroxy-L-proline is a critical component of collagen, the most abundant protein in mammals, and plays a vital role in the stability of the collagen triple helix.[1][2] Its presence is essential for the integrity of connective tissues. In contrast, trans-4-Hydroxy-D-proline is not a component of mammalian proteins and its biological role is less understood, with current knowledge largely confined to its metabolism in microorganisms and its use as a chiral synthon in organic chemistry. This guide will delve into the known biological activities of each isomer, presenting comparative data where available and outlining key experimental methodologies.

Core Biological Activities: A Tale of Two Isomers

The biological significance of trans-4-Hydroxy-L-proline is well-established and extensive, primarily revolving around its structural role in collagen. The biological activities of trans-4-Hydroxy-D-proline, particularly in mammals, are poorly defined in existing literature.

trans-4-Hydroxy-L-proline: The Architect of Collagen Stability

The hydroxylation of proline to trans-4-Hydroxy-L-proline is a crucial post-translational modification that occurs within the endoplasmic reticulum. This reaction is catalyzed by prolyl 4-hydroxylases.[3] The resulting hydroxyl group is critical for the formation of hydrogen bonds that stabilize the collagen triple helix.[2] Beyond its structural role, trans-4-Hydroxy-L-proline and its metabolites are involved in various cellular processes:

  • Collagen Synthesis and Stability: Essential for the proper folding and stability of procollagen chains.[2]

  • Cell Signaling: Free hydroxyproline can influence cellular signaling pathways, including the hypoxia-inducible factor (HIF-1α) pathway.[1][4][5]

  • Metabolism: It is catabolized in animals primarily to glycine and pyruvate.[1][6]

  • Antioxidant Activity: Has been shown to scavenge reactive oxygen species.[1]

trans-4-Hydroxy-D-proline: An Enigmatic Isomer

Direct evidence for the biological activity of trans-4-Hydroxy-D-proline in mammalian systems is scarce. Its primary documented roles are:

  • Microbial Metabolism: Certain bacteria can metabolize trans-4-Hydroxy-D-proline. For instance, Sinorhizobium meliloti possesses a dehydrogenase that can act on this isomer.

  • Chiral Building Block: It is utilized in the stereoselective synthesis of various organic molecules.

Quantitative Data Comparison

Parametertrans-4-Hydroxy-L-prolinetrans-4-Hydroxy-D-prolineReference
Enzyme Prolyl 4-Hydroxylase (Human) Prolyl 4-Hydroxylase (Human) [7]
Substrate ActivitySubstrate (as peptidyl proline)Not a substrate[7]
Enzyme cis-4-Hydroxy-D-proline Dehydrogenase (Sinorhizobium meliloti) cis-4-Hydroxy-D-proline Dehydrogenase (Sinorhizobium meliloti)
KmInert as a substrate3.0 mM
kcat-130 min-1
kcat/Km-43.3 min-1mM-1

Signaling and Metabolic Pathways

The involvement of trans-4-Hydroxy-L-proline in mammalian signaling and metabolism is well-documented. In contrast, the pathways involving trans-4-Hydroxy-D-proline are primarily characterized in microorganisms.

trans-4-Hydroxy-L-proline Metabolic Pathway in Animals

The catabolism of trans-4-Hydroxy-L-proline in animals primarily occurs in the mitochondria and peroxisomes, leading to the formation of glycine and pyruvate.[1][6]

trans_4_Hydroxy_L_proline_Metabolism cluster_mito Mitochondrion cluster_cytosol Cytosol Hyp trans-4-Hydroxy-L-proline P5C Δ¹-Pyrroline-3-hydroxy-5-carboxylate Hyp->P5C Hydroxyproline Oxidase GSA γ-Hydroxy-L-glutamate-γ-semialdehyde P5C->GSA Spontaneous HG γ-Hydroxy-L-glutamate GSA->HG P5C Dehydrogenase AKG α-Keto-γ-hydroxyglutarate HG->AKG Glutamate Dehydrogenase Glyox Glyoxylate AKG->Glyox Pyr Pyruvate AKG->Pyr Gly Glycine Glyox->Gly

Caption: Catabolic pathway of trans-4-Hydroxy-L-proline in animals.

trans-4-Hydroxy-L-proline and the HIF-1α Signaling Pathway

Under normoxic conditions, prolyl hydroxylases (PHDs) hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), targeting it for degradation. Free hydroxyproline has been suggested to influence this pathway.[4][8]

HIF1a_Pathway HIF1a HIF-1α HIF1a_OH Hydroxylated HIF-1α HIF1a->HIF1a_OH Hydroxylation PHD PHD Prolyl Hydroxylases (PHDs) (O₂, Fe²⁺, 2-OG) VHL VHL E3 Ubiquitin Ligase HIF1a_OH->VHL Binding Ub Ubiquitination VHL->Ub Proteasome Proteasomal Degradation Ub->Proteasome Hypoxia Hypoxia Hypoxia->PHD inhibits Normoxia Normoxia Normoxia->PHD activates Hyp trans-4-Hydroxy-L-proline Hyp->PHD May influence

Caption: Regulation of HIF-1α by prolyl hydroxylation.

Experimental Protocols

Quantification of Hydroxyproline in Tissue Samples (Collagen Assay)

This protocol is widely used to determine the collagen content of tissues by measuring the amount of hydroxyproline.[9][10][11][12][13]

1. Sample Preparation and Hydrolysis: a. Weigh 10-20 mg of tissue and place it in a pressure-resistant, sealed tube. b. Add 100 µL of 10 N NaOH. c. Tightly seal the tube and hydrolyze at 120°C for 1 hour. d. Cool the samples on ice and neutralize with 100 µL of 10 N HCl. e. Centrifuge the hydrolysate at 10,000 x g for 5 minutes to pellet any debris.

2. Assay Procedure: a. Transfer 10-30 µL of the supernatant to a 96-well plate. b. Prepare hydroxyproline standards in a similar fashion. c. Evaporate the samples and standards to dryness at 60-65°C. d. Add 100 µL of Chloramine-T reagent to each well and incubate at room temperature for 5-20 minutes. e. Add 100 µL of DMAB reagent (p-dimethylaminobenzaldehyde) and incubate at 60-65°C for 45-90 minutes. f. Cool the plate to room temperature and measure the absorbance at 550-560 nm.

3. Data Analysis: a. Generate a standard curve using the absorbance readings from the hydroxyproline standards. b. Determine the hydroxyproline concentration in the samples from the standard curve. c. The collagen content can be estimated based on the assumption that hydroxyproline constitutes approximately 13.5% of the total amino acid content of collagen by mass.

Hydroxyproline_Assay_Workflow start Tissue Sample hydrolysis Acid/Alkaline Hydrolysis (e.g., 10N NaOH, 120°C) start->hydrolysis neutralization Neutralization (e.g., 10N HCl) hydrolysis->neutralization centrifugation Centrifugation neutralization->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Evaporation to Dryness supernatant->drying oxidation Oxidation (Chloramine-T) drying->oxidation color_dev Color Development (DMAB Reagent) oxidation->color_dev measurement Measure Absorbance (560 nm) color_dev->measurement analysis Data Analysis (Standard Curve) measurement->analysis end Collagen Content analysis->end

Caption: Workflow for the hydroxyproline assay to quantify collagen.

Conclusion

The biological activities of trans-4-Hydroxy-L-proline and trans-4-Hydroxy-D-proline are starkly different, underscoring the profound impact of stereochemistry on molecular function. Trans-4-Hydroxy-L-proline is a cornerstone of mammalian physiology, indispensable for the structural integrity of collagen and implicated in cellular signaling. In contrast, the biological roles of trans-4-Hydroxy-D-proline in mammals remain largely unexplored, with current understanding limited to its metabolism in lower organisms and its utility in synthetic chemistry. This guide highlights the well-established importance of the L-isomer and simultaneously underscores the significant research gap concerning the D-isomer. Further investigation into the potential biological effects of trans-4-Hydroxy-D-proline in mammalian systems could unveil novel biological functions or pharmacological applications.

References

A Comparative Guide to the Cellular Effects of Hydroxyproline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of various hydroxyproline analogs on different cell lines, supported by experimental data. The information is intended to assist researchers in selecting appropriate analogs for their studies in areas such as cancer biology, fibrosis, and immunology.

Quantitative Comparison of Hydroxyproline Analog Effects

The following table summarizes the quantitative effects of three key hydroxyproline analogs—cis-4-hydroxy-L-proline, trans-4-hydroxy-L-proline, and L-3,4-dehydroproline—on various cell lines. These analogs exhibit distinct biological activities, ranging from inhibition of cell growth and collagen synthesis to modulation of immune checkpoint protein expression.

Hydroxyproline AnalogCell Line(s)Key EffectQuantitative Data
cis-4-hydroxy-L-proline Transformed Mouse NIH-3T3 Fibroblasts (Ki-ras, mos, src, fms, fes, met, trk oncogenes; SV40; N-methylnitrosourea)Growth Inhibition50% Inhibitory Dose (ID50): 20 to 55 µg/ml[1]
Normal Mouse NIH-3T3 FibroblastsGrowth Inhibition50% Inhibitory Dose (ID50): 120 µg/ml[1]
trans-4-hydroxy-L-proline OCI-AML2 (human myeloid leukemia)Enhancement of IFN-γ-induced PD-L1 Expression2.92-fold increase in mean fluorescence intensity (MFI) compared to IFN-γ alone.
MOLM13 (human myeloid leukemia)Enhancement of IFN-γ-induced PD-L1 Expression1.52-fold increase in MFI compared to IFN-γ alone.
RAW 264.7 (murine monocyte/macrophage-like)Enhancement of IFN-γ-induced PD-L1 Expression1.74-fold increase in MFI compared to IFN-γ alone.
L1210 (murine lymphocytic leukemia)Enhancement of IFN-γ-induced PD-L1 Expression4.51-fold increase in MFI compared to IFN-γ alone.
L-3,4-dehydroproline 3T3 (mouse fibroblast)Inhibition of Collagen Synthesis40% reduction in [14C]hydroxyproline content in the cell layer and 70% reduction in the medium (at 1 mM concentration).[2]
Mammalian Cell CulturesInhibition of Prolyl Hydroxylase ActivityMarked reduction in specific activity (at 0.2 mM concentration).[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Growth Inhibition Assay for cis-4-hydroxy-L-proline

This protocol was used to determine the dose-dependent inhibitory effects of cis-4-hydroxy-L-proline on the growth of normal and transformed NIH-3T3 fibroblasts.[1]

  • Cell Culture: Mouse NIH-3T3 fibroblasts and various transformed NIH-3T3 cell lines were cultured in appropriate growth medium.

  • Treatment: Cells were seeded in monolayer cultures and treated with varying concentrations of cis-4-hydroxy-L-proline.

  • Cell Growth Assessment: The number of cells was determined at different time points to assess the rate of cell growth.

  • Data Analysis: The 50% inhibitory dose (ID50), the concentration of the analog that causes a 50% reduction in cell growth compared to untreated controls, was calculated.

Analysis of PD-L1 Expression Induced by trans-4-hydroxy-L-proline

This protocol outlines the method used to quantify the enhancement of IFN-γ-induced PD-L1 expression by trans-4-hydroxy-L-proline in various cancer cell lines.

  • Cell Culture and Treatment: Human myeloid leukemia (OCI-AML2, MOLM13), murine monocyte/macrophage-like (RAW 264.7), and murine lymphocytic leukemia (L1210) cell lines were cultured. Cells were treated with IFN-γ in the presence or absence of trans-4-hydroxy-L-proline.

  • Flow Cytometry:

    • Cells were harvested and stained with a fluorescently labeled antibody specific for PD-L1.

    • The fluorescence intensity of the stained cells was measured using a flow cytometer.

  • Data Analysis: The mean fluorescence intensity (MFI) of the cell population was calculated. The fold increase in MFI in cells treated with both IFN-γ and trans-4-hydroxy-L-proline was determined relative to cells treated with IFN-γ alone.

Collagen Synthesis Assay for L-3,4-dehydroproline

This protocol was employed to measure the inhibitory effect of L-3,4-dehydroproline on collagen synthesis in 3T3 cells.[2]

  • Cell Culture and Labeling: 3T3 cells were cultured in a medium containing radiolabeled proline ([14C]proline) to allow for the incorporation of the radioactive label into newly synthesized proteins, including collagen.

  • Treatment: The cell cultures were treated with L-3,4-dehydroproline.

  • Sample Preparation: The cell layer and the culture medium were collected separately. Proteins were precipitated, and the amount of radiolabeled hydroxyproline ([14C]hydroxyproline), a unique component of collagen, was determined.

  • Data Analysis: The percentage reduction in [14C]hydroxyproline content in the cell layer and the medium of treated cells was calculated relative to untreated control cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 Hydroxyproline Metabolism and HIF-1α Regulation Proline Proline Collagen Collagen Proline->Collagen Incorporation Hydroxyproline Hydroxyproline HIF1a HIF-1α Hydroxyproline->HIF1a Stabilization (Mechanism under investigation) Collagen->Hydroxyproline Hydroxylation PHDs Prolyl Hydroxylases (PHD1-3) PHDs->HIF1a Hydroxylation (Proline residues) HIF1a->PHDs Substrate VHL VHL E3 Ligase HIF1a->VHL Binding of hydroxylated HIF-1α Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Proteasome->HIF1a Degradation G cluster_1 Experimental Workflow: PD-L1 Expression Analysis Start Cancer Cell Culture Treatment Treat with IFN-γ +/- Hydroxyproline Analog Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Staining Stain with Anti-PD-L1 Fluorescent Antibody Harvest->Staining FlowCytometry Analyze on Flow Cytometer Staining->FlowCytometry DataAnalysis Calculate Mean Fluorescence Intensity (MFI) FlowCytometry->DataAnalysis Result Compare PD-L1 Expression DataAnalysis->Result G cluster_2 Logical Relationship: Hydroxyproline Analogs and Collagen Synthesis Analogs Hydroxyproline Analogs (e.g., L-3,4-dehydroproline) ProlylHydroxylase Prolyl Hydroxylase Analogs->ProlylHydroxylase Inhibition Hydroxylation Proline Hydroxylation ProlylHydroxylase->Hydroxylation Catalyzes Procollagen Procollagen Procollagen->Hydroxylation Substrate HelicalStability Triple Helix Stability Hydroxylation->HelicalStability Essential for CollagenSecretion Collagen Secretion HelicalStability->CollagenSecretion Required for CollagenDeposition Extracellular Collagen Deposition CollagenSecretion->CollagenDeposition

References

A Comparative Guide to the Synthesis of Hydroxyproline: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroxyproline, a non-proteinogenic amino acid, is a critical component of collagen, the most abundant protein in mammals. Its unique structural role in stabilizing the collagen triple helix has made it a valuable molecule in pharmaceuticals, cosmetics, and as a chiral building block in organic synthesis. The production of hydroxyproline can be broadly categorized into two main approaches: traditional chemical synthesis and modern enzymatic (fermentative) methods. This guide provides an objective comparison of these two synthetic strategies, supported by available data and detailed experimental protocols, to aid researchers in selecting the most suitable method for their applications.

At a Glance: Key Performance Indicators

The choice between chemical and enzymatic synthesis of hydroxyproline hinges on several factors, including yield, purity, stereoselectivity, and environmental impact. The following tables summarize the quantitative data available for both methods.

ParameterChemical Synthesis (Collagen Hydrolysis)Enzymatic Synthesis (Fermentation)
Starting Material Animal Collagen (e.g., Gelatin)L-Proline, Glucose
Typical Yield 98% (relative to Hyp content in gelatin)Up to 89.4 g/L (titer); 87-100% (conversion from L-proline)[1]
Purity Variable, requires extensive purification>99% achievable
Stereoselectivity L-form (from natural source)High (enzyme-specific)
Key Reagents Strong acids/bases (e.g., HCl), organic solventsMicrobial culture media, buffers
Reaction Conditions High temperature and pressureMild (e.g., 30-37°C, atmospheric pressure)[1]
Environmental Impact High, generates significant waste and pollutantsLow, greener process

Table 1: Comparison of Chemical (Collagen Hydrolysis) and Enzymatic Synthesis of Hydroxyproline.

ParameterChemical Synthesis (De Novo/Modification)Enzymatic Synthesis (Fermentation)
Starting Material Simple organic precursors (e.g., glyoxal, oxaloacetic acid) or proline derivativesL-Proline, Glucose
Typical Yield Moderate to high (e.g., 82% over 3 steps for cis-4-hydroxy-L-proline derivative)Very high (e.g., up to 89.4 g/L)
Purity Often requires chromatographic purificationHigh (>99%) after downstream processing
Stereoselectivity Can be challenging, may produce racemic mixturesHighly stereoselective
Key Reagents Various organic reagents and solvents, catalystsGenetically engineered microorganisms, enzymes
Reaction Conditions Often requires harsh conditions (e.g., strong reagents, high/low temperatures)Mild physiological conditions
Scalability Can be complex and costly to scale upWell-established for large-scale industrial production

Table 2: Comparison of De Novo Chemical and Enzymatic Synthesis of Hydroxyproline.

Delving Deeper: Experimental Protocols

Chemical Synthesis: Hydrolysis of Gelatin

The traditional method for obtaining L-hydroxyproline involves the breakdown of collagen-rich materials.

Protocol for Acid Hydrolysis of Gelatin:

  • Hydrolysis: Suspend animal-derived gelatin in 6M hydrochloric acid (HCl).

  • Heat the mixture under reflux at approximately 110°C for 24 hours to ensure complete hydrolysis of the protein into its constituent amino acids.

  • Neutralization and Decolorization: Cool the hydrolysate and neutralize it with a strong base, such as sodium hydroxide (NaOH), to a pH of 6.0-7.0. The solution is then typically decolorized using activated charcoal.

  • Purification: The neutralized and decolorized solution contains a mixture of amino acids. The separation of L-hydroxyproline from this complex mixture is a significant challenge and often involves multiple steps of ion-exchange chromatography and crystallization.

Enzymatic Synthesis: Fed-Batch Fermentation with Engineered E. coli

Modern industrial production of L-hydroxyproline predominantly utilizes enzymatic conversion of L-proline using genetically engineered microorganisms. This method offers high yield, purity, and stereoselectivity.

Protocol for Fed-Batch Fermentation:

  • Strain and Pre-culture: Use a genetically engineered Escherichia coli strain overexpressing a proline 4-hydroxylase (P4H) gene. Inoculate a seed culture in a suitable medium (e.g., LB broth with appropriate antibiotics) and grow overnight at 37°C with shaking.

  • Fermentation:

    • Bioreactor Setup: Prepare a fermenter with a defined minimal medium containing a carbon source (e.g., glucose), nitrogen source, salts, and trace elements.

    • Inoculation: Inoculate the fermenter with the seed culture.

    • Batch Phase: Grow the culture at 37°C, maintaining a pH of around 7.0 and dissolved oxygen (DO) above 20%.

    • Induction: Once the culture reaches a specific optical density (e.g., OD600 of 10-15), induce the expression of the P4H enzyme by adding an inducer (e.g., IPTG).

    • Fed-Batch Phase: After induction, initiate a feeding strategy to supply a concentrated solution of glucose and L-proline to the bioreactor. The feeding rate is typically controlled to maintain a low glucose concentration and avoid the accumulation of inhibitory byproducts. Maintain the temperature at 30°C and pH at 7.0.

  • Downstream Processing:

    • Cell Harvest: After the fermentation is complete (typically 48-72 hours), harvest the cells by centrifugation.

    • Product Extraction: The hydroxyproline is often secreted into the medium. The supernatant is collected for purification.

    • Purification: The hydroxyproline in the supernatant can be purified using a series of steps including filtration, ion-exchange chromatography, and crystallization to yield a high-purity product (>99%).

Visualizing the Processes

To better understand the workflows and underlying mechanisms, the following diagrams illustrate the key stages of both chemical and enzymatic synthesis.

Chemical_Synthesis_Workflow cluster_hydrolysis Hydrolysis cluster_purification Purification Collagen Collagen (Gelatin) Hydrolysate Amino Acid Mixture (in acid) Collagen->Hydrolysate Acid Strong Acid (e.g., 6M HCl) Acid->Hydrolysate Heat Heat (110°C, 24h) Heat->Hydrolysate Neutralization Neutralization (NaOH) Hydrolysate->Neutralization Decolorization Decolorization (Activated Charcoal) Neutralization->Decolorization IonExchange Ion-Exchange Chromatography Decolorization->IonExchange Crystallization Crystallization IonExchange->Crystallization Hydroxyproline L-Hydroxyproline Crystallization->Hydroxyproline Enzymatic_Synthesis_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing Strain Engineered E. coli (with P4H gene) Preculture Seed Culture (Overnight Growth) Strain->Preculture Bioreactor Bioreactor (Batch Phase) Preculture->Bioreactor Induction Induction (IPTG) Bioreactor->Induction FedBatch Fed-Batch Phase (Glucose & Proline Feed) Induction->FedBatch Harvest Cell Harvest (Centrifugation) FedBatch->Harvest Purification Purification (Chromatography, Crystallization) Harvest->Purification Hydroxyproline High-Purity L-Hydroxyproline Purification->Hydroxyproline Enzymatic_Pathway Glucose Glucose TCA TCA Cycle Glucose->TCA aKG α-Ketoglutarate TCA->aKG Glutamate Glutamate aKG->Glutamate P4H Proline 4-Hydroxylase (P4H) aKG->P4H Proline L-Proline Glutamate->Proline Proline->P4H Hydroxyproline trans-4-Hydroxy-L-proline P4H->Hydroxyproline Succinate Succinate P4H->Succinate O2 O2 O2->P4H Fe2 Fe2+ Fe2->P4H Ascorbate Ascorbate Ascorbate->P4H

References

A Comparative Guide to the Use of Deuterated trans-4-Hydroxy L-Proline as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of deuterated trans-4-hydroxy-L-proline as an internal standard for the quantitative analysis of trans-4-hydroxy-L-proline, particularly in complex biological matrices. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry due to its ability to accurately correct for variability during sample preparation and analysis. This document presents experimental data on the performance of deuterated trans-4-hydroxy-L-proline and discusses alternative internal standards.

Performance of Deuterated trans-4-Hydroxy L-Proline as an Internal Standard

Deuterated trans-4-hydroxy-L-proline (d3-trans-4-hydroxy-L-proline) is an ideal internal standard for the quantification of trans-4-hydroxy-L-proline using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic separation. This co-elution and similar ionization efficiency allow for effective compensation of matrix effects, leading to high accuracy and precision in analytical results.

A validated LC-MS/MS method for the determination of trans-4-hydroxy-L-proline in mouse kidney has demonstrated the excellent performance of using a deuterium-labeled internal standard. The method showed good linearity, precision, and accuracy.[1]

Table 1: Linearity of Calibration Curve for trans-4-hydroxy-L-proline using Deuterated Internal Standard [1]

Concentration Range (nmol/mg of tissue)Correlation Coefficient (r)
5 - 500> 0.99

Table 2: Precision and Accuracy of the LC-MS/MS Method using Deuterated trans-4-Hydroxy-L-proline Internal Standard [1]

Within-runBetween-run
Precision (%RSD) < 6%< 6%
Accuracy (%) 100 ± 6%100 ± 6%
Comparison with Alternative Internal Standards

While deuterated trans-4-hydroxy-L-proline is the preferred internal standard, other compounds have been used for the analysis of hydroxyproline. These are typically structural analogs that are not naturally present in the sample.

Table 3: Comparison of Internal Standard Alternatives for trans-4-Hydroxy-L-proline Analysis

Internal StandardTypeAdvantagesDisadvantages
d3-trans-4-Hydroxy-L-proline Stable Isotope Labeled- Co-elutes with the analyte. - Similar ionization efficiency. - Effectively compensates for matrix effects. - High accuracy and precision.- Higher cost compared to structural analogs.
N-methyl-L-proline Structural Analog- Lower cost. - Commercially available.- Different retention time from the analyte. - May not fully compensate for matrix effects. - Potential for different ionization efficiency.
Theanine Structural Analog- Lower cost.- Significant structural difference from the analyte. - Different retention time and ionization behavior. - Less effective in compensating for matrix effects.

The primary advantage of a deuterated internal standard is its ability to mimic the analyte's behavior throughout the analytical process, thereby providing superior correction for any variations. Structural analogs, while more cost-effective, may not co-elute with trans-4-hydroxy-L-proline and can exhibit different ionization responses, potentially leading to less accurate quantification, especially in complex matrices where matrix effects are significant.

Experimental Protocols

LC-MS/MS Method for the Quantification of trans-4-Hydroxy-L-proline in Biological Samples

This protocol is based on a validated method for the determination of hydroxyproline in mouse kidney tissue.[1]

1. Sample Preparation (Tissue Hydrolysis)

  • Homogenize the tissue sample.

  • Add a known amount of deuterated trans-4-hydroxy-L-proline internal standard to the homogenate.

  • Hydrolyze the sample with hydrochloric acid.

  • The hydrolyzed sample can be directly injected into the LC-MS/MS system.[1]

2. Liquid Chromatography Conditions

  • Analytical Column: A column suitable for the analysis of intact amino acids is required.[1]

  • Mobile Phase: A gradient elution with a suitable buffer system is used to separate trans-4-hydroxy-L-proline from other components in the sample.

  • Flow Rate: A typical flow rate for LC-MS/MS analysis is maintained.

  • Injection Volume: A small volume of the prepared sample is injected.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection.

  • MRM Transitions:

    • trans-4-Hydroxy-L-proline: Specific precursor and product ion transitions are monitored.

    • d3-trans-4-Hydroxy-L-proline: The precursor ion will have a mass-to-charge ratio (m/z) that is 3 units higher than the unlabeled analyte, while the product ion may be the same or different depending on the fragmentation pattern.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of trans-4-hydroxy-L-proline using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Tissue) Spike Spike with Deuterated trans-4-Hydroxy-L-proline Sample->Spike Homogenize Homogenization Spike->Homogenize Hydrolyze Acid Hydrolysis Homogenize->Hydrolyze LC_MS LC-MS/MS Analysis Hydrolyze->LC_MS Inject Hydrolyzed Sample Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for the quantification of trans-4-hydroxy-L-proline.

Metabolic Pathway of trans-4-Hydroxy-L-proline

trans-4-Hydroxy-L-proline is primarily formed through the post-translational modification of proline residues within collagen and other proteins. This hydroxylation is a crucial step for the stability of the collagen triple helix. Free trans-4-hydroxy-L-proline can be generated from the degradation of these proteins. In some microorganisms, it can also be synthesized directly from L-proline.[2]

metabolic_pathway cluster_synthesis Biosynthesis cluster_incorporation Protein Incorporation and Degradation Proline L-Proline Prolyl_Hydroxylase Prolyl-4-hydroxylase Proline->Prolyl_Hydroxylase Hydroxyproline trans-4-Hydroxy-L-proline Prolyl_Hydroxylase->Hydroxyproline Collagen Collagen Hydroxyproline->Collagen Post-translational modification Degradation Protein Degradation Collagen->Degradation Degradation->Hydroxyproline Release of free amino acid

Caption: Simplified metabolic pathway of trans-4-hydroxy-L-proline.

References

A Comparative Guide to the Accuracy and Precision of Hydroxyproline Assay Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of collagen is crucial for studying a wide range of biological processes, from fibrosis and tissue remodeling to wound healing and cancer metastasis. Hydroxyproline, an amino acid almost exclusively found in collagen, serves as a reliable biomarker for total collagen content. A variety of commercial kits are available for measuring hydroxyproline, each with its own set of performance characteristics. This guide provides an objective comparison of several popular hydroxyproline assay kits, focusing on their accuracy and precision, supported by available data.

Performance Comparison of Hydroxyproline Assay Kits

The selection of an appropriate hydroxyproline assay kit depends on factors such as sensitivity, precision, and the specific requirements of the experimental samples. The following table summarizes key performance data for several commercially available kits. It is important to note that the majority of the data presented here is provided by the manufacturers and has not been independently verified in a head-to-head comparative study.

Kit Name (Manufacturer)Assay PrincipleDetection Limit / SensitivityDetection RangeIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)
Total Collagen/Hydroxyproline Assay Kit (Cayman Chemical)Colorimetric0.047 µg0.006 - 3 µg15%5%
Hydroxyproline Assay Kit (Chondrex, Inc.)ColorimetricNot specified6.3 - 400 µg/ml3.4 - 6.3%5.1 - 7.6%
Hydroxyproline (HYP) Colorimetric Assay Kit (Alkali Hydrolysis Method) (Elabscience)Colorimetric0.036 µg/mL0.036 - 5 µg/mL1.4 - 2.1%2.4 - 3.4%
QuickZyme Hydroxyproline Assay Kit (BioVendor)[1]Colorimetric2.4 µM (0.3 µg/ml)[1]6 - 300 µM[1]Not specifiedNot specified
Hydroxyproline Assay Kit (Abcam, ab222941)Colorimetric0.05 µ g/well Not specifiedNot specifiedNot specified
Hydroxyproline Assay Kit (Sigma-Aldrich, MAK008)ColorimetricNot specifiedNot specifiedNot specifiedNot specified
Hydroxyproline Assay Kit (Perchlorate-Free) (Cell Biolabs, Inc.)Colorimetric~47.5 µMNot specifiedNot specifiedNot specified

Experimental Methodologies

The fundamental principle behind most colorimetric hydroxyproline assays is the chemical transformation of hydroxyproline into a chromophore that can be quantified spectrophotometrically. While the core steps are similar across different kits, there can be variations in reagent formulations and incubation times. A generalized experimental workflow is described below, followed by a specific example of how precision is determined.

General Experimental Workflow for Hydroxyproline Assay

The following diagram illustrates the typical steps involved in a colorimetric hydroxyproline assay.

G General Hydroxyproline Assay Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample Biological Sample (Tissue, Serum, etc.) Homogenization Homogenization (for tissues) Sample->Homogenization Hydrolysis Acid or Alkali Hydrolysis (e.g., 10N NaOH, 120°C, 1h) Homogenization->Hydrolysis Neutralization Neutralization (e.g., 10N HCl) Hydrolysis->Neutralization Centrifugation Centrifugation Neutralization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Oxidation Oxidation of Hydroxyproline (with Chloramine T) Supernatant->Oxidation Color_Development Color Development (with DMAB reagent) Oxidation->Color_Development Incubation Incubation (e.g., 65°C, 30-90 min) Color_Development->Incubation Measurement Absorbance Measurement (at ~560 nm) Incubation->Measurement Standard_Curve Generate Standard Curve Measurement->Standard_Curve Calculation Calculate Hydroxyproline Concentration Standard_Curve->Calculation

General workflow of a colorimetric hydroxyproline assay.
Determination of Assay Precision

Precision is a measure of the reproducibility of the assay and is typically expressed as the coefficient of variation (CV%). It is assessed under two conditions:

  • Intra-assay precision: This measures the variability within a single assay plate. To determine this, multiple replicates of the same sample are run on the same plate, and the CV% is calculated from the results.

  • Inter-assay precision: This assesses the variability between different assays conducted on different days. The same sample is analyzed on multiple days, and the CV% is calculated from the results obtained on these different days.

For example, the Cayman Chemical Total Collagen/Hydroxyproline Assay Kit's precision was determined as follows:

  • Intra-assay CV: A series of 24 measurements of mouse liver homogenate were performed on the same day.

  • Inter-assay CV: A series of five measurements of mouse liver homogenate were performed on different days under the same experimental conditions.

Signaling Pathways and Logical Relationships

Hydroxyproline is a post-translationally modified amino acid, and its synthesis is intrinsically linked to collagen production. The following diagram illustrates the relationship between proline, collagen synthesis, and the eventual measurement of hydroxyproline.

G Hydroxyproline Biosynthesis and Measurement Proline Proline Collagen_Chain Procollagen Chain Proline->Collagen_Chain Prolyl_Hydroxylase Prolyl Hydroxylase Hydroxyproline_in_Collagen Hydroxyproline in Collagen Prolyl_Hydroxylase->Hydroxyproline_in_Collagen Collagen_Chain->Prolyl_Hydroxylase Secreted_Collagen Secreted Collagen Fibrils Hydroxyproline_in_Collagen->Secreted_Collagen Tissue_Collagen Tissue Collagen Secreted_Collagen->Tissue_Collagen Assay Hydroxyproline Assay Tissue_Collagen->Assay Quantification Quantification of Total Collagen Assay->Quantification

Relationship between collagen synthesis and hydroxyproline measurement.

Discussion on Accuracy

Conclusion

The choice of a hydroxyproline assay kit should be guided by the specific needs of the research, including the required sensitivity, the sample type, and the desired level of precision. While manufacturers provide valuable data on the performance of their kits, researchers should be aware that these are not typically from independent, head-to-head comparisons. The general principle of the colorimetric assay is well-established and consistent across most kits, involving hydrolysis, oxidation, and color development. For studies requiring the highest level of accuracy, it may be beneficial to validate the chosen kit against a reference method like amino acid analysis.

References

comparative analysis of proline metabolism in different species

Author: BenchChem Technical Support Team. Date: December 2025

Proline, a unique proteinogenic amino acid, plays a pivotal role in cellular physiology that extends far beyond its function as a building block for proteins. Its metabolism is intricately linked to cellular stress responses, energy homeostasis, and redox balance in a wide range of organisms, from bacteria to mammals.[1][2] This guide provides a comparative analysis of proline metabolism, presenting key quantitative data, detailed experimental protocols, and pathway visualizations to support researchers, scientists, and drug development professionals in their investigations.

Core Metabolic Pathways: A Tale of Conservation and Divergence

Proline metabolism involves the synthesis of proline from precursors like glutamate and ornithine, and its catabolism back to glutamate.[3] While the core enzymatic reactions are largely conserved, the subcellular localization and regulation of these pathways exhibit significant differences across species.

In most organisms, the primary route for proline biosynthesis is from glutamate.[4] This process involves two key enzymes: Δ¹-pyrroline-5-carboxylate synthetase (P5CS), which converts glutamate to glutamate-γ-semialdehyde (GSA), and Δ¹-pyrroline-5-carboxylate reductase (P5CR), which reduces the spontaneously cyclized GSA (P5C) to proline.[5][6] An alternative pathway, particularly relevant in certain developmental stages or specific organisms, synthesizes proline from ornithine via the action of ornithine-δ-aminotransferase (OAT).[7]

Proline catabolism is a two-step mitochondrial process. Proline dehydrogenase (PRODH), also known as proline oxidase (POX), oxidizes proline to P5C.[1] Subsequently, P5C dehydrogenase (P5CDH) converts P5C to glutamate.[8] This catabolic process is directly linked to the mitochondrial electron transport chain, contributing to ATP production.[1]

In plants, these pathways are compartmentalized between the cytoplasm, chloroplasts, and mitochondria to coordinate with photosynthesis and stress responses.[8][9] Proline biosynthesis from glutamate occurs in both the cytoplasm and chloroplasts, while catabolism is confined to the mitochondria.[8] In mammals, proline metabolism is crucial for collagen synthesis, immune responses, and neurotransmission, with tissue-specific regulation.[1][3] In bacteria, proline often serves as an osmoprotectant, accumulating to high levels to counteract osmotic stress.[3]

Proline_Metabolism Glutamate Glutamate P5C_syn Δ¹-Pyrroline-5-Carboxylate (P5C) Glutamate->P5C_syn P5CS Ornithine Ornithine Ornithine->P5C_syn OAT Proline Proline P5C_syn->Proline P5CR P5C_cat Δ¹-Pyrroline-5-Carboxylate (P5C) Proline->P5C_cat Glutamate_cat Glutamate P5C_cat->Glutamate_cat P5CDH cluster_Biosynthesis cluster_Biosynthesis Glutamate_cat->cluster_Biosynthesis

Figure 1. General overview of proline metabolism pathways.

Quantitative Comparison of Proline Metabolism Enzymes

The efficiency and regulation of proline metabolism are dictated by the kinetic properties of its key enzymes. This table summarizes available quantitative data for these enzymes from different species, offering a basis for comparative analysis.

EnzymeSpeciesSubstrateKmNotesReference
P5CR Spinacea oleracea (Spinach)P5C0.122 - 0.162 mMTwo isoenzymes identified (P5CR-1 and P5CR-2) with similar kinetics.[2]
Spinacea oleracea (Spinach)NADPH9 - 19 µMStrong preference for NADPH over NADH.[2]
OAT Vigna aconitifolia (Moth bean)Ornithine2 mMEnzyme expressed in E. coli for characterization.[2]
Vigna aconitifolia (Moth bean)α-ketoglutarate0.75 mMCatalyzes a reversible transamination.[2]

Regulation of Proline Metabolism

The synthesis and degradation of proline are tightly regulated at multiple levels, including gene expression and enzyme activity, often in response to environmental cues.

  • In Plants: Proline accumulation during osmotic stress (drought, salinity) is a well-documented phenomenon.[2][10] This is achieved by the transcriptional upregulation of P5CS genes and the downregulation of PRODH genes.[2][11] Upon relief from stress, this regulation is reversed to catabolize the excess proline, providing energy for recovery.[11] Phytohormones like abscisic acid (ABA) also play a role in stimulating proline biosynthesis.[4]

  • In Mammals: Proline metabolism is linked to critical signaling pathways. For instance, the tumor suppressor p53 can induce the expression of PRODH1 (POX), leading to the production of reactive oxygen species (ROS) that can trigger apoptosis.[3] This links proline catabolism directly to cancer biology.

  • In Bacteria: Proline metabolism is crucial for adapting to oxidative stress.[12] Proline oxidation can generate H₂O₂ as a byproduct, which in turn activates antioxidant signaling pathways, such as the OxyR regulon in Escherichia coli.[12]

Experimental Protocols

Accurate quantification of proline and the activity of its metabolic enzymes are fundamental to studying its physiological roles.

Quantification of Free Proline Content

This protocol is based on the widely used method by Bates et al. (1973), which relies on the reaction of proline with ninhydrin in an acidic environment to produce a colored complex.[13][14]

Materials:

  • Plant/tissue sample

  • 3% (w/v) aqueous sulfosalicylic acid

  • Acid-ninhydrin reagent (2.5 g ninhydrin in 60 ml glacial acetic acid and 40 ml 6 M phosphoric acid)[14]

  • Glacial acetic acid

  • Toluene

  • Spectrophotometer or microplate reader

Procedure:

  • Extraction: Homogenize fresh tissue (e.g., 0.1 g) in 5 ml of 3% sulfosalicylic acid.[13]

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes to pellet the residue.[13]

  • Reaction: Mix 2 ml of the supernatant with 2 ml of acid-ninhydrin reagent and 2 ml of glacial acetic acid.[14]

  • Incubation: Incubate the mixture in a water bath at 100°C for 1 hour. Terminate the reaction by placing the tubes in an ice bath.[14]

  • Phase Separation: Add 4 ml of toluene to the reaction mixture and vortex vigorously for 15-20 seconds. Allow the mixture to stand at room temperature until two distinct phases separate.[13]

  • Measurement: Carefully collect the upper toluene layer containing the chromophore. Measure the absorbance at 520 nm using a spectrophotometer, with toluene as the blank.[15]

  • Calculation: Determine the proline concentration from a standard curve prepared using known concentrations of L-proline.[13]

Proline Dehydrogenase (PRODH/POX) Activity Assay

This assay measures the proline-dependent reduction of a specific electron acceptor. The protocol can be adapted from methods used for cell-free expression systems.[16]

Materials:

  • Mitochondrial protein extract

  • Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • L-proline

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Spectrophotometer

Procedure:

  • Protein Extraction: Isolate mitochondria from the tissue of interest using standard differential centrifugation protocols.

  • Reaction Setup: In a cuvette, combine the reaction buffer, mitochondrial extract, and the electron acceptor (DCPIP).

  • Initiation: Start the reaction by adding L-proline to the mixture.

  • Measurement: Monitor the decrease in absorbance of DCPIP at 600 nm over time. The rate of reduction is proportional to the PRODH activity.

  • Calculation: Calculate the enzyme activity based on the molar extinction coefficient of DCPIP. Express activity as units per milligram of protein.

Experimental and Logical Workflow

Studying proline metabolism typically involves a multi-step process, from initial stress induction to final data interpretation. The following workflow outlines a common experimental approach.

Workflow cluster_Experiment Experimental Phase cluster_Analysis Analysis Phase cluster_Integration Data Integration & Interpretation A Organism/Cell Culture (e.g., Plant, Bacteria, Mammalian Cells) B Application of Stimulus (e.g., Salt Stress, Drought, Drug Candidate) A->B C Sample Collection (Time-course analysis) B->C D Metabolite Quantification (Proline Assay - Bates Method) C->D E Gene Expression Analysis (qRT-PCR for P5CS, PRODH, etc.) C->E F Enzyme Activity Assays (PRODH, P5CS Activity) C->F G Comparative Data Analysis (Compare treated vs. control) D->G E->G F->G H Pathway Modeling & Conclusion G->H

Figure 2. A typical workflow for investigating proline metabolism.

References

A Comparative Guide to Methods for Determining Hydroxyproline in Collagen Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of collagen is critical in the characterization of biomaterials for applications ranging from tissue engineering to drug delivery. A common and well-established indirect method for determining collagen content is the measurement of hydroxyproline, an amino acid that is nearly exclusive to collagen in animal tissues. This guide provides a comparative overview of the three primary analytical methods for hydroxyproline quantification: the classic colorimetric assay, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.

Method Comparison

The choice of method for hydroxyproline determination depends on several factors, including the required sensitivity, sample throughput, available equipment, and the complexity of the sample matrix. The following table summarizes the key performance parameters of the colorimetric, HPLC, and LC-MS methods based on published data.

ParameterColorimetric AssayHPLCLC-MS/MS
Principle Oxidation of hydroxyproline to a pyrrole intermediate, which reacts with Ehrlich's reagent to form a chromophore.Separation of derivatized or underivatized hydroxyproline from other amino acids with UV or fluorescence detection.Separation by liquid chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio.
Linearity Range 0.5 - 2 µg/mL[1][2]0.40 - 36 µg[3]5 - 5000 nmol/L
Limit of Detection (LOD) 0.1088 µg/mL[1][2]0.8 ng injected[4]4.88 nmol/L
Limit of Quantification (LOQ) 0.1295 µg/mL[1][2]Not consistently reportedNot consistently reported
Accuracy (% Recovery) ~99.36%[1][2]89 - 103%[5]90 - 108%
Precision (%RSD/%CV) < 5%[4]< 8% (intra-assay)[5]< 17%
Throughput High (96-well plate format)ModerateModerate to High
Specificity Lower (potential for interference from other substances)HighVery High
Cost LowModerateHigh
Derivatization Required NoOften (e.g., PITC, DABS-Cl)[3][6]No[7]

Experimental Protocols

Colorimetric Hydroxyproline Assay

This method is widely used due to its simplicity and cost-effectiveness. The protocol involves the acid hydrolysis of the collagen-containing sample to liberate free hydroxyproline, followed by a color-forming reaction.

Methodology:

  • Sample Hydrolysis:

    • Accurately weigh 5-10 mg of the lyophilized collagen biomaterial into a pressure-tight vial.

    • Add 1 mL of 6 M HCl to the vial.

    • Tightly seal the vial and hydrolyze at 110-120°C for 16-24 hours.

    • After hydrolysis, cool the vial to room temperature.

    • Neutralize the hydrolysate by adding an equal volume of 6 M NaOH. The final pH should be between 6.0 and 7.0. Adjust with dropwise addition of acid or base if necessary.

    • Transfer the neutralized hydrolysate to a microcentrifuge tube and centrifuge at 10,000 x g for 5 minutes to pellet any precipitate. Collect the supernatant.

  • Colorimetric Reaction:

    • Prepare a standard curve of hydroxyproline ranging from 0 to 10 µg/mL.

    • In a 96-well microplate, add 50 µL of each standard and sample supernatant to individual wells.

    • Add 100 µL of Chloramine-T reagent to each well. This reagent consists of a buffered solution of Chloramine-T which oxidizes hydroxyproline.

    • Incubate at room temperature for 20 minutes.

    • Add 100 µL of p-dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent) to each well.

    • Incubate the plate at 60°C for 15-20 minutes to develop the color.

    • Cool the plate to room temperature.

  • Measurement:

    • Measure the absorbance of each well at a wavelength between 540 nm and 560 nm using a microplate reader.

    • Calculate the hydroxyproline concentration in the samples by comparing their absorbance to the standard curve.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers higher specificity and sensitivity compared to the colorimetric assay. The following is a general protocol for hydroxyproline determination by reverse-phase HPLC with pre-column derivatization.

Methodology:

  • Sample Hydrolysis:

    • Follow the same acid hydrolysis procedure as described for the colorimetric assay (Step 1).

  • Derivatization:

    • To 100 µL of the neutralized hydrolysate, add a derivatizing agent such as phenylisothiocyanate (PITC) or dabsyl chloride (DABS-Cl) according to the manufacturer's instructions. This step makes the hydroxyproline molecule more amenable to separation and detection.

  • HPLC Analysis:

    • Inject a known volume (e.g., 20 µL) of the derivatized sample onto a C18 reverse-phase HPLC column.

    • Use a mobile phase gradient appropriate for separating the derivatized hydroxyproline from other amino acids. A common mobile phase consists of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).

    • Detect the derivatized hydroxyproline using a UV detector at a wavelength specific to the derivative (e.g., 254 nm for PITC derivatives).

    • Quantify the hydroxyproline concentration by comparing the peak area of the sample to that of a hydroxyproline standard that has undergone the same derivatization process. A single run typically takes around 15-20 minutes.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS is the most sensitive and specific method for hydroxyproline quantification and does not typically require derivatization.

Methodology:

  • Sample Hydrolysis:

    • Follow the same acid hydrolysis procedure as described for the colorimetric assay (Step 1).

  • Sample Preparation:

    • The neutralized hydrolysate may need to be diluted to fall within the linear range of the instrument. Dilute with an appropriate solvent, such as a mixture of water and acetonitrile.

  • LC-MS Analysis:

    • Inject a small volume (e.g., 5 µL) of the prepared sample onto an appropriate LC column, such as a C18 or a hydrophilic interaction liquid chromatography (HILIC) column.

    • Separate hydroxyproline from other components using a suitable mobile phase gradient.

    • The eluent from the LC column is introduced into the mass spectrometer.

    • Use electrospray ionization (ESI) in positive ion mode for the detection of hydroxyproline.

    • For highly selective and sensitive quantification, employ Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for hydroxyproline.

    • Quantify the hydroxyproline concentration by comparing the signal intensity of the sample to a standard curve of known hydroxyproline concentrations. This method is highly accurate and precise, with the ability to measure picomole levels of the analyte.[7]

Visualizing the Workflow and Chemistry

To further clarify the experimental processes, the following diagrams illustrate the workflow of the colorimetric assay and the underlying chemical reaction.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement start Collagen Biomaterial hydrolysis Acid Hydrolysis (6M HCl, 110-120°C) start->hydrolysis neutralization Neutralization (6M NaOH) hydrolysis->neutralization centrifugation Centrifugation neutralization->centrifugation supernatant Collect Supernatant centrifugation->supernatant add_chloramine_t Add Chloramine-T (Oxidation) supernatant->add_chloramine_t incubate1 Incubate (20 min, RT) add_chloramine_t->incubate1 add_dmab Add DMAB Reagent (Color Development) incubate1->add_dmab incubate2 Incubate (15-20 min, 60°C) add_dmab->incubate2 read_absorbance Read Absorbance (540-560 nm) incubate2->read_absorbance quantification Quantify vs. Standard Curve read_absorbance->quantification

Caption: Experimental workflow for the colorimetric hydroxyproline assay.

chemical_reaction hydroxyproline Hydroxyproline pyrrole Pyrrole Intermediate hydroxyproline->pyrrole Oxidation chromophore Chromophore (Colored Product) pyrrole->chromophore Condensation chloramine_t Chloramine-T dmab DMAB (Ehrlich's Reagent)

Caption: Chemical reaction pathway for colorimetric hydroxyproline detection.

References

A Comparative Guide to the Stability of Cis and Trans Isomers of Hydroxyproline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydroxyproline, particularly (2S, 4R)-4-hydroxyproline (Hyp), is a non-standard amino acid that is a critical component of collagen, the most abundant protein in mammals. It plays a pivotal role in the structural stability of the collagen triple helix.[1][2] Like proline, the peptide bond preceding a hydroxyproline residue (Xaa-Hyp) can exist in either a cis or trans conformation due to the restricted rotation around the C-N bond. The equilibrium between these two isomers is a key determinant of collagen folding and stability. This guide provides an objective comparison of the stability of cis and trans hydroxyproline isomers, supported by experimental data and detailed methodologies.

Quantitative Comparison of Isomer Stability

The trans conformation of the Xaa-Hyp peptide bond is thermodynamically more stable than the cis conformation. This preference is crucial for the proper folding of collagen, as all peptide bonds within the stable triple-helical structure are in the trans state.[3][4] The stability can be quantified by the equilibrium constant (Ktrans/cis) and other thermodynamic parameters.

Studies using Nuclear Magnetic Resonance (NMR) spectroscopy have shown that the presence of the 4-hydroxyl group in 4-Hyp increases the preference for the trans isomer by approximately 50% compared to a standard Xaa-Pro bond.[3] The following table summarizes key quantitative data on the isomerization of N-acetyl-(4R)-hydroxyproline methyl ester (Ac-(4R)-Hyp-OMe) derivatives, which serve as models for the peptide-bound residue.

CompoundKtrans/cis (at 37°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)Reference
Ac-(4R)-Hyp-OMe4.5-0.52-0.6[5]
Ac-(4R)-Hyp(OAc)-OMe4.3-0.53-0.7[5]
Ac-Pro-OMe4.6N/AN/A[3][6]

Table 1: Thermodynamic Data for Cis-Trans Isomerization. Data for Ac-Hyp-OMe derivatives were obtained in 1,4-dioxane-d8.[5] The Ktrans/cis for Ac-Pro-OMe was determined in D2O.[3] A Ktrans/cis value greater than 1 indicates a preference for the trans isomer. The negative ΔH° values show that the isomerization to trans is enthalpically favorable.[5]

The Structural Basis for Trans Isomer Stability

The enhanced stability of the trans isomer in 4-hydroxyproline is attributed to stereoelectronic effects. The electron-withdrawing 4R-hydroxyl group favors a Cγ-exo pucker of the pyrrolidine ring through the gauche effect.[4] This specific ring conformation pre-organizes the main chain dihedral angles (φ, ψ) into a conformation that is highly compatible with the polyproline II-type helix required for individual collagen strands.[4] This pre-organization reduces the entropic cost and facilitates the efficient folding of the collagen triple helix.[4] In contrast, the cis conformation introduces a disruptive kink in the polypeptide chain, hindering the formation of the stable triple-helical structure.

Experimental Protocols

Determination of Isomer Ratios and Thermodynamic Parameters by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for quantifying the populations of cis and trans isomers and determining the thermodynamic parameters of their interconversion.

Objective: To measure the equilibrium constant (Ktrans/cis) and the enthalpy (ΔH°) and entropy (ΔS°) of isomerization for a hydroxyproline-containing peptide.

Methodology:

  • Sample Preparation: A model compound, such as N-acetyl-hydroxyproline methyl ester (Ac-Hyp-OMe), is dissolved in a deuterated solvent (e.g., D₂O or 1,4-dioxane-d₈) to a known concentration (e.g., 100 mM).[5][7]

  • 1D ¹H NMR Acquisition: A series of one-dimensional proton NMR spectra are acquired over a range of temperatures (e.g., 25°C to 85°C). The sample is allowed to equilibrate at each temperature for several minutes before data acquisition.

  • Signal Assignment: The spectra will show two distinct sets of resonances corresponding to the cis and trans isomers.[8] Specific protons, often the acetyl methyl protons or the α-protons, are identified for each isomer based on their chemical shifts.

  • Quantification: The relative populations of the two isomers at each temperature are determined by integrating the well-resolved signals corresponding to each form. The equilibrium constant is calculated as Ktrans/cis = [trans] / [cis].

  • Thermodynamic Analysis (van't Hoff Plot): The thermodynamic parameters are derived from the van't Hoff equation: ln(K) = -ΔH°/RT + ΔS°/R. A plot of ln(Ktrans/cis) versus 1/T (where T is in Kelvin) is generated. The slope of the resulting line is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R, where R is the gas constant.[5]

Visualizations

Cis-Trans Isomerization Equilibrium

The following diagram illustrates the chemical equilibrium between the cis and trans conformations of an Xaa-Hyp peptide bond.

G cluster_cis cis Isomer cluster_trans trans Isomer (More Stable) cis cis-Xaa-Hyp trans trans-Xaa-Hyp cis->trans k_f trans->cis k_r

Caption: Equilibrium between cis and trans isomers of the Xaa-Hyp peptide bond.

Impact of Hydroxyproline Isomerization on Collagen Stability

The conformation of the Xaa-Hyp bond is a critical checkpoint in the folding pathway of collagen. The trans conformation is a prerequisite for the formation of a stable triple helix.

G start Unfolded Polypeptide Chain (Gly-Xaa-Yaa)n isomerization Xaa-Hyp Isomerization Checkpoint start->isomerization trans trans Conformation Favored (Low Energy) isomerization->trans  Dominant Pathway cis cis Conformation Unfavored (High Energy) isomerization->cis  Minor Pathway folding Chain Association & Triple Helix Nucleation trans->folding unstable Misfolded/Unstable Helix cis->unstable stable Stable Collagen Triple Helix folding->stable

Caption: Role of Hyp isomerization in the collagen folding pathway.

Conclusion

The trans isomer of the peptide bond preceding a 4-hydroxyproline residue is significantly more stable than the cis isomer. This thermodynamic preference is driven by stereoelectronic effects of the 4R-hydroxyl group, which pre-organizes the pyrrolidine ring into a conformation optimal for the collagen triple helix.[4] This inherent stability is a fundamental reason why hydroxyproline is essential for the structural integrity of collagen in connective tissues. While the cis isomer exists in equilibrium, its presence is energetically unfavorable and incompatible with the final, stable triple-helical structure. Understanding the energetics of this isomerization is crucial for research in collagen biochemistry, protein folding, and the development of therapeutics related to connective tissue disorders.

References

Safety Operating Guide

Personal protective equipment for handling trans-4-Hydroxy-D-proline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of trans-4-Hydroxy-D-proline hydrochloride (CAS No: 142347-81-7). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4).[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2).[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3).[1]

The following personal protective equipment is mandatory when handling this substance.

PPE CategoryItemSpecification
Eye/Face Protection Safety Goggles or GlassesMust be worn at all times in areas where chemicals are handled to protect from splashes and dust.[2][3]
Face ShieldRecommended when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves (e.g., nitrile) to prevent skin contact.[2][3][4] Inspect gloves before each use.
Body Protection Laboratory CoatA lab coat should be worn to protect skin and clothing from contamination.[3][4]
Respiratory Protection Fume Hood or Ventilated AreaHandle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[1][5]

Step-by-Step Handling and Operational Plan

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

2.1 Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Ensure the container is clearly labeled.[4][6]

  • Store in a cool, dry, and well-ventilated place, away from incompatible materials.[5][6] Keep the container tightly closed when not in use.[1][5]

2.2 Preparation and Handling

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).

  • Don the appropriate PPE as detailed in the table above.

  • Conduct all weighing and transfer operations of the solid powder within a chemical fume hood or a well-ventilated area to minimize dust inhalation.[1][5]

  • Use dedicated and clean spatulas and glassware to avoid cross-contamination.[4]

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][2]

2.3 Disposal Plan

  • Dispose of waste, including empty containers, in accordance with local, state, and federal regulations.[1]

  • Do not dispose of the chemical down the drain.[1]

  • Collect waste material in a clearly labeled, sealed container for hazardous waste.

Emergency Procedures

Immediate actions in case of accidental exposure are critical.

Exposure RouteFirst Aid Measures
In case of eye contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek medical attention.
In case of skin contact Immediately wash skin with plenty of soap and water.[1][5] Remove contaminated clothing and wash it before reuse.[1][5] If skin irritation occurs, get medical advice/attention.[5]
If inhaled Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][5] If you feel unwell, seek medical attention.[5]
If swallowed Rinse mouth with water.[1] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.

Visual Workflow and Safety Diagrams

To further clarify the procedural flow and safety relationships, the following diagrams are provided.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal a Review SDS b Don Appropriate PPE a->b c Weigh Solid b->c d Transfer and Prepare Solution c->d e Clean Work Area d->e f Dispose of Waste Properly e->f g Doff PPE f->g h Wash Hands Thoroughly g->h

Caption: Procedural workflow for handling the chemical.

G Immediate Response to Accidental Exposure cluster_response Response Actions A Accidental Exposure Occurs B Remove from Exposure Source A->B C Administer First Aid (per SDS) B->C D Remove Contaminated Clothing B->D E Seek Immediate Medical Attention C->E D->E

Caption: Emergency response for accidental exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.